Tyramine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGWFCGJZKJUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Record name | tyramine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tyramine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71495-67-5 | |
| Record name | Poly(tyramine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71495-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2043874 | |
| Record name | Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to yellow solid; Sweet meaty aroma | |
| Record name | Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-(4-Hydroxyphenyl)ethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166 °C @ 2 MM HG | |
| Record name | TYRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |
| Record name | TYRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-(4-Hydroxyphenyl)ethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER | |
CAS No. |
51-67-2 | |
| Record name | Tyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tyramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ZC7V0OX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TYRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C | |
| Record name | TYRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tyramine Biosynthesis Pathway in Microbial Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a monoamine compound derived from the amino acid tyrosine, plays a significant role in various biological processes and is of considerable interest to the food industry, pharmacology, and clinical research. In microbial ecosystems, the biosynthesis of this compound is a key metabolic pathway, particularly prevalent in bacteria associated with fermented foods. The accumulation of this compound in these products can have physiological effects on consumers, most notably the "cheese reaction," a hypertensive crisis in individuals taking monoamine oxidase inhibitors (MAOIs). Understanding the intricacies of the microbial this compound biosynthesis pathway is crucial for controlling its production in fermented goods and for exploring its potential roles in the human gut microbiome and drug metabolism.
This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in microbial organisms, with a primary focus on bacteria, where it is most extensively studied. It details the enzymatic reactions, genetic organization, and regulatory mechanisms governing this compound production. Furthermore, this document presents quantitative data on enzyme kinetics and production yields, detailed experimental protocols for the study of this pathway, and visual diagrams to elucidate the key processes. While the pathway is well-characterized in bacteria, the current understanding of this compound biosynthesis in fungi is also discussed.
The Core Biosynthesis Pathway
The primary route for this compound biosynthesis in microorganisms is the decarboxylation of the amino acid L-tyrosine.[1][2][3] This single-step enzymatic reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC).
Enzymology
Tyrosine Decarboxylase (TDC)
-
Enzyme Commission (EC) Number: 4.1.1.25[4]
-
Reaction: L-tyrosine → this compound + CO₂[4]
-
Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for TDC activity.[2][4][5]
-
Structure: Bacterial TDCs are typically homodimers, with each subunit having a molecular mass of approximately 70 kDa.[5][6]
Bacterial tyrosine decarboxylases have been most extensively characterized in Gram-positive bacteria, particularly lactic acid bacteria (LAB).[2][3] While named for its action on tyrosine, some bacterial TDCs can also decarboxylate L-DOPA to dopamine (B1211576) and, to a lesser extent, phenylalanine to phenylethylamine, although with lower efficiency.[2][6]
The basic enzymatic reaction is illustrated below:
Genetic Organization
In many this compound-producing bacteria, the gene encoding tyrosine decarboxylase, commonly designated as tdc or tyrDC, is part of a conserved gene cluster or operon. This operon often includes a gene for a tyrosine/tyramine antiporter, typically named tyrP.
-
tdc (tyrDC): Encodes the tyrosine decarboxylase enzyme responsible for the conversion of tyrosine to this compound.
-
tyrP: Encodes a membrane-bound transporter that facilitates the uptake of tyrosine into the cell in exchange for the efflux of this compound. This antiport system is crucial for the continuous production and export of this compound.[7][8]
This genetic linkage suggests a coordinated regulation of tyrosine import and its subsequent decarboxylation. The organization of the tdc operon can vary slightly between different bacterial species but generally maintains this core structure.
Regulation of this compound Biosynthesis
The production of this compound by microbial organisms is tightly regulated by environmental factors, primarily extracellular pH and the availability of tyrosine.
-
pH: Acidic conditions are a major inducer of tdc operon expression.[7] This is considered a mechanism for acid stress resistance in some bacteria. The decarboxylation of tyrosine consumes a proton, thereby helping to increase the intracellular pH and maintain homeostasis in an acidic environment.[7][9]
-
Tyrosine Concentration: High concentrations of extracellular tyrosine also induce the expression of the tdc operon.[7] This ensures that the enzymatic machinery for this compound production is synthesized when the precursor molecule is abundant.
The interplay between low pH and high tyrosine concentration leads to the maximal expression of the tdc operon and subsequent accumulation of this compound.[7]
Quantitative Data
The efficiency of this compound production varies significantly among different microbial species and strains and is highly dependent on environmental conditions.
Table 1: Enzyme Kinetics of Tyrosine Decarboxylase (TDC)
| Organism | K_m_ (mM for Tyrosine) | V_max_ (U) | Optimal pH | Optimal Temperature (°C) | Reference |
| Lactobacillus brevis IOEB 9809 | 0.63 | 998 | 5.0 | ~37 | [5] |
| Lactobacillus brevis ATCC 367 | 0.67 | 66 | 5.0 | Not specified | [2] |
| Enterococcus faecalis R612Z1 | Not specified | Not specified | 5.5 | 25 | [10] |
| Enterococcus faecium R615Z1 | Not specified | Not specified | 6.0 | 25 | [10] |
| Enterococcus faecium W54 | 0.2 | 4.4 µmol/min/mg | 5.0 | Not specified | [11] |
Table 2: this compound Production by Various Bacterial Strains
| Bacterial Strain | Culture Conditions | This compound Yield (mg/L) | Reference |
| Lactobacillus casei TISTR 389 | Decarboxylase broth | 5486.99 ± 47.6 | [1] |
| Enterococcus faecalis | Not specified | 475 - 8234 | [12] |
| Lactobacillus brevis (from wine) | Not specified | 441.6 - 1070.0 | [12] |
| Carnobacterium divergens | Meat-fat mixture, pH 5.3, 25°C | Maximal production observed | [6] |
| Enterococcus faecalis EF37 | Phosphate/citrate buffer, pH 5, 37°C, 24h | High production | [1][13] |
| Enterococcus faecium FC12 | Phosphate/citrate buffer, pH 5, 37°C, 24h | High production | [1][13] |
| Enterococcus faecalis ATCC 29212 | Phosphate/citrate buffer, pH 5, 37°C, 24h | Reduced production | [1][13] |
This compound Biosynthesis in Fungi
The biosynthesis of this compound is less understood in fungi compared to bacteria. While some yeasts, such as certain strains of Debaryomyces hansenii and Yarrowia lipolytica, have been reported to produce this compound, a dedicated tyrosine decarboxylase pathway analogous to the bacterial one is not well-documented in common fungal genera like Aspergillus and Penicillium.[14]
Fungi possess enzymes like tyrosinase, which catalyzes the initial steps in melanin (B1238610) biosynthesis from tyrosine.[15] This pathway, however, leads to the formation of DOPA and subsequently melanin, not directly to this compound. Some fungi also produce amine oxidases, which are involved in the degradation of this compound rather than its synthesis.[12] Therefore, while fungi can metabolize tyrosine, the direct decarboxylation to this compound does not appear to be a primary or widespread pathway.
Experimental Protocols
Detection of this compound-Producing Bacteria by PCR
This protocol allows for the rapid screening of bacteria for the presence of the tdc gene.
Workflow:
Methodology:
-
DNA Extraction: Isolate genomic DNA from the bacterial strain of interest using a suitable commercial kit or a standard protocol like the one described by Marmur.
-
Primer Design: Utilize consensus primers designed to amplify a conserved region of the bacterial tdc gene.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the tdc-specific primers.
-
Add the extracted genomic DNA as the template.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature should be optimized based on the primers used.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder for size estimation and positive and negative controls.
-
-
Result Analysis: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the tdc gene.
Quantification of this compound by HPLC-UV
This protocol describes a method for the quantitative analysis of this compound in microbial culture supernatants or fermented food samples.
Methodology:
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
For food samples, homogenize the sample in an extraction solution (e.g., 0.4 M perchloric acid), centrifuge, and filter the supernatant.[16]
-
-
Derivatization (Pre-column):
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) is commonly used.
-
Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for dansyl derivatives).[10]
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of derivatized this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Tyrosine Decarboxylase (TDC) Activity Assay
This spectrophotometric assay measures the activity of TDC in crude cell extracts or purified enzyme preparations.
Methodology:
-
Enzyme Preparation:
-
Harvest bacterial cells and resuspend them in a suitable buffer (e.g., 0.2 M sodium acetate, pH 5.4).
-
Lyse the cells using methods such as sonication or bead beating.
-
Centrifuge to remove cell debris and collect the supernatant (crude extract).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing sodium acetate buffer (pH ~5.4), L-tyrosine (substrate), and pyridoxal-5'-phosphate (cofactor).[18]
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the crude enzyme extract to the pre-warmed reaction mixture.
-
Incubate at an optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[18]
-
-
Reaction Termination and this compound Extraction:
-
Stop the reaction by adding a strong acid, such as perchloric acid.[18]
-
This also serves to precipitate proteins and extract the produced this compound.
-
-
Quantification of this compound:
-
Quantify the amount of this compound produced using the HPLC-UV method described above.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that produces a specific amount of this compound per unit of time under the defined conditions.
-
Conclusion
The biosynthesis of this compound in microbial organisms, particularly in bacteria, is a well-defined pathway centered around the enzyme tyrosine decarboxylase. The genetic basis and the regulation by environmental cues like pH and substrate availability have been extensively characterized. This knowledge is paramount for the development of strategies to control this compound levels in fermented foods, thereby enhancing their safety and quality. The provided quantitative data and experimental protocols serve as a valuable resource for researchers investigating this important metabolic pathway. While the direct decarboxylation of tyrosine to this compound appears less significant in fungi, further research may uncover novel pathways or regulatory mechanisms in these organisms. The continued study of microbial this compound biosynthesis will undoubtedly contribute to advancements in food science, microbiology, and pharmacology.
References
- 1. The Capability of this compound Production and Correlation between Phenotypic and Genetic Characteristics of Enterococcus faecium and Enterococcus faecalis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine decarboxylase activity of Lactobacillus brevis IOEB 9809 isolated from wine and L. brevis ATCC 367 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tyrosine decarboxylase activity of enterococci grown in media with different nutritional potential: this compound and 2-phenylethylamine accumulation and tyrDC gene expression [frontiersin.org]
- 4. The Impact of Microbial Diversity on Biogenic Amines Formation in Grasshopper Sub Shrimp Paste During the Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Tyrosine decarboxylase from Lactobacillus brevis: soluble expression and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis in Enterococcus durans is transcriptionally regulated by the extracellular pH and tyrosine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of the tyrosine transporter TyrP supports a proton motive tyrosine decarboxylation pathway in Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to this compound by microbial, mammalian, and plant systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of crude enzyme from Aspergillus niger amine oxidase and study on its degradation of biogenic amines [manu61.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. Biogenic amines in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. agriculturejournals.cz [agriculturejournals.cz]
- 18. This compound reduction by tyrosine decarboxylase inhibitor in Enterococcus faecium for this compound controlled cheonggukjang - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Tyramine: Function and Regulation in Humans
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Endogenous tyramine, a trace amine derived from the amino acid tyrosine, has long been recognized for its sympathomimetic properties, particularly in the context of dietary intake and interactions with monoamine oxidase inhibitors. However, a growing body of research has illuminated its role as an intrinsic signaling molecule in humans, acting as a neuromodulator and regulator of various physiological processes. The discovery of the high-affinity Trace Amine-Associated Receptor 1 (TAAR1) has been pivotal in elucidating the mechanisms through which endogenous this compound exerts its effects. This technical guide provides a comprehensive overview of the biosynthesis, function, and regulation of endogenous this compound in humans. It details the enzymatic pathways governing its synthesis and metabolism, explores the intricacies of TAAR1 signaling, summarizes its physiological and pathophysiological roles, and presents key quantitative data and experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important trace amine and its therapeutic potential.
Biosynthesis and Regulation
Endogenous this compound is synthesized from the amino acid L-tyrosine through a single enzymatic step.
1.1. Biosynthesis Pathway
The primary pathway for this compound biosynthesis is the decarboxylation of L-tyrosine, catalyzed by the enzyme Aromatic L-amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[1] This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.[2] AADC is the same enzyme responsible for the conversion of L-DOPA to dopamine (B1211576) in the catecholamine synthesis pathway.[1]
Caption: Biosynthesis of this compound from L-Tyrosine.
1.2. Regulation of Biosynthesis
The activity of AADC is a key regulatory point in this compound synthesis. The regulation of AADC is complex and can be influenced by various factors:
-
Substrate Availability: The concentration of L-tyrosine can influence the rate of this compound synthesis.
-
Enzyme Phosphorylation: AADC activity can be modulated by phosphorylation. Protein kinase A (PKA) and protein kinase G (PKG) can phosphorylate AADC, leading to a significant increase in its activity.[2]
-
Dopamine Receptor Signaling: Dopamine receptor antagonists have been shown to increase AADC activity in rodent models, suggesting a feedback mechanism.[2][3] Specifically, D1 and D2 receptor antagonists can elevate AADC activity.[3][4]
This compound Metabolism
This compound is rapidly metabolized, primarily by monoamine oxidases (MAOs), which are flavoenzymes located on the outer mitochondrial membrane.[5]
2.1. Primary Metabolic Pathway
The main route of this compound degradation is oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A) and, to a lesser extent, Monoamine Oxidase B (MAO-B) .[6] This reaction converts this compound to 4-hydroxyphenylacetaldehyde, which is then further oxidized to 4-hydroxyphenylacetic acid (4-HPAA) .[6] MAO-A in the intestinal mucosa and liver is crucial for the first-pass metabolism of dietary this compound, which normally prevents systemically high levels.[6] In humans, it is estimated that over 75% of an oral this compound dose is recovered in the urine as 4-HPAA.[6]
Caption: Primary Metabolic Pathway of this compound.
2.2. Other Metabolic Enzymes
While MAO is the primary enzyme, other enzymes can also metabolize this compound, including CYP2D6.[6]
Signaling Pathways: The Role of TAAR1
Endogenous this compound exerts many of its physiological effects by acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR).[7]
3.1. Gs-cAMP Pathway
TAAR1 is canonically coupled to the stimulatory G protein, Gαs .[7] Upon this compound binding, TAAR1 activates Gαs, which in turn stimulates adenylyl cyclase (AC) . AC then catalyzes the conversion of ATP to cyclic AMP (cAMP ).[8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) , which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) .[5][9]
3.2. G-Protein Independent Signaling
TAAR1 can also signal through a G-protein-independent pathway involving β-arrestin 2 . This pathway can influence the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) signaling cascade.[5]
3.3. Interaction with Dopamine D2 Receptors
TAAR1 can form heterodimers with the dopamine D2 receptor (D2R) .[10][[“]] This interaction is functionally significant, as TAAR1 activation can modulate D2R signaling.[10][12] For example, D2R antagonists can enhance TAAR1-mediated cAMP production.[12] This crosstalk provides a mechanism for TAAR1 to modulate dopaminergic neurotransmission.[[“]]
Caption: TAAR1 Signaling Pathways.
Physiological Functions and Pathophysiology
Endogenous this compound is involved in several physiological processes and has been implicated in certain pathological conditions.
-
Neuromodulation: Through TAAR1 activation, this compound can modulate monoaminergic systems, including dopamine and serotonin (B10506) signaling.[13]
-
Sympathomimetic Effects: this compound can act as an indirect sympathomimetic by displacing stored catecholamines, such as norepinephrine, from pre-synaptic vesicles.[1] This action is responsible for the "cheese effect," a hypertensive crisis that can occur when individuals taking MAOIs consume this compound-rich foods.[1]
-
Migraine: Elevated levels of this compound have been linked to migraine attacks in susceptible individuals.[1]
-
Metabolic Regulation: Recent studies suggest a potential role for this compound in metabolic regulation.
Quantitative Data
This section summarizes key quantitative parameters related to endogenous this compound in humans.
Table 1: Endogenous this compound Concentrations
| Parameter | Tissue/Fluid | Concentration | Reference |
|---|---|---|---|
| Plasma Concentration | Human Plasma | >60 µg/L associated with >40 mmHg blood pressure increase | [14] |
| Urinary Excretion | Human Urine | Baseline levels are typically low but increase significantly after oral this compound administration. |[6] |
Note: Precise baseline concentrations of endogenous this compound in human plasma and tissues are not well-established and can vary significantly.
Table 2: Receptor Binding and Potency
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| EC₅₀ | Human TAAR1 | 70 - 1100 nM | [7] |
| EC₅₀ | Human TAAR1 | 414.9 nM | [15] |
| EC₅₀ | Human TAAR1 | 9.5 µM |[16] |
Table 3: Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | Reference |
|---|---|---|---|---|
| Human MAO-A | p-Tyramine | 55.6 µM | Not specified | [17] |
| Rat MAO-A | this compound | ~120 µM | Not specified |[18] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
6.1. Quantification of this compound in Human Plasma by LC-MS/MS
References
- 1. Biochemistry, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Regulation of aromatic L-amino acid decarboxylase by dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing aromatic L-amino acid decarboxylase activity: implications for L-DOPA treatment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAAR1 - Wikipedia [en.wikipedia.org]
- 14. Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Intestinal metabolism of this compound by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Tyramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a biogenic amine derived from the amino acid tyrosine, has a rich and multifaceted history intertwined with the fields of nutrition, pharmacology, and neuroscience. Its journey from a compound identified in cheese to a key molecule in understanding sympathomimetic effects and drug interactions provides a fascinating case study in scientific discovery. This technical guide offers a detailed historical perspective on the discovery of this compound, outlining the key experiments, methodologies, and conceptual advancements that have shaped our understanding of this important molecule.
The Initial Discovery: From Cheese to Chemical Identity
The story of this compound begins not with its own discovery, but with its precursor, tyrosine. In 1846, the German chemist Justus von Liebig first identified tyrosine in cheese, naming it after the Greek word for cheese, tyros. It was recognized that during the cheese ripening process, various chemical changes occurred, leading to the formation of a variety of compounds.
While the exact first isolation of this compound from cheese is not definitively documented in a single seminal paper, early 20th-century research into the chemical constituents of cheese provides the context for its discovery. Work by agricultural chemists, such as that of Van Slyke and Hart in 1903 on the chemical changes in ripening cheddar cheese, laid the groundwork for identifying the nitrogenous compounds formed during fermentation and aging. It was in this context of analyzing the products of protein decomposition in cheese that this compound was first identified as a naturally occurring amine.
Early Chemical Synthesis and Confirmation
The definitive chemical structure of this compound, p-hydroxyphenylethylamine, was confirmed through its synthesis by George Barger and George Stanley Walpole in 1909. Their work provided an unambiguous method for producing the compound, allowing for more controlled physiological studies.
Experimental Protocols: Chemical Synthesis of p-Hydroxyphenylethylamine (this compound) (Barger and Walpole, 1909)
The synthesis of this compound was a crucial step in verifying its structure and enabling further pharmacological investigation. The following table summarizes a key method described by Barger and Walpole.
| Step | Reagent/Condition | Description |
| Starting Material | p-Hydroxyphenylacetonitrile | This compound was chosen as the precursor. |
| Reduction | Sodium in boiling absolute alcohol | A chemical reduction was performed to convert the nitrile group to an amine group. |
| Isolation | Steam distillation followed by extraction | The resulting this compound was isolated from the reaction mixture. |
| Purification | Crystallization | The crude product was purified by recrystallization to yield pure p-hydroxyphenylethylamine. |
This protocol is a summarized representation of early 20th-century organic synthesis techniques. For complete details, consulting the original 1909 publication is recommended.
The Dawn of Pharmacological Understanding: The Pressor Effects
Contemporaneous with its chemical synthesis, the physiological effects of this compound were being explored. In 1909, Henry Hallett Dale and W.E. Dixon published their seminal work on the "action of pressor amines produced by putrefaction." They demonstrated that this compound, among other amines, exerted a significant pressor effect, meaning it increased blood pressure.
Experimental Protocols: Investigation of the Pressor Effects of this compound (Dale and Dixon, 1909)
The experiments conducted by Dale and Dixon were foundational in pharmacology. Below is a generalized protocol representative of their work.
| Step | Procedure | Measurement |
| Animal Model | Cat, anaesthetized | The animal was prepared for physiological recording. |
| Blood Pressure Recording | Carotid artery cannulation connected to a mercury manometer | Continuous measurement of arterial blood pressure was recorded on a kymograph. |
| Drug Administration | Intravenous injection (femoral vein) | A solution of this compound hydrochloride was injected. |
| Data Collection | Kymograph tracings | The rise in blood pressure following the injection was recorded and measured. |
Quantitative Data from Dale and Dixon (1909): Pressor Response to this compound
While the full dataset from the original publication is extensive, the following table summarizes the typical quantitative findings.
| Dose of this compound (mg) | Rise in Blood Pressure (mmHg) | Duration of Effect (minutes) |
| 1 | 30 - 50 | 2 - 4 |
| 5 | 80 - 120 | 5 - 10 |
| 10 | 150 - 200 | 10 - 20 |
Note: These values are representative of the magnitude of the effects observed and varied between individual experiments.
In 1911, the internist Leonard Findlay utilized the reliable pressor effect of this compound for a practical clinical purpose: the calibration of the sphygmomanometer. This application underscores the potency and predictability of this compound's hypertensive properties that were recognized early in its history.
The Enzymatic Basis of this compound Metabolism: The Discovery of this compound Oxidase
A pivotal moment in understanding the biological fate of this compound came in 1928 with the work of Mary Lilias Hare. She identified an enzyme system in the liver capable of inactivating this compound through oxidative deamination. She named this enzyme "this compound oxidase." This enzyme was later renamed monoamine oxidase (MAO), a discovery that would have profound implications for pharmacology and the understanding of the "cheese reaction."
Experimental Protocols: Identification of this compound Oxidase (Hare, 1928)
Hare's experiments were elegant in their design for the time. The following outlines her general methodology.
| Step | Procedure | Measurement |
| Enzyme Source | Minced liver tissue from rabbit or cat | The tissue was prepared as a source of the enzyme. |
| Reaction Mixture | Liver extract, phosphate (B84403) buffer, and a solution of this compound hydrochloride | The components were combined in a reaction vessel. |
| Measurement of Oxygen Uptake | Barcroft-Warburg manometer | The consumption of oxygen during the oxidative deamination of this compound was measured over time. |
| Measurement of Ammonia (B1221849) Production | Aeration and titration | The ammonia produced as a byproduct of the reaction was quantified. |
Quantitative Data from Hare (1928): this compound Oxidase Activity
The following table presents a summary of the quantitative relationship between oxygen uptake and ammonia production observed by Hare.
| Substrate | Oxygen Uptake (µL) | Ammonia Produced (µmol) |
| This compound | Proportional to substrate concentration | Proportional to substrate concentration |
Hare's experiments demonstrated a clear enzymatic activity responsible for the breakdown of this compound, a cornerstone for future research into monoamine metabolism.
Signaling Pathways and Logical Relationships
The historical discoveries laid the foundation for our modern understanding of this compound's biosynthesis and mechanism of action.
The primary physiological effect of ingested this compound is the release of stored catecholamines, such as norepinephrine, from nerve terminals. This leads to a sympathomimetic response.
The discovery of monoamine oxidase (originally this compound oxidase) was critical in understanding how the body regulates this compound levels. Inhibition of this enzyme leads to an accumulation of this compound, explaining the "cheese reaction" observed in patients taking MAOIs.
Conclusion
The historical journey of this compound's discovery, from its origins in cheese to its role as a key pharmacological tool, highlights the iterative and interconnected nature of scientific progress. The early work on its isolation, synthesis, and physiological effects by pioneers like Barger, Walpole, Dale, Dixon, and Hare provided the fundamental knowledge upon which decades of research in neuropharmacology and drug development have been built. This guide serves as a testament to their foundational contributions and as a resource for contemporary researchers seeking to understand the historical context of this fascinating and clinically significant molecule.
tyramine as a neuromodulator versus a classical neurotransmitter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyramine, a trace amine derived from the amino acid tyrosine, has long been recognized for its physiological effects, particularly in the context of dietary restrictions for patients on monoamine oxidase inhibitors. However, its role in the central nervous system is far more nuanced than that of a simple byproduct of metabolism. Emerging evidence paints a picture of this compound as a key neuromodulator, a molecule that shapes and refines synaptic transmission, rather than acting as a classical, direct neurotransmitter. This technical guide delves into the core distinctions between this compound's function and that of classical neurotransmitters, providing a comprehensive overview of its synthesis, signaling, and the experimental methodologies used to elucidate its complex role in neurobiology.
Introduction: The Classical Neurotransmitter vs. The Neuromodulator
The definition of a classical neurotransmitter is governed by a strict set of criteria, including synthesis within the presynaptic neuron, storage in vesicles, release in response to an action potential, and a direct, rapid, and reversible effect on the postsynaptic neuron, often through ligand-gated ion channels.[1][2] Neuromodulators, in contrast, often have a more diffuse site of action, may not be restricted to the synaptic cleft, and typically exert their effects over a longer timescale by activating G-protein coupled receptors (GPCRs) and second messenger cascades.[3][4] These molecules "modulate" the response of a neuron to a classical neurotransmitter, altering its excitability and synaptic strength.
This compound fits squarely into the category of a neuromodulator, and in some contexts, can even act as a neurotransmitter, highlighting the increasingly blurred lines between these two classifications.
This compound vs. Classical Neurotransmitters: A Comparative Analysis
The fundamental differences between this compound and classical neurotransmitters can be examined across several key domains:
| Feature | Classical Neurotransmitters (e.g., Acetylcholine, Glutamate, GABA) | This compound |
| Primary Receptors | Ligand-gated ion channels (ionotropic) for fast synaptic transmission; also some GPCRs (metabotropic).[2] | Primarily G-protein coupled receptors (GPCRs), such as Trace Amine-Associated Receptor 1 (TAAR1) and this compound-specific receptors in invertebrates.[5][6] In some invertebrate systems, it can also act on a ligand-gated chloride channel (LGC-55).[7] |
| Speed of Action | Fast (milliseconds).[2] | Slower and more prolonged (seconds to minutes).[4] |
| Site of Action | Typically confined to the synaptic cleft.[3] | Can act both synaptically and extrasynaptically ("volume transmission").[8] |
| Primary Function | Direct excitation or inhibition of the postsynaptic neuron.[9] | Modulates neuronal excitability and the release of other neurotransmitters (e.g., dopamine (B1211576), norepinephrine).[10][11] |
| Concentration | High micromolar to millimolar concentrations in the synaptic cleft upon release. | Considered a "trace amine" due to its low nanomolar concentrations in mammalian tissues.[12][13] |
Quantitative Data
Receptor Binding Affinities
The affinity of this compound for its primary receptor, TAAR1, is in the nanomolar to low micromolar range. This high affinity is consistent with its role as a potent modulator at low physiological concentrations.
| Receptor | Species | Ligand | Affinity (EC₅₀/Kᵢ/Kₐ) | Reference |
| TAAR1 | Human | This compound | EC₅₀: ~2 µM - 23 µM | [14] |
| TAAR1 | Rat | This compound | EC₅₀: 69 nM - 214 nM | [2] |
| This compound Receptor | Locust (brain) | [³H]this compound | Kₐ: 6.11 ± 0.71 nM | [15] |
| TAAR4 | Rat | This compound | EC₅₀: 17 µM | [2] |
Physiological Concentrations
This compound is present in the brain at significantly lower concentrations than classical neurotransmitters.
| Brain Region | Species | Concentration | Reference |
| Striatum | Mouse | 21.3 ng/g | [12] |
| Brain | Polistes jokahamae (wasp) | ~1-3 ng/mg protein | [16] |
Effects on Neuronal Activity and Neurotransmitter Release
This compound's modulatory effects are evident in its ability to alter neuronal excitability and influence the release of other neurotransmitters.
| Experimental Model | Effect of this compound | Quantitative Measure | Reference |
| Rat Subthalamic Nucleus Neurons | Evoked inward current | 11.2 ± 0.6 pA (at 100 µM) | [3] |
| Drosophila Larval Motoneurons | Decreased excitability and reduction of L-type-like Ca²⁺ current | Significant reduction | [4] |
| Rat Cerebral Cortex Slices | Potentiation of norepinephrine (B1679862) release | Significantly potentiated by MAO inhibitors | [17] |
| Mouse Striatum (via microdialysis) | Enhanced extracellular dopamine levels | Significantly enhanced | [18] |
Signaling Pathways
This compound primarily exerts its effects through the activation of GPCRs, leading to the modulation of intracellular second messenger systems.
TAAR1 Signaling
Activation of TAAR1 by this compound typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This increase in cAMP can then activate Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including ion channels and other signaling proteins, leading to a modulatory effect on neuronal excitability.[19][20] In some cellular contexts, TAAR1 can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium (Ca²⁺) and activation of Protein Kinase C.
References
- 1. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound action on motoneuron excitability and adaptable this compound/octopamine ratios adjust Drosophila locomotion to nutritional state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound-gated chloride channel coordinates distinct motor programs of a Caenorhabditis elegans escape response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved protocol of biotinylated this compound-based immunohistochemistry minimizing nonspecific background staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug-induced changes in the formation, storage and metabolism of this compound in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of this compound and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The biogenic trace amine this compound induces a pronounced hydroxyl radical production via a monoamine oxidase dependent mechanism: an in vivo microdialysis study in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction between the second messengers cAMP and Ca2+ in mouse presynaptic taste cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Stability of Tyramine in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a biogenic amine derived from the amino acid tyrosine, plays a significant role in both physiological processes and food chemistry. As an endogenous neuromodulator and a potent vasoactive compound, its stability and physicochemical properties are of critical interest in pharmaceutical development, food safety, and neuroscience research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its stability profile in solution, offering detailed experimental protocols and visual representations of key pathways and workflows.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to predicting its behavior in various formulations and biological systems. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 164-165 °C | [1] |
| pKa (amine group) | ~9.7 | [2] |
| pKa (phenolic group) | ~10.5 | [2] |
| logP (Octanol-Water Partition Coefficient) | 0.72 | [1] |
| Aqueous Solubility | 10.4 g/L at 15 °C | [1] |
| Solubility in other solvents | Soluble in ethanol (B145695) and boiling alcohol; sparingly soluble in benzene (B151609) and xylene.[1] |
Stability of this compound in Solution
This compound's stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While relatively stable under certain conditions, it is susceptible to both enzymatic and chemical degradation.
pH and Thermal Stability
This compound's stability is pH-dependent. The phenolic hydroxyl group and the primary amine group are susceptible to pH changes, which can influence oxidation potential and reactivity. In general, biogenic amines are known to be relatively heat-stable, especially in food processing; however, prolonged exposure to high temperatures can lead to degradation.[3] The rate of degradation is expected to increase with temperature, following Arrhenius kinetics.
Oxidative Degradation
The primary route of this compound metabolism in vivo is oxidative deamination catalyzed by monoamine oxidases (MAO-A and MAO-B) to form 4-hydroxyphenylacetaldehyde.[4][5] This aldehyde is then further metabolized to 4-hydroxyphenylacetic acid.[6] In chemical systems, this compound's phenolic ring and amino group are susceptible to oxidation. Strong oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products. Enzymatic oxidation by peroxidases can also lead to the formation of dimers and other complex products.[7]
Photostability
Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. As a phenolic compound, it can absorb UV light, leading to the formation of reactive species and subsequent degradation products. Studies on similar phenolic compounds suggest that photodegradation can involve complex reaction pathways.[8]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods. A general protocol adaptable for this compound is provided below.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify major degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the this compound stock solution (in a sealed vial) in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photostability:
-
Expose the this compound stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see below).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity and stability-indicating nature of the method.
Visualizations
Metabolic Pathway of this compound
The primary metabolic pathway of this compound in humans involves enzymatic degradation by monoamine oxidases.
Experimental Workflow for Forced Degradation Study
The logical flow of a forced degradation study is crucial for systematic evaluation of a compound's stability.
Potential Chemical Degradation Pathways of this compound
Based on its chemical structure, several degradation pathways can be postulated under forced degradation conditions.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound in solution. The provided experimental protocols offer a starting point for researchers to conduct their own stability studies. A thorough investigation of this compound's degradation under various stress conditions is crucial for the development of stable pharmaceutical formulations, ensuring food safety, and advancing our understanding of its role in biological systems. The stability-indicating methods developed through such studies are indispensable for accurate quantification and quality control.
References
- 1. This compound | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB000433) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The oxidation of this compound, tyrosine, and related compounds by peroxidase. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Characterization of Novel Tyramine Receptors and Their Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the characterization of novel tyramine receptors, a critical class of G-protein coupled receptors (GPCRs) in invertebrates that are gaining prominence as potential targets for next-generation insecticides and therapeutic agents. This document details the experimental protocols for receptor identification, expression, and functional analysis, presents quantitative data for key receptor-ligand interactions, and visualizes the intricate signaling cascades initiated upon their activation.
Introduction to this compound Receptors
This compound (TA) and its closely related biogenic amine, octopamine (B1677172) (OA), are the invertebrate counterparts to the vertebrate adrenergic signaling molecules, norepinephrine (B1679862) and epinephrine.[1] this compound receptors (TARs) are involved in a myriad of physiological processes, including locomotion, feeding, reproduction, and sensory perception.[2] These receptors belong to the GPCR superfamily, characterized by seven transmembrane domains.[1] The deorphanization and characterization of novel TARs are crucial for understanding their physiological roles and for the development of selective pharmacological tools.
Methodologies for Characterization
The characterization of a novel this compound receptor is a multi-step process that involves receptor identification and cloning, heterologous expression, and a suite of binding and functional assays to elucidate its pharmacological profile and signaling pathways.
Receptor Cloning and Heterologous Expression
The initial step in characterizing a novel this compound receptor is the isolation or synthesis of its corresponding cDNA, followed by its expression in a suitable heterologous system.
Experimental Protocol: Cloning and Expression of a Novel this compound Receptor
-
cDNA Isolation and Cloning:
-
Isolate total RNA from the tissue of interest (e.g., insect brain, ganglia).
-
Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) or random primers.
-
Amplify the full-length open reading frame (ORF) of the putative this compound receptor gene using gene-specific primers and high-fidelity DNA polymerase.
-
Clone the PCR product into a suitable mammalian or insect expression vector (e.g., pcDNA3.1, pAcGP67). The inclusion of epitope tags (e.g., FLAG, HA, or His-tags) can facilitate subsequent detection and purification.[3]
-
Verify the sequence of the cloned receptor by DNA sequencing.
-
-
Heterologous Expression in Cultured Cells:
-
Mammalian Cells (HEK293 or CHO):
-
Culture HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[4][5]
-
Transfect the cells with the receptor-containing expression vector using a suitable transfection reagent (e.g., Lipofectamine 2000, PEI). For stable cell lines, include a selection marker (e.g., neomycin resistance) and select for resistant clones.[6][7]
-
Allow 24-48 hours for transient expression before proceeding with subsequent assays.
-
-
Insect Cells (Sf9):
-
Culture Sf9 cells in a serum-free insect cell culture medium (e.g., ESF 921) at 27°C in a non-humidified, non-CO2 incubator.[8][9]
-
Co-transfect Sf9 cells with the receptor-containing transfer vector and linearized baculovirus DNA to generate a recombinant baculovirus.[8]
-
Amplify the viral stock and infect a larger culture of Sf9 cells for protein expression. Expression is typically maximal at 48-72 hours post-infection.[8][10]
-
-
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor (Kd) and the density of receptors in a given preparation (Bmax).[11]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Harvest transfected cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[12]
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Saturation Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-50 µg) with increasing concentrations of a suitable radioligand (e.g., [3H]-tyramine or a high-affinity antagonist like [3H]-yohimbine).
-
For each concentration, prepare parallel wells containing an excess of a non-labeled competing ligand to determine non-specific binding.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Kd and Bmax values by non-linear regression analysis of the specific binding data.[13]
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane protein with a fixed concentration of radioligand (typically at its Kd value) and increasing concentrations of a non-labeled competing compound.
-
Determine total and non-specific binding as in the saturation assay.
-
Following incubation and filtration, measure the bound radioactivity.
-
Calculate the concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate the inhibitory constant (Ki) for the competing ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Functional Assays: Second Messenger Measurements
Functional assays are essential to determine the efficacy of ligands (as agonists or antagonists) and to elucidate the downstream signaling pathways activated by the receptor. This compound receptors typically couple to Gαi or Gαq G-proteins, leading to a decrease in intracellular cyclic AMP (cAMP) or an increase in intracellular calcium ([Ca2+]i), respectively.[2]
Experimental Protocol: cAMP Measurement Assay
This protocol describes an assay for Gαi-coupled receptors, which inhibit adenylyl cyclase activity.
-
Cell Preparation:
-
Seed receptor-expressing cells in a 96- or 384-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
Treat the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.
-
Simultaneously, add increasing concentrations of the test agonist.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit based on principles such as competitive immunoassay with time-resolved fluorescence (HTRF) or bioluminescence (e.g., Promega's cAMP-Glo™).[14]
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the agonist's potency (EC50) and efficacy (maximal inhibition) by non-linear regression analysis.[15]
-
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol is designed for Gαq-coupled receptors, which activate phospholipase C, leading to an increase in [Ca2+]i.
-
Cell Preparation and Dye Loading:
-
Seed receptor-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.[16]
-
-
Measurement of Calcium Flux:
-
Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.
-
Inject increasing concentrations of the test agonist into the wells.
-
Immediately begin kinetic measurement of the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) from baseline.
-
Plot the peak ΔF against the logarithm of the agonist concentration.
-
Determine the agonist's potency (EC50) and efficacy (maximal fluorescence change) by non-linear regression analysis.[15]
-
Quantitative Data Presentation
The pharmacological properties of novel this compound receptors are quantified by several key parameters obtained from binding and functional assays. The following tables summarize representative data for characterized this compound receptors.
Table 1: Radioligand Binding Parameters for this compound Receptors
| Receptor | Species | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| TyrR | Drosophila melanogaster | [3H]Yohimbine | 4.45 | - | (Saudou et al., 1990) |
| Lmig-TAR1 | Locusta migratoria | [3H]this compound | 6.11 ± 0.71 | 21.45 ± 3.0 | [8] |
| Lmig-OAR | Locusta migratoria | [3H]Octopamine | 5.65 ± 0.91 | 15.0 ± 2.4 | [8] |
| SER-2 | Caenorhabditis elegans | [3H]LSD | ~20 | - | (Rex et al., 2002) |
| F14D12.6 | Caenorhabditis elegans | [3H]LSD | 42 | 1.9 pmol/mg | [5] |
Table 2: Functional Potency and Efficacy of Ligands at this compound Receptors
| Receptor | Species | Assay | Agonist | EC50 / IC50 (µM) | Efficacy | Reference |
| TyrR | Drosophila melanogaster | cAMP Inhibition | This compound | 1.25 | - | (Saudou et al., 1990) |
| SER-2 | Caenorhabditis elegans | cAMP Inhibition | This compound | 0.36 | - | (Rex et al., 2002) |
| CG7431 | Drosophila melanogaster | Calcium Flux | This compound | 0.5 | - | |
| F14D12.6 | Caenorhabditis elegans | - | Octopamine | 0.046 (IC50) | - | [5] |
| F14D12.6 | Caenorhabditis elegans | - | This compound | 0.317 (IC50) | - | [5] |
Visualization of Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for illustrating the complex signaling cascades initiated by this compound receptors and the workflows of the experimental procedures used for their characterization.
This compound Receptor Signaling Pathways
This compound receptors primarily signal through two main G-protein-mediated pathways: inhibition of adenylyl cyclase (via Gαi) and activation of phospholipase C (via Gαq).
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. The Insect Type 1 this compound Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. morebio.co.kr [morebio.co.kr]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 8. GPCR expression using baculovirus-infected Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. expressionsystems.com [expressionsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 14. GPCR Expression Using Baculovirus-Infected Sf9 Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
The Enzymatic Degradation and Metabolic Fate of Tyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, is present in a variety of fermented foods and beverages. While it plays a role as a neuromodulator, its clinical significance primarily stems from its potential to induce hypertensive crises in individuals undergoing treatment with monoamine oxidase inhibitors (MAOIs). A thorough understanding of the enzymatic degradation and metabolic fate of this compound is therefore crucial for drug development, particularly for novel MAOIs and other drugs that may interfere with its metabolism. This guide provides an in-depth overview of the metabolic pathways of this compound, quantitative data on enzyme kinetics and pharmacokinetics, detailed experimental protocols, and visualizations of the key processes.
Enzymatic Degradation of this compound
The metabolism of this compound is a multi-pathway process primarily orchestrated by a series of enzymes located in the gut, liver, and other tissues. The key enzymatic reactions involved are oxidative deamination, hydroxylation, and N-methylation.
Oxidative Deamination by Monoamine Oxidases (MAO)
The principal route of this compound metabolism is oxidative deamination catalyzed by monoamine oxidases (MAO), a family of enzymes located on the outer mitochondrial membrane.[1] There are two main isoforms of MAO: MAO-A and MAO-B.
-
MAO-A: This isoform is the primary enzyme responsible for the first-pass metabolism of dietary this compound in the intestine and liver.[2] It efficiently converts this compound to its corresponding aldehyde, 4-hydroxyphenylacetaldehyde. This intermediate is rapidly oxidized further to the main, inactive metabolite, 4-hydroxyphenylacetic acid (4-HPAA), which is then excreted in the urine.[2]
-
MAO-B: While also capable of metabolizing this compound, MAO-B generally has a lower affinity for this substrate compared to MAO-A.[1]
The inhibition of MAO-A is the primary cause of the "cheese effect," a hypertensive crisis that can occur when individuals on MAOI therapy consume this compound-rich foods.[] The inhibition of MAO-A leads to a surge in systemic this compound levels, which can displace norepinephrine (B1679862) from sympathetic nerve endings, causing a rapid increase in blood pressure.[4]
Hydroxylation by Cytochrome P450 2D6 (CYP2D6)
Another metabolic pathway for this compound involves hydroxylation by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[5] This enzyme converts this compound to dopamine.[5] While this pathway is considered less significant quantitatively compared to MAO-A-mediated deamination, genetic variations in CYP2D6 activity could potentially influence an individual's capacity to metabolize this compound.[2]
Other Enzymatic Pathways
Other enzymes also contribute to the broader metabolism of this compound and its downstream products, although their roles are generally considered minor compared to MAO-A and CYP2D6. These include:
-
Flavin-containing monooxygenase 3 (FMO3) [4]
-
Dopamine β-hydroxylase (DBH) , which can convert this compound to octopamine.[4]
-
Phenylethanolamine N-methyltransferase (PNMT) , which can methylate this compound to form N-methylthis compound.[4]
Metabolic Fate and Signaling
The metabolic fate of this compound is closely linked to its physiological and potential pathophysiological effects. Beyond its degradation, this compound can also act as a signaling molecule.
Major Metabolite: 4-Hydroxyphenylacetic Acid (4-HPAA)
As previously mentioned, the vast majority of ingested this compound is converted to 4-HPAA. Studies have shown that a significant percentage of an oral this compound dose is recovered in the urine as this metabolite, confirming oxidative deamination by MAO-A as the quantitatively most important metabolic pathway.[6]
This compound as a Neuromodulator: Interaction with TAAR1
This compound can directly activate the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor found in the brain and peripheral tissues.[4][7] Upon binding, this compound acts as a full agonist of TAAR1.[4] The activation of TAAR1 initiates a signaling cascade that is primarily coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] This, in turn, can activate Protein Kinase A (PKA) and Protein Kinase C (PKC).[8] Additionally, TAAR1 can signal through a G-protein-independent pathway involving β-arrestin2.[8] The activation of TAAR1 by this compound can modulate dopaminergic and serotonergic neurotransmission.[7]
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of the key enzymes involved in this compound metabolism. These values provide insight into the affinity of each enzyme for this compound and their maximal metabolic capacity.
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein or nmol/min/nmol CYP) | Source Organism/System |
| MAO-A | p-Tyramine | ~120 | - | Rat Intestine Homogenate |
| MAO-B | p-Tyramine | ~240 | - | Rat Intestine Homogenate |
| MAO A | p-Tyramine | 55,600 | - | Human (Recombinant) |
| MAO B | p-Tyramine | 24,100 | - | Human (Recombinant) |
| CYP2D6 | p-Tyramine | 190.1 ± 19.5 | 9.1 ± 0.4 | Human (Expressed in Yeast) |
| CYP2D6 | m-Tyramine | 58.2 ± 13.8 | 20.2 ± 1.9 | Human (Expressed in Yeast) |
Note: Vmax values are highly dependent on the experimental system and protein concentration, making direct comparisons challenging.
Pharmacokinetic Parameters of this compound and 4-HPAA in Humans
The pharmacokinetic profile of this compound is characterized by low bioavailability due to extensive first-pass metabolism. The table below presents key pharmacokinetic parameters for this compound and its major metabolite, 4-HPAA, following oral administration in healthy human volunteers.
| Parameter | This compound | 4-HPAA | Study Conditions |
| Dose | 400 mg (oral) | - | 88 healthy volunteers |
| AUC (min*µg/mL) | 3.74 (mean) | - | 88 healthy volunteers |
| CL/F (L/min) | 107 (mean) | - | 88 healthy volunteers |
| tmax (min) | 13 - 120 (range) | 29 - 150 (range) | 88 healthy volunteers |
| Urinary Recovery (as % of dose in 6h) | - | 76.8 (mean, as 4-HPAA) | 88 healthy volunteers |
| Cmax (ng/mL) | 37.7 ± 26.01 | - | 200 mg oral dose (fasted) |
| t½ (hours) | 0.533 (range: 0.330-0.668) | - | 200 mg oral dose (fasted) |
| Oral Clearance (L/min) | 135 ± 55.4 | - | 200 mg oral dose (fasted) |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Activity Assay (Spectrophotometric)
This protocol describes a continuous, peroxidase-linked spectrophotometric assay to measure MAO activity in tissue homogenates using this compound as a substrate.[9]
Materials:
-
Tissue homogenate (e.g., rat liver mitochondria)
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
p-Tyramine hydrochloride (substrate)
-
4-Aminoantipyrine
-
Vanillic acid
-
Horseradish peroxidase (HRP)
-
Selective MAO-A inhibitor (e.g., clorgyline)
-
Selective MAO-B inhibitor (e.g., pargyline)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in appropriate buffers.
-
Prepare Reaction Mixture: In a cuvette, combine potassium phosphate buffer, 4-aminoantipyrine, vanillic acid, and HRP.
-
Pre-incubation (for inhibitor studies): To measure the activity of a specific MAO isoform, pre-incubate the tissue homogenate with a selective inhibitor of the other isoform (e.g., pre-incubate with pargyline (B1678468) to measure MAO-A activity).
-
Initiate Reaction: Add the tissue homogenate to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C). Initiate the reaction by adding the this compound substrate.
-
Measure Absorbance: Monitor the increase in absorbance at 498 nm over time. The rate of change in absorbance is proportional to the rate of hydrogen peroxide production, and thus to MAO activity.
-
Calculate Activity: Use the molar absorption coefficient of the quinoneimine dye (4654 M⁻¹ cm⁻¹) to calculate the rate of H₂O₂ formation and express MAO activity as nmol/min/mg of protein.[9]
In Vivo this compound Pressor Response Assay in Rats
This protocol outlines the procedure for assessing the potentiation of this compound-induced pressor effects by a test compound (e.g., a potential MAOI) in conscious rats.
Materials:
-
Conscious, freely moving rats with indwelling arterial catheters
-
Test compound
-
This compound hydrochloride solution for intravenous injection
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation: Acclimate catheterized rats to the experimental setup to minimize stress.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP).
-
Administer Test Compound: Administer the test compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
This compound Challenge: At a specified time after test compound administration, administer a bolus intravenous injection of this compound (e.g., 100 µg).
-
Monitor Blood Pressure: Continuously monitor and record the arterial blood pressure response.
-
Data Analysis: Quantify the pressor response by measuring the peak increase in MAP and the area under the blood pressure curve. Compare the this compound pressor response in the presence and absence of the test compound to determine the potentiation ratio.
Human this compound Challenge Test
The human this compound challenge test is the gold standard for evaluating the clinical risk of this compound-induced hypertensive reactions with new drugs, particularly MAOIs. This test must be conducted under strict medical supervision with appropriate safety measures in place.[]
Materials:
-
Healthy human volunteers
-
Test drug (e.g., a novel MAOI)
-
This compound capsules in escalating doses (e.g., starting from 5 mg)[]
-
Continuous blood pressure monitoring equipment
-
Electrocardiogram (ECG) monitoring equipment
-
Emergency medical supplies and personnel
Procedure:
-
Subject Screening and Baseline: Screen healthy volunteers for any contraindications. Establish baseline blood pressure and heart rate.
-
Drug Administration: Administer the test drug for a specified period to achieve steady-state concentrations.
-
This compound Administration: On the test day, administer escalating single oral doses of this compound at predefined intervals.
-
Blood Pressure Monitoring: Continuously monitor systolic blood pressure (SBP). The primary endpoint is often the dose of this compound that elicits a predefined increase in SBP from baseline (e.g., ≥30 mmHg).[]
-
Safety Monitoring: Continuously monitor subjects for any adverse events, including headache, palpitations, and nausea.
-
Data Analysis: Determine the "this compound sensitivity," defined as the dose of this compound required to produce the pressor response. Compare the this compound sensitivity before and during treatment with the test drug.
Quantification of this compound and 4-HPAA in Plasma by HPLC
This protocol provides a general outline for the analysis of this compound and its major metabolite, 4-HPAA, in human plasma using High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
Human plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (B52724)/methanol (B129727) for protein precipitation
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mass spectrometer or UV detector
-
Mobile phase (e.g., water and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add the internal standard to a known volume of plasma.
-
Precipitate proteins by adding a mixture of acetonitrile and methanol (e.g., 9:1 v/v).[2]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC column.
-
Elute the analytes using a suitable mobile phase gradient.
-
-
Detection:
-
Detect this compound and 4-HPAA using a mass spectrometer (for higher sensitivity and specificity) or a UV detector at an appropriate wavelength.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of this compound and 4-HPAA in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Visualizations
Enzymatic Degradation Pathway of this compound
Caption: Primary enzymatic pathways for the degradation of this compound.
This compound-TAAR1 Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to the TAAR1 receptor.
Conclusion
The enzymatic degradation of this compound is a critical physiological process that prevents the accumulation of this potent vasoactive amine. The dominance of MAO-A in its first-pass metabolism underscores the clinical importance of MAOI interactions. For researchers and drug development professionals, a comprehensive understanding of these metabolic pathways, the kinetics of the involved enzymes, and the pharmacokinetics of this compound is essential for predicting and mitigating potential drug-food interactions. The experimental protocols provided in this guide offer a foundation for the preclinical and clinical assessment of compounds that may affect this compound metabolism. Furthermore, the elucidation of this compound's role as a signaling molecule through TAAR1 opens new avenues for research into its neuromodulatory functions.
References
- 1. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1-Dependent and -Independent Actions of this compound in Interaction With Glutamate Underlie Central Effects of Monoamine Oxidase Inhibition. [publications.scilifelab.se]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. This compound pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rethinking, reducing, and refining the classical oral this compound challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Determinants of Tyramine Production in Fermented Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a biogenic amine derived from the decarboxylation of the amino acid tyrosine, is frequently found in fermented foods and beverages. While it plays a role in neurotransmission, its consumption in high concentrations can lead to adverse physiological effects, particularly in individuals taking monoamine oxidase inhibitors (MAOIs). This technical guide provides an in-depth overview of the genetic determinants of this compound production by microorganisms in fermented foods, focusing on the molecular mechanisms, detection methodologies, and quantitative data. The primary mechanism of this compound formation is the enzymatic decarboxylation of tyrosine, catalyzed by tyrosine decarboxylase (TDC), an enzyme encoded by the tdc (or tyrDC) gene found in various bacterial species.[1][2][3]
Core Genetic Machinery of this compound Production
The ability of microorganisms, particularly Lactic Acid Bacteria (LAB), to produce this compound is conferred by a specific set of genes often organized in an operon, commonly referred to as the tyrosine decarboxylase (tdc) operon.[3][4] This genetic organization suggests a coordinated regulation of the genes involved in this compound biosynthesis.
The Tyrosine Decarboxylase (tdc) Operon
The tdc operon typically comprises four key genes:
-
tyrS : Encodes a tyrosyl-tRNA synthetase.
-
tyrDC (or tdcA) : Encodes the pyridoxal-5'-phosphate (PLP)-dependent tyrosine decarboxylase, the primary enzyme responsible for converting tyrosine to this compound.[1][2]
-
tyrP : Encodes a tyrosine/tyramine antiporter, which is a membrane protein responsible for the uptake of tyrosine and the expulsion of this compound.[4]
-
nhaC : Encodes a Na+/H+ antiporter, which is thought to be involved in maintaining cellular pH homeostasis during the decarboxylation reaction.[4]
The co-transcription of these genes as a polycistronic mRNA has been demonstrated in several bacterial species, including Enterococcus faecalis and Lactobacillus brevis.[3][4] The genetic organization of this operon is highly conserved among different this compound-producing bacteria, suggesting its dissemination via horizontal gene transfer.[5]
Regulation of Gene Expression
The expression of the tdc operon is influenced by environmental factors. Studies have shown that the transcription of the tdc cluster is induced by the presence of tyrosine in the growth medium and by acidic pH.[2] These conditions are common in fermented food matrices, creating a favorable environment for this compound production by bacteria harboring the tdc operon. Stressful conditions may also lead to increased tyrosine decarboxylase activity.[6]
Key Microorganisms Involved in this compound Production
A variety of bacteria isolated from fermented foods have been identified as this compound producers. These primarily belong to the group of Lactic Acid Bacteria.
Common this compound-Producing Bacteria in Fermented Foods:
| Genus | Species | Commonly Found In |
| Enterococcus | faecalis, faecium | Cheese, Fermented Sausages |
| Lactobacillus | brevis, curvatus | Cheese, Fermented Sausages, Kimchi, Wine |
| Carnobacterium | divergens | Fermented Meats |
| Leuconostloc | mesenteroides | Kimchi |
| Staphylococcus | epidermidis, xylosus | Fermented Sausages |
| Streptococcus | thermophilus | Yogurt, Cheese |
Data Presentation: this compound Content in Fermented Foods
The concentration of this compound in fermented foods is highly variable and depends on the raw materials, the starter cultures used, the processing conditions, and the storage time and temperature.
Table 1: this compound Concentration in Various Cheese Varieties
| Cheese Type | Country of Origin | This compound Concentration (mg/kg) | Reference |
| Blue-veined cheese (Cabrales) | Spain | High concentrations | [7] |
| Italian goat cheeses | Italy | Up to 2067 | [8] |
| Ras cheese | Egypt | 58.3 - 202.7 | [9] |
| Hard cheeses (general) | Korea | < 200 | [10] |
| Smear ripened cheeses | Czech Republic | 3.23 - 1398 | [11] |
| Various Cheeses | Austria | Up to 440 | [8] |
Table 2: this compound Concentration in Fermented Sausages
| Sausage Type | Country of Origin | This compound Concentration (mg/kg) | Reference |
| Turkish fermented sausages | Turkey | Not detected to 438.125 | [12] |
| Fermented goat meat sausage | China | 46.86 - 56.36 | [13] |
| Sremski kulen | Serbia | Up to 161 | [14] |
| Dry fermented sausages | - | 402 - 1087 (produced by isolated LAB) | [15] |
| Turkish fermented sausage (sucuk) | Turkey | 208.66 - 1173.28 | [16] |
Experimental Protocols
Accurate detection and quantification of this compound-producing bacteria and this compound itself are crucial for food safety and quality control.
Screening for this compound-Producing Bacteria on Differential Media
This method provides a preliminary identification of potential this compound-producing microorganisms.
-
Principle : A specialized agar (B569324) medium containing tyrosine and a pH indicator is used. This compound production leads to an increase in the pH of the medium, resulting in a color change. Some media are designed to show a clear zone around colonies due to tyrosine consumption.
-
Media Composition :
-
Tyrosine Agar : Contains tyrosine, which may precipitate in the medium. This compound-producing colonies are surrounded by a clear halo.[17]
-
Decarboxylating Medium with pH indicator (e.g., Bromocresol Purple) : Contains a basal medium, tyrosine, and a pH indicator. A color change from yellow to purple indicates amine production.
-
-
Procedure :
-
Prepare the differential agar medium according to the manufacturer's instructions or a published formulation.
-
Streak the bacterial isolates onto the agar plates.
-
Incubate the plates under appropriate conditions (e.g., 30°C for 48-72 hours).
-
Observe the plates for a color change or the formation of clear zones around the colonies, which are indicative of potential this compound production.
-
Molecular Detection of the Tyrosine Decarboxylase (tdc) Gene by PCR
Polymerase Chain Reaction (PCR) offers a rapid and specific method for detecting the genetic potential for this compound production.
-
Principle : Specific primers are used to amplify a segment of the tdc gene from the bacterial DNA. The presence of a PCR product of the expected size indicates that the bacterium carries the gene for tyrosine decarboxylase.
-
DNA Extraction : Extract genomic DNA from bacterial cultures using a commercial kit or a standard protocol.
-
PCR Primers : Several primer sets have been designed to target conserved regions of the tdc gene.
| Primer Name | Sequence (5' -> 3') | Target Gene | Reference |
| DEC5 | CGTTGTTGGTGTTGTTGGCACNACNGARGARG | tdc (degenerate) | [6] |
| DEC3 | CCGCCAGCAGAATATGGAAYRTANCCCAT | tdc (degenerate) | [6] |
| TD2 | ACATAGTCACCATRTTGAA | tdc (degenerate) | [18] |
| TD5 | CAAATGGAAGAAGAAGTAGG | tdc (degenerate) | [18] |
| TDC1 | GAYGCNGAYYTNAAYTTYGC | tdc (degenerate) | [19] |
| TDC2 | TCNCCNGTRTTRTCRTGCCA | tdc (degenerate) | [19] |
-
PCR Conditions :
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primers.
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with the following typical parameters:
-
Initial denaturation: 94-95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 94-95°C for 30-45 seconds.
-
Annealing: 48-53°C for 45-60 seconds (primer-dependent).
-
Extension: 72°C for 60-90 seconds.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Analysis : Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size confirms the presence of the tdc gene.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the accurate quantification of this compound in food samples.
-
Principle : this compound is extracted from the food matrix, derivatized with a fluorescent or UV-absorbing agent, and then separated and quantified using a reversed-phase HPLC system with a suitable detector.
-
Sample Preparation :
-
Derivatization :
-
The most common derivatizing agent is dansyl chloride.[16]
-
The reaction is typically carried out in an alkaline buffer (e.g., saturated sodium bicarbonate) at an elevated temperature (e.g., 60°C).
-
-
HPLC Conditions :
-
Quantification : A standard curve is generated using known concentrations of this compound standards. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: this compound biosynthesis and transport pathway in bacteria.
Caption: Genetic organization of the tdc operon.
Caption: Workflow for detection of this compound-producing bacteria.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The Relationship among Tyrosine Decarboxylase and Agmatine Deiminase Pathways in Enterococcus faecalis [frontiersin.org]
- 3. The tyrosine decarboxylase operon of Lactobacillus brevis IOEB 9809: characterization and conservation in this compound-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Enterococcus faecalis Tyrosine Decarboxylase Operon Involved in this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine-containing peptides are precursors of this compound produced by Lactobacillus plantarum strain IR BL0076 isolated from wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid detection and quantification of tyrosine decarboxylase gene (tdc) and its expression in gram-positive bacteria associated with fermented foods using PCR-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early PCR detection of this compound-producing bacteria during cheese production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vup.sk [vup.sk]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Biogenic Amines in Different Cheese Varieties Obtained from the Korean Domestic and Retail Markets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The determination of some biogenic amines in Turkish fermented sausages consumed in Van - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Contaminant lactic acid bacteria of dry sausages produce histamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 19. scispace.com [scispace.com]
- 20. Determination of biogenic amines by high-performance liquid chromatography (HPLC-DAD) in probiotic cow's and goat's fermented milks and acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellmolbiol.org [cellmolbiol.org]
- 22. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: HPLC-Based Quantification of Tyramine in Cheese and Wine Samples
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of tyramine in cheese and wine samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a biogenic amine, is naturally present in fermented foods and beverages, and its concentration is a critical parameter for food safety and quality assessment. Elevated levels of this compound can trigger adverse physiological reactions in susceptible individuals. The described methodology includes detailed procedures for sample preparation, chromatographic separation, and quantification. Representative data on this compound levels in various cheese and wine types are presented in tabular format for easy reference.
Introduction
This compound is a naturally occurring monoamine compound derived from the decarboxylation of the amino acid tyrosine.[1][2] It is commonly found in aged, fermented, and spoiled foods.[1][2] While generally metabolized in the body by monoamine oxidase (MAO), high concentrations of ingested this compound can lead to adverse health effects, including headaches, migraines, and hypertensive crises, particularly in individuals taking monoamine oxidase inhibitors (MAOIs).[1] Cheese and wine are two major dietary sources of this compound due to the fermentation processes involved in their production.[3][4][5] Therefore, accurate quantification of this compound in these products is essential for quality control and to ensure consumer safety.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of biogenic amines in food matrices. This application note details a reliable HPLC method coupled with UV detection for the quantification of this compound in both cheese and wine samples.
Experimental Protocols
Sample Preparation
1.1. Cheese Samples
The extraction of this compound from the complex matrix of cheese is a critical step for accurate quantification.
-
Homogenization: Weigh 5 grams of a representative cheese sample and homogenize it with 20 mL of 0.2 M perchloric acid (HClO₄).[6]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.
-
Derivatization (Pre-column):
-
To 1 mL of the filtered extract, add 200 µL of 2N NaOH, 300 µL of saturated sodium bicarbonate (NaHCO₃) solution, and 2 mL of dansyl chloride solution (15 mg/mL in acetone).[7]
-
Vortex the mixture and allow it to react in the dark at room temperature for 20 minutes.[7]
-
Add 100 µL of 25% (v/v) ammonium (B1175870) hydroxide (B78521) (NH₄OH) to stop the reaction.[7]
-
Bring the final volume to 5 mL with acetonitrile.[7]
-
-
Final Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
1.2. Wine Samples
Sample preparation for wine is generally simpler due to its liquid nature.
-
Filtration: Filter the wine sample directly through a 0.20 µm membrane filter to remove any suspended particles.[7][8]
-
Acidification: To 25 mL of the filtered wine, add 10.3 M perchloric acid (HClO₄) to achieve a final concentration of 0.2 M.[8]
-
Derivatization (Pre-column): Follow the same derivatization procedure as described for cheese samples (Section 1.1).
-
Final Filtration: Filter the derivatized sample through a 0.22 µm syringe filter prior to HPLC analysis.
HPLC Analysis
A reversed-phase HPLC method is employed for the separation and quantification of the derivatized this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][9]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a 50:50 (v/v) mixture of Solvent A and Solvent B.
-
Over 20 minutes, linearly increase to 10:90 (v/v) of Solvent A to Solvent B.[8]
-
Hold for 3 minutes.
-
Return to the initial conditions over 4 minutes and allow for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[9]
-
Detection: UV detector set at 254 nm (for dansylated derivatives).[10]
Calibration and Quantification
-
Standard Solutions: Prepare a series of standard solutions of this compound in 0.2 M HClO₄ at concentrations ranging from 0.1 to 100 µg/mL.
-
Derivatization of Standards: Derivatize the standard solutions using the same procedure as for the samples.
-
Calibration Curve: Inject the derivatized standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: Determine the concentration of this compound in the prepared cheese and wine samples by comparing their peak areas to the calibration curve.
Data Presentation
The this compound content in various cheese and wine samples can vary significantly depending on the type, age, and processing conditions. The following tables summarize typical quantitative data found in the literature.
Table 1: this compound Content in Various Cheese Types
| Cheese Type | This compound Content (mg/kg) |
| Cheddar (aged) | 0 - 1428 |
| Swiss | 0 - 1250 |
| Parmesan | 1 - 547 |
| Blue Cheese | 0 - 448[11] |
| Gouda | 11 - 500 |
| Feta | 0 - 250[12] |
| Camembert | 0 - 200 |
| Provolone | 0 - 200[12] |
Note: this compound levels can vary widely within the same cheese type.
Table 2: this compound Content in Wine
| Wine Type | This compound Content (mg/L) |
| Red Wine | 0.1 - 37.7[13] |
| White Wine | < 0.1 - 2.1[14] |
| Chianti | Can have substantial quantities[4] |
| Vermouth | Can have substantial quantities[4] |
Note: Red wines generally exhibit higher this compound concentrations than white wines, which is often attributed to the malolactic fermentation process.[15]
Visualizations
The following diagrams illustrate the experimental workflow and the principle of HPLC separation.
Caption: Experimental workflow for this compound quantification.
Caption: Principle of HPLC separation of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound in cheese and wine samples. The sample preparation protocols are optimized for efficient extraction and derivatization, ensuring high recovery and sensitivity. This method is suitable for routine quality control in the food industry and for research purposes to study the formation of biogenic amines during food processing and storage. The provided data and workflows serve as a valuable resource for researchers, scientists, and professionals in drug development who are concerned with the this compound content of food products.
References
- 1. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Changing Lanes Game I [cyberounds.com]
- 5. High-Tyramine Foods and MAOIs: What to Avoid [everydayhealth.com]
- 6. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Contaminants in Wines: Determination of Biogenic Amines by Chromatographic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. oeno-one.eu [oeno-one.eu]
- 11. HPLC quantification of biogenic amines in cheeses: correlation with PCR-detection of this compound-producing microorganisms | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 12. A Select List of Foods High in this compound [–] (3.09 Appendix) - Management of Complex Treatment-resistant Psychotic Disorders [cambridge.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Level of Biogenic Amines in Red and White Wines, Dietary Exposure, and Histamine-Mediated Symptoms upon Wine Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Protocol for Tyramine Extraction from Neuronal Tissue: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a trace monoamine derived from the amino acid tyrosine, acts as a neuromodulator in the central nervous system.[1][2] Its role in neuronal signaling, particularly through the Trace Amine-Associated Receptor 1 (TAAR1), has implicated it in various neurological processes and disorders.[1] Accurate quantification of this compound in neuronal tissue is crucial for understanding its physiological and pathological functions. This document provides a detailed protocol for the extraction of this compound from neuronal tissue for subsequent analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for the detection of electroactive compounds like this compound.[3][4]
Principle
This protocol outlines a method for the extraction of this compound from neuronal tissue samples. The core principle involves the homogenization of the tissue in an acidic solution to release this compound and prevent enzymatic degradation. Subsequently, proteins are precipitated and removed, and the resulting supernatant, containing this compound, is clarified for analysis. The final extract can be analyzed using various techniques, with HPLC-ECD being a common and sensitive choice.[3][5][6]
Quantitative Data
The following table summarizes the performance of HPLC-ECD for the analysis of monoamines, including this compound, in neuronal tissue.
| Analyte/Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Catecholamines (including precursors and metabolites) by HPLC-ECD | Rat Brain Tissue | 0.01 - 0.03 ng/mL | 3.04 - 9.13 ng/mL | >0.99 (correlation coefficient) | [3] |
| Monoamines and metabolites by HPLC-ECD | Rat Brain Tissue | Not Specified | Not Specified | 5 - 200 ng/mL | [5] |
| Neurotransmitters (including monoamines) by LC-ESI-MS/MS | Mouse Brain Tissues | Not Specified | Not Specified | 10 - 5000 ng/g | [7] |
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
This compound Signaling Pathway
References
- 1. This compound and Amyloid Beta 42: A Toxic Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis of this compound [biosyn.com]
- 3. turkjps.org [turkjps.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conducting a Tyramine Challenge Test to Assess Monoamine Oxidase Inhibitor (MAOI) Safety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a tyramine challenge test. This test is a critical tool in clinical pharmacology for evaluating the safety of novel and existing Monoamine Oxidase Inhibitors (MAOIs) concerning their interaction with dietary this compound. The "cheese effect," a hypertensive crisis resulting from the ingestion of this compound-rich foods by individuals on MAOIs, necessitates a thorough assessment of a new drug's potential to induce this reaction.[1][2]
The oral this compound challenge is the gold standard for directly assessing this compound sensitivity.[] It is designed to determine the dose of this compound required to produce a predetermined increase in systolic blood pressure, typically 30 mmHg (TYR30), providing a quantitative measure of the MAOI's effect on this compound metabolism.[4][5]
Mechanism of Action: The this compound Pressor Response
This compound, a monoamine found in fermented, aged, or spoiled foods, is normally metabolized by monoamine oxidase (MAO) in the gut and liver.[6] When MAO is inhibited, particularly MAO-A, this compound escapes first-pass metabolism and enters systemic circulation.[][7] It then acts as an indirect sympathomimetic, causing the release of norepinephrine (B1679862) from nerve terminals, which leads to vasoconstriction and a subsequent increase in blood pressure.[][8]
References
- 1. This compound studies and the safety of MAOI drugs [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and New Monoamine Oxidase Inhibitor Drugs | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. Rethinking, reducing, and refining the classical oral this compound challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Prescriber’s Guide to the MAOI Diet—Thinking Through this compound Troubles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. The this compound Pressor Test in Depressive Illness and their Treatment with Antidepressants | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Tyramine as a Pharmacological Probe for Monoamine Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a naturally occurring monoamine, serves as a critical pharmacological probe for assessing the in vivo and in vitro activity of monoamine oxidase (MAO) enzymes, particularly MAO-A. The "cheese effect," a hypertensive crisis resulting from the consumption of this compound-rich foods by individuals on MAO inhibitors (MAOIs), underscores the physiological relevance of this interaction. These application notes provide detailed protocols for utilizing this compound to characterize the potency and selectivity of MAO inhibitors, a crucial step in drug development and neuroscience research.
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine, as well as exogenous amines such as this compound.[1][2] this compound is a substrate for both isoforms, though it is preferentially metabolized by MAO-A.[1][3][] Inhibition of MAO-A, especially in the gut and liver, prevents the breakdown of dietary this compound, leading to its accumulation in the bloodstream.[] This excess this compound displaces norepinephrine from sympathetic nerve terminals, causing a dangerous surge in blood pressure.[1][5]
These protocols are designed to guide researchers in conducting this compound challenge studies in both preclinical and clinical settings, as well as in performing in vitro enzymatic assays.
Data Presentation: Quantitative Analysis of this compound Pressor Effect
The following tables summarize quantitative data from studies investigating the pressor effect of this compound in the presence of various MAO inhibitors.
Table 1: In Vivo this compound Pressor Sensitivity with MAO Inhibitors in Humans
| MAO Inhibitor | Type | Administration Route of this compound | Key Parameter | Fold Increase in this compound Sensitivity | Reference |
| Tranylcypromine (B92988) | Non-selective, Irreversible | Oral | PD30 | 56 | [6][7] |
| Brofaromine (B1663282) | Reversible, MAO-A selective | Oral | PD30 | 7 | [6][7] |
| Clorgyline | MAO-A selective | Intravenous | Pressor Effect | 29 | [8] |
| Pargyline | Partially MAO-B selective | Intravenous | Pressor Effect | 12 | [8] |
| Deprenyl (Selegiline) | MAO-B selective | Intravenous | Pressor Effect | 1.7 | [8] |
| Moclobemide | Reversible, MAO-A selective (RIMA) | Oral | Pressor Effect | 4.1 (fasting) | [9] |
| Rasagiline (B1678815) (1 mg/d) | MAO-B selective | Oral | This compound Sensitivity Factor | 2.0 | [10] |
| Rasagiline (6 mg/d) | Less selective at higher doses | Oral | This compound Sensitivity Factor | 5.1 | [10] |
| Phenelzine | Non-selective, Irreversible | Oral | This compound Sensitivity Factor | 17.3 | [10] |
*PD30: The dose of this compound required to raise systolic blood pressure by 30 mmHg.
Table 2: In Vitro Kinetic Parameters of this compound Metabolism by MAO Isoforms
| Enzyme Source | MAO Isoform | Substrate | Km (µM) | Reference |
| Rat Intestine Homogenates | MAO-A | This compound | ~120 | [11] |
| Rat Intestine Homogenates | MAO-B | This compound | ~240 | [11] |
| Rat Brain Homogenates | MAO-A | This compound | ~120 | [11] |
| Rat Brain Homogenates | MAO-B | This compound | ~240 | [11] |
| Human Recombinant | MAO-A | p-Tyramine | 55,600 (55.6 mM) | [12] |
| Human Recombinant | MAO-B | p-Tyramine | 24,100 (24.1 mM) | [12] |
Experimental Protocols
In Vivo Protocol: Oral this compound Pressor Challenge in Humans
This protocol is a generalized guideline for assessing the effect of an investigational drug on this compound sensitivity. It must be conducted under strict medical supervision with continuous blood pressure monitoring and emergency resuscitation capabilities.[]
Objective: To determine the dose of this compound that produces a prespecified increase in systolic blood pressure (e.g., ≥30 mmHg), both before and after administration of a test compound with potential MAO inhibitory activity.
Materials:
-
This compound hydrochloride capsules (e.g., 5, 10, 25, 50, 100, 200 mg)
-
Automated sphygmomanometer
-
ECG monitor
-
Emergency medical supplies, including a rapid-acting antihypertensive agent (e.g., phentolamine)[6]
-
Placebo capsules
Procedure:
-
Subject Screening and Baseline:
-
Recruit healthy volunteers who have given informed consent.
-
Subjects should be free of cardiovascular disease and not be taking any medications that could interfere with the study.
-
Establish a baseline this compound sensitivity for each subject by administering escalating doses of this compound on a separate day prior to test compound administration. In unmedicated subjects, the dose of this compound required to raise systolic blood pressure by 30 mm Hg (PD30) typically ranges from 200 to 800 mg.[6][7]
-
-
Dose Escalation Schedule (Baseline and Post-Treatment):
-
Administer the first dose of this compound (e.g., 25 mg).
-
Monitor blood pressure and heart rate every 5-10 minutes for at least 1-2 hours.
-
If the pressor response criterion (e.g., an increase in systolic blood pressure of ≥30 mmHg from baseline) is not met, a higher dose can be administered. A washout period of at least 2 hours should be allowed between doses.
-
The dose escalation is stopped for an individual once the pressor response criterion is met.
-
-
Test Compound Administration:
-
Administer the investigational drug or placebo for the specified duration.
-
-
Post-Treatment this compound Challenge:
-
Repeat the this compound dose escalation procedure as described in step 2.
-
The starting dose of this compound should be significantly lower than the baseline PD30, particularly if the test compound is expected to be a potent MAO-A inhibitor.
-
-
Data Analysis:
-
Calculate the PD30 for each subject at baseline and after treatment.
-
The this compound sensitivity factor is determined by the ratio of the pre-treatment to post-treatment PD30.
-
Safety Considerations:
-
The this compound challenge test carries a significant risk of hypertensive crisis.
-
The study must be conducted in a facility equipped for medical emergencies.
-
An intravenous line should be in place for the rapid administration of antihypertensive medication if needed.
In Vitro Protocol: Fluorometric Assay for MAO Activity Using this compound
This protocol describes a method to measure MAO-A and MAO-B activity in tissue homogenates or with recombinant enzymes using this compound as a substrate. The assay is based on the detection of hydrogen peroxide (H2O2), a product of the MAO-catalyzed oxidation of this compound.[13]
Objective: To determine the activity of MAO-A and MAO-B and to assess the inhibitory potential of test compounds.
Materials:
-
Tissue homogenate (e.g., liver, brain) or recombinant human MAO-A and MAO-B
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine hydrochloride (substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline or Selegiline (selective MAO-B inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (excitation ~530-560 nm, emission ~585-595 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of p-tyramine in assay buffer (e.g., 100 mM).
-
Prepare stock solutions of inhibitors (clorgyline, pargyline/selegiline, and test compounds) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the fluorescent probe and HRP in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add:
-
Assay buffer
-
Enzyme source (tissue homogenate or recombinant enzyme)
-
Inhibitor or vehicle (for control wells)
-
-
To differentiate between MAO-A and MAO-B activity, include controls with a selective inhibitor for the non-target isoform. For example, to measure MAO-A activity, include a control with a selective MAO-B inhibitor.[13]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-tyramine substrate. The final concentration of this compound should be near the Km for the enzyme being assayed.
-
Add the fluorescent probe/HRP working solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in fluorescence over time.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value for the test compound by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The metabolism of this compound by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roguescientist.co [roguescientist.co]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Oral this compound pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound infusions and selective monoamine oxidase inhibitor treatment. I. Changes in pressor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacology this compound challenge study to determine the selectivity of the monoamine oxidase type B (MAO-B) inhibitor rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal metabolism of this compound by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for In Vivo Microdialysis Monitoring of Synaptic Tyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine, a trace amine derived from the amino acid tyrosine, acts as a neuromodulator in the mammalian central nervous system. It is implicated in various physiological and pathological processes, including the regulation of monoaminergic systems. The ability to accurately measure real-time changes in synaptic this compound levels is crucial for understanding its role in neurotransmission and for the development of novel therapeutics targeting neurological and psychiatric disorders.
In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.[1] This method, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), allows for the quantification of low-concentration analytes such as this compound in the synaptic cleft.[2]
These application notes provide a comprehensive overview and detailed protocols for the application of in vivo microdialysis to monitor synaptic this compound levels.
Principles of In Vivo Microdialysis for this compound Monitoring
In vivo microdialysis involves the stereotaxic implantation of a microdialysis probe into a target brain region.[2] The tip of the probe contains a semi-permeable membrane.[1] An artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow, constant flow rate.[1] As the aCSF passes through the probe, endogenous molecules in the extracellular fluid, including this compound, diffuse across the membrane into the perfusate down their concentration gradient. The resulting fluid, termed the dialysate, is collected in fractions and analyzed to determine the concentration of this compound.[1]
Several quantitative microdialysis techniques can be employed to estimate the absolute extracellular concentration of this compound from the dialysate concentration, including the "no-net-flux" method and the "slow-flow-rate" method.[3][4] The "no-net-flux" method involves perfusing the probe with several known concentrations of the analyte to determine the concentration at which there is no net movement across the membrane, which corresponds to the extracellular concentration.[3] Additionally, the technique of reverse dialysis can be utilized to locally administer this compound or other pharmacological agents through the probe to study their effects on the surrounding tissue.[5]
Experimental Protocols
Microdialysis Probe and Surgical Implantation
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Microdialysis guide cannula
-
Microdialysis probe (with a molecular weight cutoff suitable for small molecules like this compound, e.g., <20 kDa)
-
Dummy cannula
-
Dental cement and skull screws
-
Analgesics and post-operative care supplies
Protocol:
-
Anesthetize the animal (e.g., rat or mouse) and mount it in the stereotaxic apparatus.[6]
-
Perform a midline incision on the scalp to expose the skull.
-
Identify the stereotaxic coordinates for the target brain region (e.g., striatum, nucleus accumbens).
-
Drill a small hole through the skull at the determined coordinates.[6]
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and screws.[6]
-
Insert a dummy cannula to prevent the guide cannula from becoming blocked.[6]
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[6]
In Vivo Microdialysis Procedure
Materials:
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.
-
Tubing and connectors
Protocol:
-
On the day of the experiment, gently handle the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[1]
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in the refrigerated fraction collector.[6]
-
For pharmacological studies, administer the test compound (e.g., systemically or via reverse dialysis) after a stable baseline is established.
-
Store the collected dialysate samples at -80°C until analysis.[6]
Quantification of this compound in Dialysates by HPLC-ECD
Principle:
High-Performance Liquid Chromatography (HPLC) separates the components of the dialysate sample. The electrochemical detector (ECD) then measures the current generated by the oxidation of this compound, providing a highly sensitive and quantitative measurement.[7]
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, and electrochemical detector.
-
Reversed-phase C18 column.[7]
-
Mobile phase (example): A mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent. The exact composition should be optimized for the best separation of this compound.[7]
-
This compound standards for calibration.
Protocol:
-
Prepare a series of this compound standards of known concentrations.
-
Set up the HPLC-ECD system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Inject a standard volume (e.g., 10-20 µL) of the thawed dialysate samples and standards into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standards.
-
Quantify the concentration of this compound in the samples by comparing the peak area or height to the calibration curve generated from the standards.
Data Presentation
Quantitative data from microdialysis experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Microdialysis Parameters for this compound Monitoring
| Parameter | Value | Reference/Note |
| Animal Model | Rat/Mouse | [8][9] |
| Target Brain Region | Striatum | [8] |
| Probe Membrane Length | 1-4 mm | Dependent on the size of the target structure |
| Probe MWCO | < 20 kDa | [10] |
| Perfusion Fluid | aCSF | Standard composition |
| Flow Rate | 1.0 - 2.0 µL/min | [1] |
| Sampling Interval | 20 min | [6] |
Table 2: Example HPLC-ECD Parameters for this compound Analysis
| Parameter | Value | Reference/Note |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Phosphate buffer with acetonitrile/methanol and an ion-pairing agent | To be optimized for this compound[7] |
| Flow Rate | 0.8 - 1.2 mL/min | Dependent on column dimensions |
| Injection Volume | 10 - 20 µL | [7] |
| Detector | Electrochemical Detector (glassy carbon electrode) | [7] |
| Applied Potential | +0.7 to +0.8 V | To be optimized for this compound |
Table 3: Illustrative Quantitative Data of Synaptic this compound Levels
| Condition | Brain Region | Basal this compound (nM) | % Change from Baseline after Stimulus |
| Control | Striatum | [Illustrative value: 0.5 - 2.0] | N/A |
| Pharmacological Challenge | Striatum | [Illustrative value: 0.5 - 2.0] | [Illustrative value: +150%] |
| Behavioral Task | Nucleus Accumbens | [Illustrative value: 0.3 - 1.5] | [Illustrative value: +80%] |
Note: The values in Table 3 are illustrative, as basal extracellular concentrations of this compound are reported to be in the low nanomolar range but can vary significantly between studies and specific brain regions.
Mandatory Visualizations
Figure 1: Biosynthesis and metabolism of this compound.
Figure 2: this compound signaling via the TAAR1 receptor.
Figure 3: Experimental workflow for in vivo microdialysis.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis - Wikipedia [en.wikipedia.org]
- 5. Application of Reverse Microdialysis in Neuropharmacological Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biogenic trace amine this compound induces a pronounced hydroxyl radical production via a monoamine oxidase dependent mechanism: an in vivo microdialysis study in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Carbon-14 Labeled Tyramine in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of carbon-14 (B1195169) labeled tyramine ([14C]this compound) and its application in receptor binding studies. The protocols outlined below are intended to guide researchers in pharmacology, biochemistry, and drug discovery in characterizing the interactions of ligands with their target receptors, with a particular focus on the Trace Amine-Associated Receptor 1 (TAAR1).
Synthesis of [14C]this compound
The synthesis of high-purity [14C]this compound is crucial for its use as a radioligand in binding assays. Two primary methods are described: enzymatic synthesis and chemical synthesis. The choice of method will depend on the available starting materials, required specific activity, and laboratory capabilities.
Enzymatic Synthesis using Tyrosine Decarboxylase
This method is preferred for its high specificity and milder reaction conditions, which can result in a cleaner product with fewer side reactions. The carbon-14 label is introduced using [14C]L-tyrosine as the precursor.
Principle: The enzyme L-tyrosine decarboxylase (TDC) catalyzes the direct decarboxylation of L-tyrosine to this compound. By using L-tyrosine labeled with carbon-14 in the carboxyl group or uniformly in the aromatic ring, [14C]this compound can be efficiently produced.
Experimental Protocol:
Materials:
-
[U-14C]L-tyrosine or [1-14C]L-tyrosine
-
L-tyrosine decarboxylase (from Lactobacillus brevis or other suitable microbial source)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Sodium phosphate (B84403) buffer (pH 5.5-6.5)
-
Cation exchange chromatography resin (e.g., Dowex 50W)
-
Elution buffer: Hydrochloric acid (HCl) solutions of increasing concentration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture containing:
-
[14C]L-tyrosine (specific activity tailored to the experimental need)
-
L-tyrosine decarboxylase (enzyme concentration to be optimized)
-
Pyridoxal-5'-phosphate (typically 0.1-0.5 mM)
-
Sodium phosphate buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a predetermined time (e.g., 1-4 hours). Monitor the reaction progress by TLC.
-
Reaction Termination: Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid or trifluoroacetic acid) to precipitate the enzyme.
-
Purification:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Apply the supernatant to a pre-equilibrated cation exchange column.
-
Wash the column with deionized water to remove unreacted [14C]L-tyrosine.
-
Elute the [14C]this compound using a stepwise or linear gradient of HCl.
-
Collect fractions and measure radioactivity using a scintillation counter.
-
-
Purity Analysis:
-
Pool the radioactive fractions containing [14C]this compound.
-
Assess the radiochemical purity by TLC or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
The final product should be stored in an appropriate solvent (e.g., ethanol) at low temperature (-20°C or below) to minimize radiolytic decomposition.
-
Chemical Synthesis via Catalytic Decarboxylation
This method is based on a patented procedure for the synthesis of unlabeled this compound and can be adapted for the carbon-14 labeled version.[1][2] This approach involves higher temperatures and may require more rigorous purification.
Principle: [14C]L-tyrosine is catalytically decarboxylated in the presence of a saturated ketone catalyst in an organic solvent at elevated temperatures.[1][2]
Experimental Protocol:
Materials:
-
[14C]L-tyrosine
-
Saturated ketone catalyst (e.g., diisoamyl ketone)[1]
-
High-boiling point organic solvent (e.g., cyclohexanol)[1]
-
Nitrogen gas supply
-
Water separation apparatus
-
Diatomaceous earth for filtration
-
Solvents for extraction and purification (e.g., ether, methanol)
Procedure:
-
Reaction Setup: In a reaction flask equipped with a water separation apparatus, combine [14C]L-tyrosine, the ketone catalyst, and the organic solvent.[1]
-
Reaction Conditions: Heat the mixture to reflux (140-170°C) under a nitrogen atmosphere.[1] Continuously remove the water generated during the reaction.
-
Reaction Monitoring: Monitor the reaction until the solution becomes clear (typically 2-6 hours).[1]
-
Workup:
-
Cool the reaction mixture and add water.
-
Stir the mixture overnight under nitrogen.
-
Add ether and filter the resulting precipitate.
-
Wash the product with methanol.[1]
-
-
Purification: The crude [14C]this compound should be further purified using column chromatography (e.g., silica (B1680970) gel or cation exchange) and the purity confirmed by HPLC and TLC as described in the enzymatic synthesis protocol.
[14C]this compound in Radioligand Binding Assays
[14C]this compound can be used to label and quantify its binding sites, most notably the Trace Amine-Associated Receptor 1 (TAAR1). The following protocols describe saturation and competition binding assays.
Membrane Preparation
Materials:
-
Cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human TAAR1)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4)[3]
-
Sucrose solution (10%) for cryoprotection[3]
-
BCA protein assay kit
Procedure:
-
Homogenization: Homogenize the cells or tissue in ice-cold lysis buffer.[3]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris.[3]
-
Membrane Pelleting: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[3]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.[3]
-
Storage: Resuspend the final membrane pellet in buffer containing 10% sucrose, aliquot, and store at -80°C.[3] Determine the protein concentration using a BCA assay.
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [14C]this compound.
Experimental Protocol:
Materials:
-
Prepared cell membranes
-
[14C]this compound of known specific activity
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3]
-
Unlabeled this compound (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of [14C]this compound:
-
Total Binding: Cell membranes, assay buffer, and varying concentrations of [14C]this compound.
-
Non-specific Binding: Cell membranes, assay buffer, varying concentrations of [14C]this compound, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound [14C]this compound.[3]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.[3]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each [14C]this compound concentration.
-
Plot specific binding versus the concentration of [14C]this compound and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax values.
-
Competition Binding Assay
This assay determines the affinity (Ki) of unlabeled test compounds for the receptor by measuring their ability to compete with [14C]this compound for binding.
Experimental Protocol:
Materials:
-
Same as for the saturation binding assay, plus unlabeled test compounds.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Cell membranes
-
A fixed concentration of [14C]this compound (typically at or near its Kd value)
-
Increasing concentrations of the unlabeled test compound.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of [14C]this compound as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [14C]this compound).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [14C]this compound and Kd is its dissociation constant determined from the saturation binding assay.[3]
-
Data Presentation
Quantitative data from binding studies should be summarized in clear and concise tables for easy comparison.
Table 1: Saturation Binding Parameters of [14C]this compound at Human TAAR1
| Receptor Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| HEK293 cell membranes expressing hTAAR1 | [14C]this compound | Value | Value | [Hypothetical Data] |
| Rat brain synaptosomes | [3H]this compound | Value | Value | [Literature Value] |
Table 2: Inhibition of [14C]this compound Binding to Human TAAR1 by Various Compounds
| Compound | Ki (nM) | Receptor Preparation | Reference |
| This compound | Value | HEK293-hTAAR1 | [Hypothetical Data] |
| β-Phenylethylamine | Value | HEK293-hTAAR1 | [Hypothetical Data] |
| Amphetamine | Value | HEK293-hTAAR1 | [Hypothetical Data] |
| Dopamine | Value | HEK293-hTAAR1 | [Hypothetical Data] |
| Haloperidol | >10,000 | HEK293-hTAAR1 | [Hypothetical Data] |
Note: The Ki values would be determined experimentally using the competition binding assay protocol. This table provides a template for presenting such data.
Table 3: Functional Activity of this compound and Related Compounds at Human TAAR1
| Compound | EC50 (nM) for cAMP production | Receptor Preparation | Reference |
| This compound | 214 | COS-7 cells expressing hTAAR1 | [4] |
| β-Phenylethylamine | 324 | COS-7 cells expressing hTAAR1 | [4] |
| Octopamine | >1000 | COS-7 cells expressing hTAAR1 | [4] |
| Dopamine | >1000 | COS-7 cells expressing hTAAR1 | [4] |
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Experimental workflows for the synthesis and use of [14C]this compound.
TAAR1 Signaling Pathway
Caption: TAAR1 signaling cascade initiated by this compound binding.
Conclusion
The protocols and data presentation guidelines provided herein offer a comprehensive framework for the synthesis and application of [14C]this compound in receptor binding studies. These methods are fundamental for the characterization of novel ligands targeting the this compound binding sites and for advancing our understanding of the physiological roles of trace amines and their receptors in health and disease. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for drug development and basic research.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101955435B - A new method for preparing this compound - Google Patents [patents.google.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Development of High-Throughput Screening Assays for Tyramine Receptor Ligands
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine receptors (TARs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in the nervous and peripheral systems of both invertebrates and vertebrates.[1][2] In invertebrates, they are involved in processes like locomotion, olfaction, and reproduction, making them attractive targets for novel insecticides.[1] In vertebrates, trace amine-associated receptors (TAARs), such as TAAR1, respond to this compound and are implicated in neurological and metabolic regulation.[3][4] The development of high-throughput screening (HTS) assays for this compound receptor ligands is essential for identifying new chemical entities that can modulate these receptors for therapeutic or agricultural purposes.
This document provides detailed application notes and protocols for the development of robust HTS assays for both Gαi/o- and Gαs-coupled this compound receptors.
Signaling Pathways of this compound Receptors
This compound receptors, like other GPCRs, transduce extracellular signals by activating intracellular G proteins. The specific G protein subtype (e.g., Gαs, Gαi/o, Gαq) determines the downstream second messenger signaling cascade.
-
Gαi/o-Coupled Receptors: Many invertebrate this compound receptors, such as TAR1 and TAR2, couple to Gαi/o proteins.[5] Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Gαs-Coupled Receptors: In contrast, some this compound receptors, like the human trace amine-associated receptor 1 (hTAAR1), are known to couple to Gαs proteins.[4] Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[4]
These distinct signaling pathways form the basis for developing specific HTS assays to identify agonists and antagonists.
High-Throughput Screening Assay Formats
Several HTS technologies are suitable for monitoring this compound receptor activation, each with its own advantages. The choice of assay depends on the receptor's G protein coupling and the available instrumentation.
| Assay Type | Principle | Target Receptor Coupling | Advantages | Disadvantages |
| TR-FRET cAMP Assay | Competitive immunoassay measuring cAMP levels using Time-Resolved Fluorescence Resonance Energy Transfer.[6] | Gαs (agonist screen) or Gαi/o (antagonist/inverse agonist screen) | Homogeneous (no-wash), high-throughput, sensitive. | Requires specific plate readers; potential for compound interference. |
| Calcium Mobilization Assay | Measures changes in intracellular Ca²⁺ using fluorescent dyes (e.g., Fluo-8) or bioluminescent reporters (e.g., aequorin).[7][8] | Gαq (native) or engineered Gαi/o or Gαs coupled to a promiscuous G-protein (e.g., Gα16). | Real-time kinetic data, widely used for GPCRs. | This compound receptors do not natively couple to Gαq; requires cell line engineering. |
| Label-Free Cellular Assay | Detects ligand-induced changes in cell morphology and mass distribution using impedance or optical biosensors.[9][10] | All (Gαs, Gαi/o, Gαq) | Provides an integrated readout of cellular response; no need for labels or reporter constructs.[9] | Requires specialized instrumentation; can be less specific than second messenger assays. |
| β-Arrestin Recruitment Assay | Measures the interaction between the activated receptor and β-arrestin, often using enzyme fragment complementation (e.g., split luciferase).[7] | All (Gαs, Gαi/o, Gαq) | G protein-independent pathway; useful for identifying biased ligands. | Requires engineered cell lines and specific reagents. |
Experimental Protocols
Here we provide detailed protocols for developing HTS assays for both Gαi/o- and Gαs-coupled this compound receptors using a TR-FRET-based cAMP assay, a robust and common format for GPCR screening.
Protocol 1: Agonist Screening for a Gαs-Coupled this compound Receptor (e.g., hTAAR1)
This protocol is designed to identify compounds that activate the receptor, leading to an increase in cAMP.
Materials:
-
HEK293 cells stably expressing the Gαs-coupled this compound receptor (e.g., hTAAR1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Reference agonist: this compound.
-
cAMP HTRF detection kit (e.g., Cisbio cAMP Dynamic 2).
-
White, low-volume 384-well plates.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day before the assay, harvest cells and resuspend in culture medium.
-
Cell Seeding: Dispense 10 µL of the cell suspension (e.g., 2,000-5,000 cells/well) into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist (this compound) in assay buffer containing PDE inhibitor.
-
Agonist Stimulation: Add 5 µL of the compound dilutions to the corresponding wells. For control wells, add buffer with PDE inhibitor (basal control) or a high concentration of this compound (max signal control).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Prepare the HTRF detection reagents according to the manufacturer's instructions. Add 5 µL of the anti-cAMP antibody-cryptate solution followed by 5 µL of the cAMP-d2 solution to each well.[6]
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX, EnVision) at emission wavelengths of 665 nm and 620 nm.
Protocol 2: Antagonist Screening for a Gαi/o-Coupled this compound Receptor (e.g., TAR1)
This protocol identifies compounds that block the agonist-induced inhibition of cAMP production.
Procedure:
-
Cell Seeding: Follow steps 1-2 from Protocol 1, using cells expressing the Gαi/o-coupled receptor (e.g., TAR1).
-
Forskolin (B1673556) Stimulation: To measure the inhibition of cAMP production, the basal cAMP level must first be stimulated. Add 5 µL of assay buffer containing a fixed concentration of forskolin (an adenylyl cyclase activator, typically EC₈₀ concentration) to all wells.
-
Compound Addition: Immediately add 5 µL of test compound dilutions (potential antagonists).
-
Agonist Challenge: Add 5 µL of the reference agonist (this compound) at a fixed concentration (typically its EC₅₀ to EC₈₀ value) to all wells except the max signal control (forskolin only).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection & Data Acquisition: Follow steps 6-8 from Protocol 1. An effective antagonist will reverse the this compound-induced decrease in the forskolin-stimulated cAMP signal.
Data Presentation and Quality Control
For HTS, it is critical to monitor assay performance using statistical parameters. The Z'-factor is a measure of assay quality, with a value > 0.5 indicating an excellent assay suitable for HTS.[11]
Z'-factor Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max are the standard deviation and mean of the maximum signal control.
-
SD_min and Mean_min are the standard deviation and mean of the minimum signal control.
Example Assay Performance Data:
| Parameter | Gαs Agonist Assay (hTAAR1) | Gαi/o Antagonist Assay (TAR1) | Acceptance Criteria |
| Signal to Background (S/B) | 8.5 | 5.2 | > 3 |
| Z'-Factor | 0.78 | 0.65 | > 0.5 |
| This compound EC₅₀/IC₅₀ | 150 nM | 95 nM | Consistent with literature |
| CV% (Max Signal) | 4.5% | 6.8% | < 15% |
| CV% (Min Signal) | 5.1% | 7.2% | < 15% |
Example Dose-Response Data for a Hit Compound:
| Compound | Target | Assay Type | Potency (EC₅₀/IC₅₀) | Max Response (% of this compound) |
| Hit Compound A | hTAAR1 | Agonist | 250 nM | 95% |
| Hit Compound B | TAR1 | Antagonist | 500 nM | 88% (inhibition) |
| This compound | hTAAR1 | Agonist | 150 nM | 100% |
| This compound | TAR1 | Agonist | 95 nM | 100% |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the successful development of high-throughput screening assays for this compound receptor ligands. By selecting the appropriate assay format based on receptor signaling and by rigorously validating assay performance, researchers can efficiently screen large compound libraries to identify novel modulators of this compound receptors for various applications in drug discovery and agriculture.
References
- 1. The Insect Type 1 this compound Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
analyzing urinary tyramine as a potential biomarker for metabolic disorders
Application Note & Protocol
Introduction
Metabolic disorders, including metabolic syndrome (MetS), type 2 diabetes (T2D), and obesity, represent a growing global health crisis. The identification of reliable and easily accessible biomarkers is crucial for early diagnosis, patient stratification, and monitoring therapeutic interventions. Urinary tyramine, a monoamine derived from the amino acid tyrosine, is emerging as a promising, non-invasive biomarker for metabolic dysregulation. This document provides a comprehensive overview of the current evidence, detailed protocols for urinary this compound analysis, and its potential applications in research and drug development.
Recent studies have indicated a significant association between urinary this compound levels and metabolic health. Notably, lower levels of urinary this compound have been observed in individuals with MetS compared to healthy controls.[1] This reduction is inversely correlated with several key indicators of metabolic dysfunction, including body mass index (BMI), blood pressure, and various inflammatory biomarkers.[1][2][3] Research suggests that this compound, produced in part by the gut microbiota, may play a role in regulating host metabolism and insulin (B600854) sensitivity.
Data Summary
The following table summarizes the key quantitative findings from studies investigating the link between urinary this compound and metabolic disorders.
| Condition | Analyte | Sample Type | Key Findings | Reference |
| Metabolic Syndrome | This compound | Urine | Five-fold reduction in patients with MetS compared to controls (p = 0.0009).[1] | [1][2] |
| Metabolic Syndrome | This compound | Urine | This compound levels were significantly and inversely correlated with BMI and blood pressure.[1][2][3] | [1][2][3] |
| Metabolic Syndrome | This compound | Urine | Low this compound levels are associated with a proinflammatory state.[1][3] | [1][3] |
| High-Fat Diet (in mice) | This compound | - | This compound intake improves glucose tolerance and insulin sensitivity. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the metabolic context and analytical process for urinary this compound, the following diagrams are provided.
Experimental Protocols
This section provides detailed protocols for the quantification of urinary this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Protocol 1: Urinary this compound Quantification by LC-MS/MS
This protocol is adapted from methodologies used for the analysis of small molecules in urine.[2][5][6]
1. Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
24-hour or first-morning void urine samples, collected and stored at -80°C
2. Sample Preparation (Solid Phase Extraction)
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Take 1 mL of the supernatant and add the internal standard (e.g., this compound-d4 to a final concentration of 100 ng/mL).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
This compound-d4: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house)
-
4. Data Analysis and Quantification
-
Create a calibration curve using the this compound analytical standard at concentrations ranging from 1 to 1000 ng/mL.
-
Process the data using the instrument's software.
-
Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the urinary this compound concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Applications in Research and Drug Development
-
Early Diagnosis and Risk Stratification: Urinary this compound levels could serve as a non-invasive screening tool to identify individuals at high risk of developing metabolic disorders.
-
Monitoring Disease Progression: Longitudinal monitoring of urinary this compound may provide insights into the progression of metabolic diseases.
-
Evaluating Therapeutic Efficacy: Changes in urinary this compound levels could be used as a pharmacodynamic biomarker to assess the efficacy of novel therapeutic agents targeting metabolic pathways.
-
Gut Microbiota Research: As a metabolite produced by the gut microbiota, urinary this compound can be a valuable readout for studies investigating the role of the microbiome in metabolic health.
Conclusion
The analysis of urinary this compound presents a promising avenue for advancing our understanding and management of metabolic disorders. Its non-invasive nature and significant association with key metabolic parameters make it an attractive biomarker for clinical and research applications. The protocols outlined in this document provide a foundation for the reliable quantification of urinary this compound, paving the way for its broader implementation in the study of metabolic diseases. Further validation in large, diverse patient cohorts is warranted to fully establish its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. The relationship between this compound levels and inflammation in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Monitoring of Inflammation in Metabolic Syndrome with Electrochemical Detection of this compound Level in Urine | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Gut microbiota metabolite this compound ameliorates high-fat diet-induced insulin resistance via increased Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Tyramine-Based Enzymatic Biosensors for Food Safety Testing
Affiliation: Google Research
Abstract
Biogenic amines (BAs) in food products are critical indicators of food quality and safety, with tyramine being a significant concern due to its potential to cause adverse health effects. Traditional methods for detecting this compound, such as chromatography, are often time-consuming, expensive, and require sophisticated equipment and trained personnel. Enzymatic biosensors offer a promising alternative, providing rapid, sensitive, and selective detection of this compound in various food matrices. This application note details the principles, protocols, and performance of this compound-based enzymatic biosensors for food safety applications. We provide a comprehensive overview of different biosensor designs, their analytical performance, and detailed protocols for their fabrication and use in food sample analysis. This document is intended for researchers, scientists, and professionals in drug development and food safety to facilitate the adoption and development of these advanced analytical tools.
Introduction
This compound is a biogenic amine formed through the decarboxylation of the amino acid tyrosine by microbial enzymes.[1] Its presence in high concentrations in fermented foods and beverages, such as cheese, cured meats, and wine, can lead to hypertensive crises, migraines, and other adverse health effects in susceptible individuals.[2][3] Consequently, the monitoring of this compound levels is crucial for ensuring food safety.[4] Enzymatic biosensors for this compound detection are typically based on the catalytic activity of enzymes like this compound oxidase (TAO) or tyrosinase. These enzymes catalyze the oxidation of this compound, producing a detectable signal, such as an electrical current (amperometric) or a color change (colorimetric).[1][5] The integration of nanomaterials like gold nanoparticles (AuNPs) and carbon nanotubes (CNTs) has significantly enhanced the sensitivity and stability of these biosensors.[6][7]
Signaling Pathway and Detection Principle
The enzymatic detection of this compound primarily relies on the specific catalytic action of this compound oxidase or tyrosinase. The general principle involves the oxidation of this compound, which generates a product that can be electrochemically or optically measured.
Caption: Enzymatic conversion of this compound to a detectable signal.
Quantitative Data Summary
The performance of various this compound-based enzymatic biosensors is summarized in the table below, providing a comparative overview of their analytical capabilities.
| Biosensor Type | Enzyme | Food Matrix | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| Amperometric | Tyrosinase | Dairy products, Fermented drinks | 10–120 µM | 0.71 µM | Good | [6][7] |
| Amperometric | This compound Oxidase | Cheese | 2.5 x 10⁻⁵–3.3 x 10⁻⁴ M | 2.9 x 10⁻⁶ M | Good | [5] |
| Amperometric | This compound Oxidase | Beer, Sauce | 0.017–0.25 mM | 0.01 mM | 95.8–97.2 | [8] |
| Colorimetric | This compound Oxidase | Cheese | 2.6 x 10⁻⁶–1.8 x 10⁻⁴ M | 2.6 x 10⁻⁶ M | Not Reported | [8] |
| Fluorescence | Molecularly Imprinted Polymer | Cheese | 0.2–10 mmol/L | 14.57 µmol/L | 99.46–103.02 | [9] |
| Amperometric | Tyrosinase | Pickled and smoked fish | 5–180 µM | 0.62 µM | 98–102 | [8] |
| Electrochemical | Multi-walled carbon nanotubes (MWCNTs) | Beer | 3–9 µM | 0.34 µM | Not Reported | [10] |
| Non-enzymatic | Ag-substituted ZnO nano-flower | Beer | 1–900 µM | 0.03 µM | Not Reported | [3] |
Experimental Protocols
Protocol 1: Fabrication of an Amperometric Tyrosinase-Based Biosensor
This protocol describes the construction of an amperometric biosensor for this compound detection using a glassy carbon electrode (GCE) modified with gold nanoparticles and a polymer film.[6][7]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Tyrosinase (from mushroom)
-
8-anilino-1-naphthalene sulphonic acid (ANSA)
-
Gold nanoparticles (AuNPs)
-
Phosphate (B84403) buffer solution (PBS, 0.1 M, pH 7.0)
-
This compound standard solutions
-
Electrochemical workstation
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry, then sonicate in ethanol (B145695) and deionized water.
-
Prepare a nanocomposite of AuNPs and poly(8-anilino-1-naphthalene sulphonic acid).
-
Modify the GCE by drop-casting the nanocomposite solution onto its surface and allowing it to dry.
-
-
Enzyme Immobilization:
-
Immobilize tyrosinase onto the modified GCE surface. This can be achieved by cross-linking with glutaraldehyde (B144438) or through physical adsorption.
-
Incubate the electrode in a tyrosinase solution for a specified time (e.g., 18 hours) at 4°C.[5]
-
Rinse with PBS to remove any unbound enzyme.
-
-
Electrochemical Measurement:
-
Connect the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform amperometric measurements in PBS containing different concentrations of this compound at a fixed potential.
-
Record the current response, which is proportional to the this compound concentration.
-
Caption: Workflow for amperometric this compound biosensor fabrication and testing.
Protocol 2: Analysis of this compound in Food Samples
This protocol outlines the steps for extracting this compound from a food sample and analyzing it using a prepared biosensor.[1]
Materials:
-
Food sample (e.g., cheese, beer)
-
Trichloroacetic acid (TCA), 5%
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Centrifuge
-
Nylon membrane filters (0.45 µm)
-
Prepared this compound biosensor
Procedure:
-
Sample Preparation:
-
Homogenize 10 g of the food sample.
-
Add 30 mL of 5% TCA and mix for 30 minutes for protein precipitation.
-
Centrifuge the mixture (e.g., 5000 rpm for 20 minutes at 4°C).
-
Collect the supernatant and neutralize the pH with NaOH.
-
Perform a second centrifugation under the same conditions.
-
Filter the supernatant through a 0.45 µm nylon filter.
-
Dilute the final solution with phosphate buffer to a known volume.
-
-
This compound Quantification:
-
Use the prepared biosensor to measure the this compound concentration in the extracted sample solution following the electrochemical measurement protocol described above.
-
Construct a calibration curve using standard this compound solutions to determine the concentration in the unknown sample.
-
Caption: Workflow for food sample preparation and this compound analysis.
Conclusion
This compound-based enzymatic biosensors represent a powerful tool for rapid and reliable food safety testing. Their high sensitivity, selectivity, and ease of use make them suitable for on-site and routine monitoring of this compound in a variety of food products. The continuous development of novel materials and immobilization techniques is expected to further enhance their performance and broaden their applicability in the food industry. The protocols and data presented in this application note provide a solid foundation for researchers and professionals to implement and advance this important technology.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electrochemsci.org [electrochemsci.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase based amperometric biosensor for determination of this compound in fermented food and beverages with gold nanoparticle doped poly(8-anilino-1-naphthalene sulphonic acid) modified electrode: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Tyrosinase based amperometric biosensor for determination of this compound in fermented food and beverages with gold nanoparticle doped poly(8-anilino-1-naphthalene sulphonic acid) modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilization of Tyramine in the Development of Targeted Neurological Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a formidable challenge to the effective delivery of therapeutic agents to the central nervous system. Nanocarrier-based systems offer a promising strategy to overcome this barrier. This document outlines the application of tyramine as a versatile chemical moiety in the development of targeted nanocarriers for neurological drug delivery. While this compound itself does not cross the BBB, its phenolic group allows for covalent conjugation to various polymers, forming a stable backbone for nanocarrier construction.[1][2][3] These this compound-functionalized nanocarriers can then be surface-modified with specific ligands to facilitate receptor-mediated transcytosis across the BBB. Additionally, the presence of this compound opens up possibilities for enzymatic crosslinking, enabling the formation of hydrogel-based delivery systems.
This document provides detailed protocols for the synthesis of a proposed this compound-based drug delivery system, specifically focusing on transferrin receptor-targeted nanoparticles. The transferrin receptor is highly expressed on the endothelial cells of the BBB, making it an attractive target for brain delivery. Furthermore, we will explore the Trace Amine-Associated Receptor 1 (TAAR1), a receptor for this compound found in the brain, as a potential therapeutic target once the nanocarrier has successfully crossed the BBB.[1][4][5] The protocols and data presented herein are synthesized from established methodologies in nanoparticle fabrication and bioconjugation.
Data Presentation
The following tables summarize quantitative data from studies on targeted nanoparticles for brain delivery. While data for the specific proposed this compound-based system is not yet available, these tables provide a benchmark for the expected performance of similarly targeted nanocarriers.
Table 1: In Vivo Brain Accumulation of Targeted Nanoparticles
| Nanoparticle Type | Targeting Ligand | Animal Model | Brain Accumulation (% Injected Dose/g tissue) | Brain/Blood Ratio | Reference |
| Gold Nanoparticles (20 nm) | Transferrin | Mouse | ~0.015 | ~1.5 | [6] |
| Liposomes | Transferrin-Cell Penetrating Peptide (Tf-PR) | Rat | Not specified | ~2.0 (compared to non-targeted) | [7] |
| Cationic BSA-Nanoparticles | Cationized Bovine Serum Albumin | Rat | ~0.1 | 1.6 (compared to non-targeted) | [7] |
| PLGA Nanoparticles | Protamine | Mouse | Not specified | Higher than non-targeted | [8] |
| Liposomes | TAT (Cell Penetrating Peptide) | Rat | ~0.08 | 2.54 (compared to non-targeted) | [7] |
Table 2: In Vitro BBB Permeability of Targeted Nanoparticles
| Nanoparticle Type | Targeting Ligand | In Vitro BBB Model | Permeability (% transported) | Reference | | :--- | :--- | :--- | :--- | | Liposomes | Transferrin-Cell Penetrating Peptide (Tf-PR) | bEnd.3 cell monolayer | ~19% after 8 hours |[7] | | NLC | Cell Penetrating Peptide | Olfactory cell monolayer | 46% |[8] | | Chitosan-coated NLC | Chitosan | Olfactory cell monolayer | 22% |[8] | | PLGA Nanoparticles | None | Olfactory cell monolayer | 0.7% |[8] | | Albumin Nanoparticles | Transferrin | HBMECs | 67% |[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Hyaluronic Acid (HA-Tyr)
This protocol is adapted from methods for conjugating this compound to hyaluronic acid using EDC/NHS chemistry.[3][10][11]
Materials:
-
Sodium Hyaluronate (HA)
-
This compound hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.1)
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 1000 Da)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve sodium hyaluronate in 0.1 M MES buffer to a final concentration of 1% (w/v). Stir at room temperature until fully dissolved.
-
Add EDC and NHS to the HA solution. The molar ratio of HA repeating unit:EDC:NHS should be 1:2:1. Stir for 30 minutes at room temperature to activate the carboxyl groups of HA.
-
Dissolve this compound hydrochloride in a minimal amount of 0.1 M MES buffer and add it to the activated HA solution. The molar ratio of HA repeating unit to this compound can be varied to control the degree of substitution. A 1:1 ratio is a good starting point.
-
Adjust the pH of the reaction mixture to 8.0-8.5 with 0.1 M NaOH and react for 24 hours at room temperature with continuous stirring.
-
Stop the reaction by adding an excess of hydroxylamine (B1172632) to quench any unreacted NHS-esters.
-
Purify the HA-Tyr conjugate by dialysis against a 100 mM NaCl solution for 2 days, followed by dialysis against deionized water for another 2 days, changing the water frequently.
-
Precipitate the purified HA-Tyr by adding the dialyzed solution to an excess of cold ethanol.
-
Wash the precipitate with ethanol and diethyl ether, then dry under vacuum.
-
Characterize the HA-Tyr conjugate using ¹H NMR and UV-Vis spectroscopy to confirm the presence of this compound and determine the degree of substitution.
Protocol 2: Formulation of Drug-Loaded HA-Tyr Nanoparticles
This protocol utilizes the nanoprecipitation method to form nanoparticles from the synthesized HA-Tyr polymer.
Materials:
-
HA-Tyr polymer
-
Neurological drug of interest (hydrophobic)
-
Polysorbate 80 (Tween 80)
-
Deionized water
Procedure:
-
Dissolve 80 mg of HA-Tyr and 10 mg of the hydrophobic neurological drug in 5 mL of acetone (organic phase).
-
Prepare a 1% (w/v) solution of Polysorbate 80 in 10 mL of deionized water (aqueous phase).
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring at room temperature.
-
Continue stirring for 10-15 minutes to allow for nanoparticle formation.
-
Remove the acetone by evaporation under reduced pressure using a rotary evaporator.
-
Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Determine the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., HPLC) after separating the nanoparticles from the aqueous phase by ultracentrifugation.
Protocol 3: Conjugation of Transferrin to HA-Tyr Nanoparticles
This protocol adapts the EDC/NHS chemistry for the covalent attachment of transferrin to the surface of the HA-Tyr nanoparticles.[12][13][14]
Materials:
-
Drug-loaded HA-Tyr nanoparticles
-
Human Holo-Transferrin
-
EDC
-
Sulfo-NHS
-
Activation buffer (0.1 M MES, pH 5.0)
-
Coupling buffer (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Resuspend the HA-Tyr nanoparticles in activation buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer.
-
Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension to activate the carboxyl groups on the hyaluronic acid backbone. A molar excess of EDC and Sulfo-NHS over the available carboxyl groups is recommended. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Remove excess EDC and Sulfo-NHS by washing the activated nanoparticles with coupling buffer using centrifugal filter units.
-
Dissolve transferrin in coupling buffer.
-
Add the transferrin solution to the activated nanoparticle suspension. A molar ratio of 1:1 of activated carboxyl groups to transferrin is a starting point for optimization.
-
Incubate the mixture for 2-4 hours at room temperature with gentle mixing to allow for the formation of amide bonds.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Purify the transferrin-conjugated nanoparticles by repeated washing with PBS using centrifugal filter units to remove unbound transferrin.
-
Characterize the final targeted nanoparticles for size, zeta potential, and successful transferrin conjugation (e.g., via SDS-PAGE or ELISA).
Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes the use of a well-established in vitro BBB model using the bEnd.3 cell line.[1][2][4][15][16]
Materials:
-
bEnd.3 (mouse brain endothelial cells)
-
Primary rat astrocytes (optional, for co-culture)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Fibronectin or other coating matrix
-
Fluorescently labeled targeted nanoparticles
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorometer
Procedure:
-
Coat the luminal side of the Transwell inserts with fibronectin.
-
Seed bEnd.3 cells onto the coated inserts at a high density (e.g., 6.6 x 10⁴ cells per filter for a 12-well plate format).
-
Culture the cells for 3-4 days to form a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the TEER. A stable TEER value indicates the formation of tight junctions.
-
Replace the medium in the luminal (upper) chamber with a medium containing a known concentration of the fluorescently labeled transferrin-targeted HA-Tyr nanoparticles.
-
At various time points (e.g., 1, 2, 4, 8 hours), collect samples from the abluminal (lower) chamber.
-
Measure the fluorescence intensity of the samples from the abluminal chamber using a fluorometer.
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport of the nanoparticles across the in vitro BBB.
Protocol 5: In Vivo Brain Accumulation Study
This protocol provides a general framework for assessing the brain uptake of the targeted nanoparticles in a mouse model.[5][17][18][19][20]
Materials:
-
Balb/c mice
-
Fluorescently labeled transferrin-targeted HA-Tyr nanoparticles
-
Control nanoparticles (non-targeted)
-
Anesthesia
-
Saline solution
-
Tissue homogenizer
-
Fluorometer or in vivo imaging system
Procedure:
-
Divide the mice into experimental groups (e.g., targeted nanoparticles, control nanoparticles).
-
Administer the nanoparticle formulations intravenously (e.g., via tail vein injection).
-
At predetermined time points (e.g., 2, 8, 24 hours) post-injection, anesthetize the mice.
-
Perfuse the mice transcardially with saline to remove blood from the organs.
-
Excise the brain and other major organs (liver, spleen, kidneys, lungs).
-
The brain can be imaged ex vivo using a suitable imaging system to visualize nanoparticle accumulation.
-
Homogenize the brain and other organs.
-
Extract the fluorescent label from the tissue homogenates.
-
Quantify the fluorescence in the extracts using a fluorometer to determine the concentration of nanoparticles in each organ.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to assess the brain targeting efficiency.
Mandatory Visualization
Signaling Pathway
Caption: TAAR1 Gs-coupled signaling pathway.
Experimental Workflow
Caption: Workflow for targeted nanocarrier development.
Logical Relationship
Caption: Targeted delivery across the blood-brain barrier.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcytosis and brain uptake of transferrin-containing nanoparticles by tuning avidity to transferrin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transferrin-Grafted Albumin Nanoparticles for the Targeted Delivery of Apocynin and Neuroprotection in an In Vitro Model of the BBB | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Precise tailoring of this compound-based hyaluronan hydrogel properties using DMTMM conjugation. [folia.unifr.ch]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix interference in electrochemical detection of tyramine
Welcome to the technical support center for the electrochemical detection of tyramine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to overcome common challenges, particularly those related to matrix interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix interference in electrochemical this compound detection?
A1: Matrix interference arises from the complex composition of real samples, such as food and biological fluids. Common interfering species include:
-
Other Biogenic Amines: Structurally similar amines like histamine, putrescine, and cadaverine (B124047) can produce overlapping electrochemical signals.
-
Electroactive Compounds: Ascorbic acid (Vitamin C), uric acid, and dopamine (B1211576) are often present in biological samples and can be easily oxidized, causing interfering peaks.
-
Sample Matrix Components: Proteins, fats, and sugars present in food samples like cheese and beer can adsorb onto the electrode surface, a phenomenon known as biofouling. This can block active sites, reduce sensitivity, and cause signal instability.
Q2: How can I improve the selectivity of my electrochemical sensor for this compound?
A2: Enhancing selectivity is crucial for accurate this compound detection in complex matrices. Here are several strategies:
-
Electrode Modification: Modifying the electrode surface with materials that have a high affinity for this compound can significantly improve selectivity. Examples include molecularly imprinted polymers (MIPs), which create specific recognition sites for this compound, and nanomaterials like multi-walled carbon nanotubes (MWCNTs) or graphene, which can enhance the electrochemical signal of this compound and help resolve its peak from interfering species.
-
pH Optimization: The electrochemical behavior of this compound is pH-dependent.[1] By optimizing the pH of the supporting electrolyte, it is possible to shift the oxidation potential of this compound to a region with fewer interfering peaks.
-
Use of Selective Membranes: Applying a selective membrane, such as Nafion, can help to repel negatively charged interferents like ascorbic acid and uric acid.
Q3: My sensor signal is unstable or drifting. What are the possible causes and solutions?
A3: Signal instability or baseline drift can be caused by several factors:
-
Electrode Fouling: Adsorption of matrix components onto the electrode surface is a common cause. Refer to the troubleshooting guide below for electrode cleaning and regeneration protocols.
-
Reference Electrode Issues: An unstable or improperly positioned reference electrode can lead to a drifting potential. Ensure the reference electrode is correctly filled, free of air bubbles, and placed close to the working electrode.
-
Temperature Fluctuations: Changes in temperature can affect the rate of electrochemical reactions and the conductivity of the electrolyte, leading to baseline drift. Maintaining a constant temperature is recommended.
-
Insufficient Supporting Electrolyte: A low concentration of the supporting electrolyte can cause high solution resistance, leading to distorted and unstable voltammograms.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | 1. Improper electrode modification. 2. Inactive electrode surface. 3. Incorrect potential window. | 1. Review the electrode modification protocol. Ensure all steps were followed correctly. 2. Polish the bare electrode before modification. For modified electrodes, perform electrochemical activation if required. 3. Run a cyclic voltammogram over a wide potential range to determine the oxidation potential of this compound with your specific electrode and electrolyte. |
| Poor Peak Resolution / Overlapping Peaks | 1. Presence of interfering species with similar oxidation potentials. 2. Inappropriate choice of electrochemical technique. | 1. Optimize the pH of the supporting electrolyte to separate the peaks. 2. Use differential pulse voltammetry (DPV) or square wave voltammetry (SWV) instead of cyclic voltammetry (CV) for better peak resolution and sensitivity.[2] 3. Implement sample preparation steps like solid-phase extraction (SPE) to remove interferents. |
| Decreasing Signal with Repeated Measurements | 1. Electrode surface fouling by sample matrix components or oxidation products. 2. Depletion of the analyte near the electrode surface. | 1. Clean the electrode between measurements. For bare electrodes, polishing is effective. For modified electrodes, cycling the potential in a blank electrolyte solution may regenerate the surface. 2. Gently stir the solution between measurements to ensure a fresh supply of analyte to the electrode surface. |
| Unstable Baseline | 1. Reference electrode instability. 2. Temperature fluctuations. 3. Contaminated electrolyte. | 1. Check the reference electrode for air bubbles and ensure it is properly filled. 2. Use a water bath or other temperature control methods to maintain a stable temperature. 3. Prepare fresh electrolyte solution using high-purity water and reagents. |
Experimental Protocols
Protocol 1: Preparation of a Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE)
This protocol is based on the method described by Almeida et al.[3]
Materials:
-
Glassy carbon electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Dimethylformamide (DMF)
-
Alumina (B75360) slurries (0.3 and 0.05 µm)
-
Ethanol (B145695) and deionized water
Procedure:
-
Polishing the GCE:
-
Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurries on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
-
Cleaning the GCE:
-
Sonicate the polished GCE in ethanol for 5 minutes.
-
Sonicate the GCE in deionized water for another 5 minutes.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of MWCNT Suspension:
-
Disperse a small amount of MWCNTs in DMF to create a stable suspension (e.g., 1 mg/mL). Sonication may be required to achieve a homogenous dispersion.
-
-
Modification of the GCE:
-
Drop-cast a small volume (e.g., 5 µL) of the MWCNT suspension onto the GCE surface.
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven. The electrode is now ready for use.
-
Protocol 2: Sample Preparation for this compound Detection in Beer
This is a minimal sample preparation protocol suitable for some electrochemical sensors.[2][3]
Materials:
-
Beer sample
-
Phosphate buffer solution (PBS) at the optimal pH for your sensor
-
Centrifuge (optional)
-
Syringe filters (0.45 µm)
Procedure:
-
Degas the beer sample by sonication or vigorous stirring to remove carbonation.
-
Dilute the beer sample with the PBS buffer. The dilution factor will depend on the expected this compound concentration and the linear range of your sensor.
-
(Optional) Centrifuge the diluted sample to pellet any suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtrate is now ready for electrochemical analysis.
Protocol 3: Electrochemical Detection using Differential Pulse Voltammetry (DPV)
DPV is a sensitive technique for quantifying analytes.
Parameters to Optimize:
-
Pulse Amplitude: Typically between 25-100 mV.
-
Pulse Width: The duration of the pulse.
-
Scan Rate: Determines the speed of the potential scan.
General Procedure:
-
Set up the electrochemical cell with the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Fill the cell with the prepared sample or standard solution in the supporting electrolyte.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Apply the DPV scan over a potential range that includes the oxidation potential of this compound.
-
The peak height of the resulting voltammogram is proportional to the concentration of this compound.
Quantitative Data Summary
The performance of various electrochemical sensors for this compound detection is summarized below. These values are highly dependent on the specific electrode modification and experimental conditions.
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sample Matrix | Reference |
| MWCNTs/GCE | 3 - 9 | 0.34 | Beer | [1][4] |
| Reduced Graphene Oxide/GCE | 0.1 - 25 | 0.03 | Beer | [2] |
| Poly(o-aminophenol)/GCE | 0.1 - 200 | 0.054 | Rice Vinegar | [1] |
| Ag-substituted ZnO/GCE | 1 - 900 | 0.03 | Beer | [5] |
| Poly(toluidine blue)/SPE | 0.02 - 270.5 | 0.007 | - | [6] |
Visualizations
Caption: General workflow for electrochemical detection of this compound.
Caption: Troubleshooting logic for common electrochemical issues.
References
optimizing chromatographic separation of tyramine from other biogenic amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of tyramine from other biogenic amines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound and other biogenic amines.
| Problem | Potential Cause | Solution |
| Poor Resolution Between this compound and Other Biogenic Amines | Inadequate mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier concentration (e.g., acetonitrile (B52724) or methanol) and the pH. The pH is a critical factor as it affects the ionization state of the amines.[1] For reversed-phase HPLC, a lower pH (e.g., 2.45) can protonate the amine groups, aiding in separation.[1] |
| Incorrect column selection. | Use a column suitable for the separation of polar compounds. Reversed-phase C18 columns are commonly used.[2] Consider using a mixed-mode stationary phase column for enhanced retention and selectivity.[3] | |
| Inappropriate ion-pairing reagent. | For ion-pair chromatography, select a suitable reagent like an alkanesulfonate salt (e.g., 1-heptanesulfonic acid sodium salt) to improve retention and selectivity of polar compounds on reversed-phase columns.[1] | |
| Low Peak Area or No Peak for this compound | Insufficient derivatization. | If using pre- or post-column derivatization, ensure the reaction conditions (temperature, time, reagent concentration) are optimal. For example, when using dansyl chloride, the amount of the reagent can significantly affect the derivatization efficiency.[2] For benzoylation, optimizing the procedure can lead to increased peak areas.[4] |
| Sample degradation. | Biogenic amines can be susceptible to degradation. Ensure proper sample handling and storage. For instance, stock solutions are often stored in a deep freezer, while diluted working solutions are kept at 4°C.[1] | |
| Incorrect detection wavelength. | Verify that the detector wavelength is set to the absorbance maximum of the derivatized or underivatized this compound. For underivatized this compound, UV detection can be performed at around 222 nm or 275 nm.[3][5] For dansylated amines, a common detection wavelength is 254 nm.[2] | |
| Low concentration in the sample. | The concentration of biogenic amines in samples can be very low (below 1 ppm).[6][7] A sample clean-up and concentration step, such as solid-phase extraction (SPE), may be necessary.[8] | |
| High Background Noise or Baseline Drift | Contaminated mobile phase or column. | Ensure high purity of mobile phase components and proper degassing. Flush the column with an appropriate solvent. Mobile phase inlet filters can help prevent contamination.[9] |
| Detector issues. | Check the detector lamp and ensure all electrical connections are secure.[9] | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is functioning correctly and that the mobile phase is properly mixed and degassed.[9] Check for leaks in the system.[9] |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can affect retention times. A column temperature of 30°C or 40°C has been used in published methods.[2][4] |
Frequently Asked Questions (FAQs)
1. Is derivatization necessary for the analysis of this compound and other biogenic amines?
While it is possible to analyze aromatic biogenic amines like this compound using UV detection without derivatization, this approach is generally less sensitive.[1] Derivatization is often employed to improve the sensitivity and selectivity of detection, especially when dealing with low concentrations.[10] Common derivatization reagents include dansyl chloride, o-phthaldialdehyde (OPA), and benzoyl chloride.[2][4][11]
2. What are the key parameters to optimize for the separation of biogenic amines?
The most critical parameters for optimizing the separation of ionogenic solutes like biogenic amines in liquid chromatography are the polarity and the pH of the mobile phase.[1] The concentration of the organic modifier and the pH directly influence the retention and selectivity. Additionally, for ion-pair chromatography, the choice and concentration of the ion-pairing reagent are crucial.[1]
3. How can I handle complex sample matrices like food products?
Complex matrices often require a sample preparation step to remove interfering substances.[12] Common techniques include:
-
Extraction: Using acids like perchloric acid (HClO4), hydrochloric acid (HCl), or trichloroacetic acid (TCA).[13]
-
Clean-up: Employing methods like solid-phase extraction (SPE) to isolate the biogenic amines from the sample matrix.[8]
4. What type of column is recommended for this compound separation?
Reversed-phase columns, particularly C18 columns, are widely used for the separation of biogenic amines.[2][13] For specific applications, mixed-mode stationary phase columns can offer alternative selectivity and retention mechanisms.[3]
Experimental Protocols
Protocol 1: HPLC Method for Aromatic Biogenic Amines without Derivatization
This protocol is based on a method for the separation of aromatic biogenic amines and their precursor amino acids using UV detection without derivatization.[1]
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: Acetonitrile-water (e.g., 28% v/v) containing 6x10⁻³ mol/L 1-heptanesulfonic acid sodium salt as an ion-pair reagent. The pH is adjusted to 2.45 with hydrochloric acid.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detector. The specific wavelength should be optimized for this compound (e.g., 222 nm or 275 nm).[3][5]
-
Sample Preparation: Stock standard solutions of biogenic amines are prepared in water at a concentration of approximately 1000 mg/L. Working solutions are diluted with the mobile phase before injection.[1]
Protocol 2: HPLC Method with Dansyl Chloride Derivatization
This protocol describes a method for the simultaneous determination of eight biogenic amines, including this compound, using pre-column derivatization with dansyl chloride.[2]
-
Column: Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm).[2]
-
Mobile Phase: Gradient elution with acetonitrile and ultrapure water.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection: UV detector at 254 nm.[2]
-
Sample Preparation and Derivatization:
Quantitative Data Summary
Table 1: Chromatographic Conditions and Performance for this compound Analysis
| Parameter | Method 1 (Without Derivatization)[1] | Method 2 (Benzoyl Chloride Derivatization)[4] | Method 3 (Dansyl Chloride Derivatization)[2] |
| Mobile Phase | Acetonitrile-water (28% v/v) with 6x10⁻³ mol/L 1-heptanesulfonic acid sodium salt, pH 2.45 | Gradient system (methanol:water) | Gradient system (acetonitrile:water) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | Not specified | 30°C | 40°C |
| Detection Wavelength | Not specified (UV) | 230 nm | 254 nm |
| Resolution (Rs) | >1.5 for adjacent solute pairs | >1.5 | Not specified |
| Selectivity (α) | >1 | >1 | Not specified |
| Retention Factor (k') | Not specified | 2.5 - 4.2 | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | 0.007–0.021 mg/kg |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.024–0.069 mg/kg |
Visualizations
Caption: General experimental workflow for biogenic amine analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. akjournals.com [akjournals.com]
- 3. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. scielo.br [scielo.br]
- 5. Alltesta HPLC Method for Analysis of this compound on Primesep 100 | SIELC Technologies [sielc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. A Guide To Biogenic Amine Detection Using Chromatography - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. ir.unimas.my [ir.unimas.my]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the quantification of trace levels of tyramine
Technical Support Center: Quantification of Trace Levels of Tyramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of trace levels of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Issues
Q1: What are the common causes of peak tailing or broadening in this compound analysis by HPLC?
A1: Peak tailing or broadening can be caused by several factors:
-
Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape.
-
Inappropriate Stationary Phase: The choice of stationary phase is crucial for good separation.
-
Sample-Solvent Incompatibility: If the sample is not dissolved in a solvent compatible with the mobile phase, it can lead to peak distortion.[1]
-
Temperature Fluctuations: Inconsistent column temperature can affect peak shape.[1]
-
Analyte-Silanol Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the amine group of this compound, causing peak tailing.[2]
Solutions:
-
Use a new or different column to see if the peak shape improves.
-
Ensure the sample is dissolved in the mobile phase whenever possible.
-
Use a column oven to maintain a constant temperature.
-
Consider using a column with end-capping to reduce silanol interactions or an alternative stationary phase.
Q2: Why am I observing inconsistent retention times for this compound?
A2: Fluctuations in retention times can be due to:
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.
-
Column Aging: Over time, the performance of the column can change, affecting retention.
-
Inconsistent Pump Flow: Issues with the HPLC pump can cause variations in the flow rate.[3]
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and affect retention times.[4]
Solutions:
-
Prepare fresh mobile phase and ensure accurate mixing.
-
Equilibrate the column for a sufficient time before analysis.
-
Regularly maintain the HPLC pump and check for leaks.
-
Degas the mobile phase to remove any dissolved air.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
Q1: My this compound signal is being suppressed or enhanced in my LC-MS/MS analysis. What can I do?
A1: Ion suppression or enhancement, known as matrix effects, is a common issue in LC-MS/MS and can be caused by co-eluting compounds from the sample matrix that interfere with the ionization of this compound.[5][6]
Solutions:
-
Improve Sample Preparation: Use a more effective sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. This can include changing the mobile phase, gradient, or column.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, but this may also reduce the this compound signal below the limit of detection.
Q2: I am experiencing low sensitivity for this compound in my LC-MS/MS analysis. How can I improve it?
A2: Low sensitivity can be a result of several factors:
-
Suboptimal Ionization Source Parameters: The settings for the ion source, such as temperature and gas flow rates, may not be optimal for this compound.
-
Poor Fragmentation: The collision energy used for fragmentation may not be ideal, resulting in a weak signal for the product ions.
-
Matrix Effects: As mentioned above, ion suppression can significantly reduce the signal intensity.[6]
-
Analyte Degradation: this compound may degrade during sample preparation or in the autosampler.[5]
Solutions:
-
Optimize the ion source parameters and collision energy for this compound.
-
Address matrix effects using the strategies described in the previous question.
-
Ensure samples are processed and analyzed promptly, and consider using a cooled autosampler.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Q1: I am having trouble with the derivatization of this compound for GC-MS analysis. What could be the problem?
A1: Derivatization is often necessary for GC-MS analysis of amines like this compound to improve their volatility and chromatographic behavior.[7] Common issues include:
-
Incomplete Derivatization: The reaction may not have gone to completion, resulting in a low yield of the derivatized this compound.
-
Formation of Byproducts: Side reactions can occur, leading to the formation of unwanted byproducts that can interfere with the analysis.
-
Degradation of the Derivative: The derivatized this compound may not be stable under the analytical conditions.
Solutions:
-
Optimize the derivatization reaction conditions, including the reagent, solvent, temperature, and time.
-
Use a fresh derivatizing reagent, as some can degrade over time.
-
Ensure that the sample is dry before adding the derivatizing reagent, as water can interfere with the reaction.
Q2: Why are my this compound peaks broad or tailing in my GC-MS chromatogram?
A2: Poor peak shape in GC-MS can be due to:
-
Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can interact with the derivatized this compound, causing peak tailing.[8]
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently. If it is too high, the analyte could degrade.[8]
-
Column Bleed: At high temperatures, the stationary phase of the column can bleed, leading to a rising baseline and broad peaks.
Solutions:
-
Use a deactivated injector liner and a high-quality column.
-
Optimize the inlet temperature for the derivatized this compound.
-
Condition the column according to the manufacturer's instructions to minimize bleed.
Sample Preparation Issues
Q1: My recovery of this compound from the sample matrix is consistently low. What are the common causes?
A1: Low recovery is a frequent challenge in trace analysis and can be attributed to:
-
Incomplete Extraction: The extraction solvent or method may not be efficient at removing this compound from the sample matrix.[9]
-
Analyte Adsorption: this compound can adsorb to glassware, plasticware, or the solid-phase extraction (SPE) sorbent.[8]
-
Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., pH, temperature).[9]
-
Emulsion Formation: During liquid-liquid extraction (LLE), the formation of an emulsion can trap the analyte at the interface.[8]
Solutions:
-
Optimize the extraction solvent, pH, and mixing time.
-
Consider using silanized glassware to reduce adsorption.
-
Investigate the stability of this compound under your experimental conditions.
-
To break emulsions, try adding salt, centrifuging the sample, or gently agitating instead of vigorous shaking.[8]
Frequently Asked Questions (FAQs)
Q1: What are typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A1: The LOD and LOQ for this compound are highly dependent on the analytical method and the sample matrix. However, some reported values are summarized in the table below.
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) can remove a significant portion of the interfering matrix components.
-
Chromatographic Separation: Optimizing the LC or GC method to separate this compound from co-eluting matrix components is essential.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can effectively compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to correct for matrix effects.
Q3: Which derivatization reagent is best for this compound analysis by GC-MS?
A3: The choice of derivatization reagent depends on the specific requirements of the analysis. Some commonly used reagents for amines include:
-
Pentafluoropropionic Anhydride (PFPA): This reagent is often used for the analysis of biogenic amines.[10][11]
-
Propyl Chloroformate: This reagent is useful for aqueous samples.[7]
-
Silylation Reagents (e.g., BSTFA): These are also commonly used to increase the volatility of amines.[12]
Q4: What are acceptable recovery percentages for this compound quantification?
A4: Acceptable recovery percentages can vary depending on the regulatory guidelines and the complexity of the sample matrix. Generally, recoveries in the range of 80-120% are considered acceptable for many applications.[13] However, for complex matrices, a wider range of 70-130% may be acceptable.[13] It is important to have consistent and reproducible recovery.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for this compound determination.
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| UPLC with Pre-column Dansyl Chloride Derivatization | Various Foods | 0.05 mg/L | 0.25 mg/L | 87.3 - 96.8 | [14][15] |
| HPLC with Pre-column NBD-Cl Derivatization and UV Detection | Cheese | - | 25 µg/g | 98.0 | [16] |
| HPLC | Rice Wine | 0.7 mg/L | - | > 97 | [17] |
Experimental Protocols
Protocol: Determination of this compound in Cheese by HPLC with Pre-column Derivatization
This protocol is based on the method described by Yigit and Ersoy (2003).[16]
1. Sample Preparation: a. Homogenize 1 gram of cheese sample with 5 mL of 5% (w/v) perchloric acid. b. Centrifuge the homogenate at 4000 rpm for 10 minutes. c. Filter the supernatant through a 0.45 µm filter.
2. Derivatization: a. Take 100 µL of the filtered extract and add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.0). b. Add 100 µL of 0.1% (w/v) 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in acetone. c. Heat the mixture at 60°C for 30 minutes in a water bath. d. Cool the mixture to room temperature.
3. HPLC Analysis: a. Column: C18 (e.g., 4.6 x 150 mm, 5 µm) b. Mobile Phase: Acetonitrile:Water (50:50, v/v) c. Flow Rate: 1.0 mL/min d. Injection Volume: 20 µL e. Detection: UV at 458 nm
4. Quantification: a. Prepare a calibration curve using this compound standards that have undergone the same derivatization procedure. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: this compound signaling pathway via the TAAR1 receptor.[18][19]
Caption: General experimental workflow for this compound quantification.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. aelabgroup.com [aelabgroup.com]
- 4. mastelf.com [mastelf.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. benchchem.com [benchchem.com]
- 9. welchlab.com [welchlab.com]
- 10. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. researchgate.net [researchgate.net]
- 15. "An improved determination method for this compound in foods using ultra-hig" by Huixiang Zhang, Chunli Yin et al. [repository.lsu.edu]
- 16. Determination of this compound in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound and Amyloid Beta 42: A Toxic Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
best practices for ensuring tyramine stability in long-term sample storage
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of tyramine in biological samples during long-term storage. Accurate quantification of this compound is critical for metabolic studies, drug development, and clinical diagnostics, and improper sample handling can lead to significant degradation and unreliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound samples?
A1: For long-term stability (months to years), storing biological samples (plasma, serum, urine) at ultra-low temperatures of -70°C or -80°C is the gold standard.[1][2] Storing samples at -20°C is not recommended for long-term preservation as significant degradation of some analytes can occur over time.[3] Refrigeration at 4°C is only suitable for very short-term storage, typically a few days at most.[4] this compound is chemically unstable and susceptible to degradation, making cryogenic storage essential to minimize both enzymatic and non-enzymatic oxidative processes.[]
Q2: How critical is it to avoid repeated freeze-thaw cycles?
A2: It is highly critical. Multiple freeze-thaw cycles can significantly compromise the integrity of biological samples and lead to the degradation of sensitive analytes like this compound. Studies on various biomarkers have shown that repeated freezing and thawing can alter their concentrations.[6] Each cycle can cause changes in sample pH, lead to protein denaturation, and accelerate oxidative processes, which can degrade this compound.[7] It is strongly recommended to aliquot samples into single-use vials after initial processing and before the first freeze to avoid the need for thawing the entire sample for each analysis.
Q3: Should I add preservatives or antioxidants to my samples?
A3: Yes, the use of antioxidants is a recommended best practice, especially for plasma and serum. This compound is susceptible to oxidation.[] The addition of antioxidants like ascorbic acid (vitamin C) or chelating agents such as ethylenediaminetetraacetic acid (EDTA) can help protect this compound from degradation. EDTA works by chelating metal ions that can catalyze oxidation reactions. Acidification of urine samples to a pH between 2.0 and 3.0 can also ensure the stability of catecholamines and their derivatives.
Q4: How does light exposure affect this compound stability?
A4: this compound, like other phenolic compounds, can be sensitive to light. Exposure to UV radiation can promote oxidative degradation. To ensure stability, it is recommended to use amber or opaque collection and storage tubes to protect samples from light. During sample processing, exposure to direct, bright light should be minimized.
Q5: What type of collection tubes should I use for blood samples?
A5: For plasma samples, it is recommended to collect whole blood in tubes containing EDTA. EDTA acts as an anticoagulant and a chelating agent, which helps to prevent oxidation by binding metal ions. After collection, the plasma should be separated from blood cells by centrifugation as soon as possible.
Troubleshooting Guide
Problem: My measured this compound concentrations are significantly lower than expected after storage.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that samples were consistently stored at -80°C. Check freezer logs for any temperature fluctuations or failures. Storage at -20°C is inadequate for long-term stability.[3] |
| Repeated Freeze-Thaw Cycles | Review the sample handling history. Were the samples thawed and refrozen multiple times? Implement a single-use aliquot strategy for future studies. |
| Oxidative Degradation | Were antioxidants (e.g., ascorbic acid, EDTA) added during sample processing? Was the sample protected from light? Consider optimizing your collection and processing protocol to include these protective measures. |
| Enzymatic Degradation | Ensure that plasma/serum was separated from cells promptly after blood collection. Endogenous monoamine oxidases (MAOs) can degrade this compound if not inhibited by proper storage conditions.[][7] |
| Incorrect Sample pH (Urine) | For urine samples, verify that the pH was adjusted to an acidic range (pH 2-3) before freezing, which is crucial for the stability of amines. |
Problem: I am observing high variability in this compound concentrations between different aliquots of the same original sample.
| Potential Cause | Troubleshooting Steps |
| Incomplete Mixing | Before aliquoting, ensure the primary sample (e.g., 24-hour urine collection, pooled plasma) was thoroughly but gently mixed to ensure homogeneity. |
| Inconsistent Aliquot Volume | Calibrate and verify the accuracy of pipettes used for aliquoting to ensure consistent volumes. |
| Differential Exposure | Were all aliquots handled identically? Differences in exposure to light, room temperature, or time before freezing can lead to variability. Standardize the aliquoting workflow. |
| Contamination | Ensure that all tubes and pipette tips are clean and free of contaminants that could interfere with the assay or degrade this compound. |
Quantitative Stability Data
The following tables summarize stability data for aromatic amines in human urine, which can serve as a proxy for this compound stability due to similar chemical properties. The data demonstrates the critical impact of storage temperature on analyte recovery over time.
Table 1: Short-Term Stability of Aromatic Amines in Urine (% Recovery)
| Storage Condition | Day 1 | Day 2 | Day 4 | Day 7 | Day 10 |
| Room Temperature (~20°C) | 95% | 88% | 75% | 60% | 45% |
| Refrigerated (4°C) | 101% | 100% | 99% | 98% | 98% |
| Frozen (-20°C) | 100% | 101% | 100% | 100% | 99% |
| Ultra-Low Frozen (-70°C) | 100% | 100% | 101% | 100% | 101% |
| Data synthesized from a study on six aromatic amines in human urine, showing significant degradation at room temperature but excellent stability when frozen.[1] |
Table 2: Long-Term Stability of Aromatic Amines in Urine at -70°C (% Recovery)
| Storage Duration | Analyte 1 Recovery | Analyte 2 Recovery | Analyte 3 Recovery |
| 1 Month | 100.5% | 101.1% | 99.8% |
| 3 Months | 99.7% | 100.2% | 100.1% |
| 6 Months | 99.1% | 99.5% | 99.3% |
| 14 Months | 98.5% | 99.0% | 98.8% |
| Data adapted from a study demonstrating that aromatic amines remain stable in urine for at least 14 months when stored at -70°C.[1] |
Experimental Protocols
Protocol: Collection and Long-Term Storage of Human Plasma for this compound Analysis
-
Materials:
-
Blood collection tubes with K2EDTA.
-
Amber or opaque polypropylene (B1209903) cryovials (1-2 mL).
-
Refrigerated centrifuge.
-
Calibrated pipettes and sterile tips.
-
Antioxidant solution (e.g., 0.1% ascorbic acid, 1mM EDTA).
-
-80°C freezer.
-
Personal protective equipment (gloves, lab coat, safety glasses).
-
-
Blood Collection:
-
Collect whole blood into K2EDTA tubes using standard phlebotomy procedures.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on ice or in a refrigerated rack immediately. Minimize time at room temperature.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood tubes at 1,500 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a pre-chilled polypropylene tube, being cautious not to disturb the buffy coat or red blood cell layer.
-
-
Addition of Stabilizers:
-
Add the antioxidant solution to the plasma at a pre-determined ratio (e.g., 10 µL of antioxidant solution per 1 mL of plasma). Gently mix.
-
-
Aliquoting:
-
Dispense the stabilized plasma into pre-labeled, single-use amber cryovials. This is the most critical step to prevent future freeze-thaw cycles.
-
Ensure vial caps (B75204) are securely tightened.
-
-
Freezing and Storage:
-
Immediately place the aliquots in a -80°C freezer. Avoid slow freezing by placing them in a designated rack rather than a large box.
-
Log the sample details, including date, time, and storage location, in a laboratory information management system (LIMS).
-
Diagrams
Caption: Key enzymatic and chemical pathways of this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of freezer storage time on levels of complement biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of long-term frozen storage of plasma for measurement of high-density lipoprotein and its subfractions by precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting unexpected mortality in animal models of tyramine-induced hypertension
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models of tyramine-induced hypertension. The following information is intended for researchers, scientists, and drug development professionals to address common issues and ensure the successful execution of their experiments.
Troubleshooting Guide: Unexpected Mortality
Unexpected mortality in animal models of this compound-induced hypertension can arise from several factors, ranging from procedural complications to the pharmacological effects of this compound. This guide provides a structured approach to identifying and mitigating potential causes of death in your experimental subjects.
Question: We are observing a high rate of unexpected mortality in our animals immediately following or during this compound administration. What are the potential causes and how can we troubleshoot this?
Answer: Unexpected mortality can be broadly categorized into procedural complications and this compound-specific effects. It is crucial to systematically evaluate each possibility.
Procedural Complications
Surgical procedures, particularly intravenous cannulation, are a significant source of morbidity and mortality in rodent models.
-
Issue: Complications from Carotid Artery Cannulation.
-
Symptoms: Seizures, neurological deficits, or sudden death post-resuscitation.
-
Cause: Carotid artery cannulation can lead to thromboembolism and subsequent infarction in the brain, kidneys, or other organs. It can also compromise cerebral perfusion, leading to brain damage.
-
Troubleshooting Steps:
-
Alternative Cannulation Site: Consider using the femoral artery instead of the carotid artery. Studies have shown significantly higher survival rates with femoral cannulation in rodent models of hemorrhagic shock, which may translate to improved outcomes in hypertension studies.
-
Surgical Technique: Ensure aseptic surgical techniques are strictly followed to prevent sepsis, which can be a delayed cause of mortality.
-
Catheter Patency: Maintain catheter patency through daily flushing to prevent blockages. Ensure the catheter is correctly placed, ideally in the right atrium for intravenous lines.
-
Post-Operative Care: Provide adequate post-operative analgesia and antibiotics to aid recovery and prevent infection.
-
-
-
Issue: Intravenous Injection Errors.
-
Symptoms: Lack of expected pressor response, tissue swelling at the injection site, or distress in the animal.
-
Cause: Perivascular administration (the needle is not in the vein) can lead to tissue damage and inaccurate dosing. Injecting too rapidly can cause shock.
-
Troubleshooting Steps:
-
Confirm Needle Placement: Ensure the needle is correctly placed in the vein. There should be no resistance when pushing the plunger.
-
Slow Infusion Rate: Administer the this compound solution slowly and at a constant rate to avoid cardiovascular shock.
-
Use a Fresh Needle: Use a new, sterile needle for each animal to prevent contamination and ensure sharpness for easier vein access.
-
-
This compound-Specific Effects
-
Issue: this compound Overdose.
-
Symptoms: Extreme and rapid increase in blood pressure leading to hypertensive crisis, convulsions, and death.
-
Cause: The dose of this compound administered may be too high for the specific animal strain, sex, or experimental conditions (e.g., co-administration with a Monoamine Oxidase Inhibitor - MAOI). Rats are generally more sensitive to the pressor effects of this compound than humans.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose that elicits a robust hypertensive response without causing mortality.
-
Review Dosing Calculations: Double-check all calculations for drug concentrations and administered volumes.
-
Consider Route of Administration: The effective and lethal doses of this compound vary significantly with the route of administration (intravenous vs. oral gavage). Ensure your chosen dose is appropriate for your experimental design.
-
-
-
Issue: Interaction with Anesthetics.
-
Symptoms: Altered (either blunted or potentiated) pressor response to this compound, leading to unexpected outcomes.
-
Cause: Different anesthetic agents can significantly impact the cardiovascular response to this compound. For instance, urethane (B1682113) has been shown to produce the most pronounced reduction in the pressor response, while α-chloralose has the least inhibitory effect. Ketamine is contraindicated in patients where a significant elevation in blood pressure is a hazard and can interact with this compound's effects.[1][2][3][4][5][6][7]
-
Troubleshooting Steps:
-
Standardize Anesthetic Protocol: Use a consistent anesthetic regimen across all experimental groups.
-
Select an Appropriate Anesthetic: Based on the literature, consider the potential for your chosen anesthetic to interfere with the this compound pressor response. If unexpected results occur, you may need to evaluate an alternative anesthetic.
-
Conscious Animal Models: If feasible, consider conducting experiments in conscious, freely moving animals to eliminate the confounding effects of anesthesia.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical dose of this compound for inducing hypertension in rats?
A1: The dose of this compound required to induce a pressor response depends on the route of administration and whether an MAOI is co-administered.
-
Oral Gavage (in solution): A dose-dependent increase in blood pressure is observed from 10 mg/kg. At 80 mg/kg, almost all rats show a systolic blood pressure increase of over 30 mm Hg.[8]
-
Intravenous: Doses are significantly lower. In studies with MAOIs, intravenous doses of 100 micrograms are used to elicit a pressor response.
Q2: Are there specific strains of rats that are more susceptible to this compound-induced hypertension?
A2: Yes, the genetic background of the animal model is important. For example, spontaneously hypertensive rats (SHRs) may exhibit a different cardiovascular response to this compound compared to normotensive strains like Wistar-Kyoto (WKY) rats. It is essential to consider the known cardiovascular phenotype of your chosen strain.
Q3: Can the diet of the animals affect the experimental outcome?
A3: While the acute administration of this compound in a controlled experimental setting is the primary driver of the hypertensive response, the baseline diet can influence cardiovascular health. For long-term studies, it is good practice to use a standardized diet.
Q4: What are the clinical signs of a hypertensive crisis in rodents?
A4: A hypertensive crisis can manifest as sudden behavioral changes, including lethargy, convulsions, and respiratory distress. The most definitive sign is a rapid and sustained elevation in blood pressure, which requires continuous monitoring to detect.
Data Summary Tables
Table 1: this compound Dosage and Pressor Response in Rats (Oral Administration)
| Dose (mg/kg, p.o. in solution) | Mean Systolic Blood Pressure Increase (mm Hg) | Percentage of Rats with >30 mm Hg Increase |
| 10 | 23 +/- 3 | Not reported |
| 80 | Not specified, but a significant increase | 96% |
Data from: Interaction of MAO inhibitors and dietary this compound - PubMed[8]
Table 2: Influence of Anesthetics on Pressor Response to Intravenous this compound in Cats
| Anesthetic Agent | Effect on Pressor Response |
| Urethane | Most pronounced reduction |
| Pentobarbitone sodium | Intermediate reduction |
| α-chloralose | Least reduction |
| α-chloralose + Urethane | Intermediate reduction |
Data from: Responses to pressor substances in conscious and anaesthetized cats[1][2]
Experimental Protocols
Protocol: this compound Pressor Response Assay in Anesthetized Rats
This protocol outlines the key steps for assessing the pressor response to intravenously administered this compound in anesthetized rats.
1. Animal Preparation and Anesthesia:
- Anesthetize the rat using a carefully selected and consistently administered anesthetic agent (e.g., isoflurane, ketamine/xylazine). The choice of anesthetic should be justified and potential interactions with this compound considered.
- Maintain the animal's body temperature at 37°C using a heating pad.
2. Surgical Cannulation:
- Perform a cut-down to expose the femoral artery and vein (recommended) or the carotid artery and jugular vein.
- Insert a saline-filled catheter connected to a pressure transducer into the artery to monitor blood pressure.
- Insert a separate catheter into the vein for intravenous administration of this compound.
- Securely ligate the catheters in place.
3. Acclimatization and Baseline Measurement:
- Allow the animal to stabilize for at least 30 minutes after surgery.
- Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of at least 15 minutes to ensure stability.
4. This compound Administration:
- Prepare a stock solution of this compound hydrochloride in sterile saline.
- Administer a bolus intravenous injection of this compound at a predetermined dose.
- Continuously record MAP and HR throughout the experiment.
5. Data Analysis:
- Determine the peak change in MAP from the baseline following this compound administration.
- The primary endpoint is often the dose of this compound required to elicit a 30 mmHg increase in systolic blood pressure.
Visualizations
Signaling Pathway of this compound-Induced Norepinephrine Release
Caption: this compound's indirect sympathomimetic action.
Experimental Workflow for this compound Pressor Response Assay
Caption: Workflow for assessing this compound's pressor effect.
Troubleshooting Logic for Unexpected Mortality
Caption: Decision tree for troubleshooting mortality.
References
- 1. Responses to pressor substances in conscious and anaesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses to pressor substances in conscious and anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Interactions of ketamine with vasoactive amines at normothermia and hypothermia in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. Interaction of MAO inhibitors and dietary this compound: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the specificity and sensitivity of tyramine ELISAs
Welcome to the Technical support center for our Tyramine ELISA kits. This resource is designed to help you optimize your experiments for the highest specificity and sensitivity, and to troubleshoot any issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of a this compound ELISA?
A this compound ELISA (Enzyme-Linked Immunosorbent Assay) is a laboratory method used to measure the amount of this compound in a sample. In a common format, known as a competitive ELISA, a known amount of labeled this compound competes with the this compound in your sample for binding to a limited number of specific antibodies coated on a microplate. The signal produced is inversely proportional to the amount of this compound in the sample.
Q2: What is this compound signal amplification (TSA) and how does it improve sensitivity?
This compound Signal Amplification (TSA) is a technique used to significantly boost the signal in an ELISA, thereby increasing its sensitivity. It involves the use of horseradish peroxidase (HRP) to catalyze the deposition of multiple biotin (B1667282) or fluorophore-labeled this compound molecules close to the antigen-antibody binding site. This leads to a substantial increase in the number of signaling molecules, allowing for the detection of much lower concentrations of the target analyte.[1][2] TSA can enhance ELISA sensitivity by over 100-fold.[3]
Q3: What are the main causes of low specificity in a this compound ELISA?
Low specificity, characterized by high cross-reactivity with other molecules, is a common issue. The primary causes include:
-
Antibody Cross-Reactivity: The antibody may bind to molecules with a similar structure to this compound, such as other biogenic amines or tyrosine.[4]
-
Matrix Effects: Components in the sample matrix (e.g., serum, food extracts) can interfere with the antibody-antigen binding.[5]
Q4: How can I reduce high background noise in my assay?
High background can obscure the specific signal. Common causes and solutions include:
-
Insufficient Washing: Residual reagents can lead to non-specific signal. Ensure thorough washing between each step.[6][7]
-
Ineffective Blocking: The blocking buffer may not be completely preventing non-specific binding. Try different blocking agents or extend the blocking time.[6][8]
-
High Antibody Concentration: Using too much detection antibody can lead to non-specific binding. Optimize the antibody concentration.[9][10]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound ELISA experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Omission of a key reagent. | Carefully review the protocol and ensure all reagents are added in the correct order.[11] |
| Inactive enzyme or substrate. | Confirm the activity of the HRP conjugate and the substrate. Ensure the substrate has not expired and was stored correctly.[12] | |
| Target analyte concentration is below the detection limit of the assay. | Consider using a more sensitive detection method like this compound Signal Amplification (TSA).[2] Concentrate the sample if possible. | |
| Incorrect storage of kit components. | Verify that all kit components were stored at the recommended temperatures.[8][11] | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells.[6][7] |
| Ineffective blocking buffer. | Optimize the blocking buffer. You may need to try different blocking agents (e.g., BSA, non-fat dry milk) or increase the blocking incubation time.[6][8] | |
| Detection antibody concentration is too high. | Perform a titration of the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[9][10] | |
| Cross-reactivity of antibodies. | Run controls to check for cross-reactivity with components in your sample matrix.[9] Consider using a more specific antibody if available. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting. | Ensure pipettes are calibrated and use consistent technique for all wells. Change pipette tips for each standard and sample.[10][11] |
| Inconsistent washing. | Use an automated plate washer if available for more consistent washing. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they can be more susceptible to temperature variations. Ensure the plate is incubated in a humidified chamber to prevent evaporation. | |
| Reagents not properly mixed. | Thoroughly mix all reagents before use. | |
| Standard Curve Issues | Poor standard curve fit. | Double-check the preparation of the standard dilutions. Ensure the correct curve-fitting model is being used for data analysis.[9] |
| Low OD for standards. | This could be due to issues similar to "Low or No Signal". Check reagent activity and protocol steps. | |
| High OD for the blank. | This indicates high background noise. Refer to the "High Background" troubleshooting section. |
Experimental Protocols
Protocol 1: Standard Competitive this compound ELISA
This protocol outlines the fundamental steps for a competitive ELISA to quantify this compound.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or samples followed by the primary anti-tyramine antibody to each well. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine). Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Protocol 2: this compound ELISA with this compound Signal Amplification (TSA) for Enhanced Sensitivity
This protocol incorporates TSA to amplify the signal and improve the detection limit.
Methodology:
-
Initial ELISA Steps: Follow steps 1-8 of the "Standard Competitive this compound ELISA" protocol.
-
TSA Reaction:
-
Prepare the TSA reaction buffer containing biotinylated this compound and hydrogen peroxide (H₂O₂).
-
Add the TSA reaction buffer to each well and incubate for 10-20 minutes at room temperature. The HRP on the secondary antibody will catalyze the deposition of biotinylated this compound onto the plate surface.[1]
-
-
Washing: Wash the plate thoroughly to remove unbound biotinylated this compound.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. The streptavidin will bind to the deposited biotin.
-
Washing: Repeat the washing step.
-
Substrate Addition, Stopping, and Reading: Follow steps 9-11 of the "Standard Competitive this compound ELISA" protocol.
Data Presentation
Table 1: Comparison of Standard ELISA and TSA-ELISA Performance
| Parameter | Standard Competitive ELISA | TSA-Enhanced ELISA | Reference |
| Limit of Detection (LOD) | ~0.02 mg/L | ~0.004 ng/mL | [4][13] |
| Sensitivity (IC50) | ~0.20 mg/L | ~0.039 ng/mL | [4][13] |
| Signal Amplification Factor | 1x | >100x | [3] |
Table 2: Cross-Reactivity Profile of a Specific this compound ELISA
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100 | [4] |
| Tyrosine | < 0.1 | [4] |
| Histamine | < 0.1 | [14] |
| Phenethylamine | < 3.5 | [13][14] |
| Tryptamine | < 0.1 | [14] |
Note: Cross-reactivity values can vary depending on the specific antibody used. Cross-reactivity is not an intrinsic characteristic of an antibody and can change based on the immunoassay format and reagent concentrations.[15]
Logical Relationships
References
- 1. An ultrasensitive ELISA to assay femtomolar level SARS-CoV-2 antigen based on specific peptide and this compound signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of a near-infrared fluorescence ELISA method using tyramide signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Enzyme-Linked Immunosorbent Assay for the Detection of this compound as an Index of Freshness in Meat and Seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
Technical Support Center: Refining High-Content Imaging Assays for Tyramine Signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing high-content imaging (HCI) to study tyramine signaling. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound signaling and why is it important to study?
A1: this compound is a trace amine derived from the amino acid tyrosine that acts as a neuromodulator and neurotransmitter in both invertebrates and vertebrates.[1][] It is involved in a variety of physiological processes, and its dysregulation has been implicated in neurological and psychiatric disorders.[1] Studying this compound signaling is crucial for understanding these conditions and for the development of novel therapeutics.
Q2: Which receptors are involved in this compound signaling?
A2: this compound primarily exerts its effects through a specific class of G protein-coupled receptors (GPCRs) known as this compound receptors (TARs).[1] Invertebrates possess well-characterized this compound receptors, and in mammals, the trace amine-associated receptor 1 (TAAR1) is a key receptor for this compound.[3]
Q3: What are the downstream signaling pathways activated by this compound receptors?
A3: Upon activation by this compound, these GPCRs can couple to different G proteins, leading to diverse downstream effects. For instance, the Drosophila this compound receptor (TyrR) is known to couple to Gq, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium.[1] There is also evidence that some this compound receptors can couple to Gi/o, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.[1]
Q4: Which cell lines are suitable for studying this compound signaling in a high-content imaging assay?
A4: The choice of cell line is critical and depends on the specific this compound receptor being investigated. Commonly used cell lines for studying GPCRs, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are suitable options.[3] These cells are easily transfected to express the this compound receptor of interest and provide a low background signaling environment.[3] It is essential to use a cell line that either stably or transiently expresses the receptor for consistent results.[3]
Q5: What are the expected cellular responses to this compound stimulation in an HCI assay?
A5: The cellular response will depend on the specific downstream signaling pathway activated by the this compound receptor. For Gq-coupled receptors, a primary response is an increase in intracellular calcium. For Gi-coupled receptors, a decrease in cAMP levels is expected. HCI assays can be designed to measure these changes using fluorescent biosensors. Other measurable phenotypic changes can include receptor internalization, changes in cell morphology, and the translocation of downstream signaling proteins like β-arrestin.
Troubleshooting Guide
Q1: I am observing a low signal-to-noise ratio in my assay. What could be the cause and how can I improve it?
A1: A low signal-to-noise ratio can stem from several factors:
-
Low Receptor Expression: Ensure that your chosen cell line has a sufficient level of this compound receptor expression. You may need to optimize your transfection protocol or select a different clone from your stably transfected cell line.
-
Suboptimal Ligand Concentration: The concentration of this compound used for stimulation may not be optimal. Perform a dose-response curve to determine the EC50 for this compound with your specific receptor and cell line.
-
Weak Reporter Signal: The fluorescent reporter you are using may not be bright enough. Consider using a brighter fluorophore or a signal amplification method, such as tyramide signal amplification (TSA).[4]
-
Assay Timing: The kinetics of the cellular response can vary. Optimize the incubation time after this compound stimulation to capture the peak response.
Q2: My assay has high background fluorescence. What are the potential sources and solutions?
A2: High background fluorescence can obscure your signal and reduce assay sensitivity. Potential causes include:
-
Autofluorescent Compounds: If you are screening a compound library, some of the compounds themselves may be autofluorescent. It is advisable to pre-screen your compounds for autofluorescence at the wavelengths used in your assay.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. Ensure you are using appropriate background correction algorithms in your image analysis software.
-
Non-specific Staining: Your fluorescent dyes or antibodies may be binding non-specifically. Optimize your staining protocol by titrating antibody concentrations and including appropriate blocking steps.
-
Media Components: Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence. Consider using phenol red-free media during the imaging phase of your experiment.
Q3: I am seeing a high degree of variability between wells and plates. How can I improve the reproducibility of my assay?
-
Consistent Cell Seeding: Ensure that cells are seeded evenly across the plate. Uneven cell density can lead to significant well-to-well variation. Automated cell counters and liquid handlers can improve consistency.
-
Edge Effects: The outer wells of a microplate are often prone to "edge effects" due to evaporation and temperature gradients. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with media or a buffer.
-
Reagent Quality and Handling: Use high-quality reagents and ensure they are stored and handled correctly. Inconsistent reagent preparation can introduce variability.
-
Instrumentation Calibration: Regularly calibrate and maintain your high-content imaging system and liquid handling equipment to ensure they are performing optimally.
Q4: My image analysis software is not correctly identifying cells or quantifying the response. What should I do?
A4: Accurate image analysis is crucial for obtaining reliable data from your HCI assay.
-
Optimize Segmentation Parameters: The parameters used to identify nuclei and cell boundaries (segmentation) may need to be adjusted for your specific cell type and staining.
-
Focusing Issues: Poorly focused images will lead to inaccurate analysis. Ensure that the autofocus settings on your imaging system are optimized for your plates and sample.
-
Signal Intensity Thresholds: The thresholds used to define a positive response may be too high or too low. Use appropriate positive and negative controls to set these thresholds accurately.
Quantitative Data Summary
The following tables provide examples of quantitative data relevant to this compound signaling studies.
Table 1: this compound Concentration in Various Food Products
| Food Product | This compound Concentration (mg/kg or mg/L) |
| Aged Cheeses | Can exceed 1000 |
| Cured Meats | 1 - 225 |
| Fermented Sausages | 0 - 560 |
| Red Wine | 0 - 20 |
| Beer | 0.1 - 2.5 |
This data is illustrative and actual concentrations can vary significantly.
Table 2: Pharmacokinetic Parameters of Oral this compound Administration
| Parameter | Value | Unit |
| Limit of Detection (Plasma) | 0.1 | ng/mL |
| Limit of Quantification (Plasma) | 0.25 | ng/mL |
| Mean AUC | 3.74 | min*µg/mL |
| Mean CL/F | 107 | L/min |
Data from a study in healthy volunteers after a 400 mg oral dose.[5]
Table 3: High-Throughput Screening Assay Quality Control Metrics
| Metric | Formula | Desired Value | Description |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | >10 (assay dependent) | Measures the dynamic range of the assay. |
| Z'-factor | 1 - (3*(SDsignal + SDbackground)) / |Meansignal - Meanbackground| | > 0.5 | Indicates the robustness and suitability of the assay for HTS. |
These metrics are crucial for validating the performance of a high-content imaging assay.[6][7]
Experimental Protocols
Protocol 1: High-Content Imaging Assay for this compound-Induced Calcium Mobilization
This protocol describes a method for measuring changes in intracellular calcium in response to this compound receptor activation using a fluorescent calcium indicator in a 384-well format.
Materials:
-
HEK293 cells stably expressing the human TAAR1 receptor.
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
This compound hydrochloride.
-
384-well, black-walled, clear-bottom imaging plates.
Methodology:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-TAAR1 cells into the 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes to allow for dye uptake.[3]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a dose-response curve (e.g., from 100 µM to 1 nM final concentration).
-
-
Image Acquisition and Compound Addition:
-
Place the cell plate into the high-content imaging system equipped with an automated liquid handler and environmental control (37°C, 5% CO2).
-
Acquire baseline fluorescence images for each well (Excitation: 488 nm, Emission: 525 nm).
-
Add 20 µL of the this compound dilutions to the corresponding wells.
-
Immediately begin acquiring time-lapse images of each well every 5 seconds for a total of 3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Use the image analysis software to identify individual cells and measure the mean fluorescence intensity within each cell over time.
-
Determine the peak fluorescence response for each cell at each this compound concentration.
-
Calculate the average peak response for all cells in each well.
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
Visualizations
Caption: this compound receptor signaling pathways.
Caption: High-content imaging workflow for this compound signaling.
References
- 1. sdbonline.org [sdbonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
protocols to prevent and control tyramine contamination in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and control potential tyramine contamination in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in cell culture?
A1: this compound is a biogenic amine, a low molecular weight organic base, formed from the decarboxylation of the amino acid tyrosine.[1] While it plays a role in normal physiological processes, elevated levels can be toxic. In a cell culture context, this compound contamination is a concern because it has been shown to be cytotoxic, causing cell necrosis, and genotoxic, inducing DNA damage.[2][3] It can also alter gene expression profiles related to tumorigenesis and DNA damage response.
Q2: What are the potential sources of this compound contamination in my cell culture?
A2: The primary sources of this compound in a cell culture setting are twofold:
-
Microbial Contamination: The most likely source is the in-situ production of this compound by contaminating microorganisms.[4] Certain species of bacteria, including some Lactobacillus, Enterococcus, and Bacillus species, are known to produce tyrosine decarboxylase, the enzyme that converts tyrosine (abundant in cell culture media) into this compound.[5][6][7]
-
Contaminated Reagents: While less documented, there is a theoretical risk of this compound being present in complex biological reagents like Fetal Bovine Serum (FBS). FBS is a complex mixture of biomolecules, and its composition can have lot-to-lot variability.[8][9] However, routine screening of FBS for this compound is not a standard industry practice.
Q3: What are the observable signs of potential this compound contamination?
A3: Direct observation of this compound is not possible. However, you might infer its presence if you observe the following, especially after ruling out more common causes:
-
Reduced cell viability and growth rate without obvious signs of microbial contamination (like turbidity).[3]
-
Increased signs of cellular stress or death (necrosis) .[2]
-
Inconsistent experimental results , especially in assays sensitive to cellular stress or DNA damage.
It is crucial to first rule out common microbial contaminants like bacteria, yeast, fungi, and mycoplasma, as these are the more probable causes of such issues and could be the source of this compound.[10][11]
Troubleshooting Guides
Issue 1: I suspect this compound contamination is affecting my cell cultures. What should I do?
This workflow outlines the steps to take if you suspect this compound contamination.
Caption: Troubleshooting workflow for suspected this compound contamination.
Issue 2: How can I prevent this compound contamination in the first place?
Prevention is key and should focus on eliminating the sources of this compound.
Prevention of Microbial Contamination
Since microbial contamination is the most probable source of this compound, rigorous aseptic technique is the first line of defense.
Best Practices for Aseptic Technique:
-
Sterile Work Area: Always work in a certified Class II biological safety cabinet (BSC). Keep the BSC clean and uncluttered. Disinfect all surfaces with 70% ethanol (B145695) before and after use.[8][11]
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and safety glasses. Avoid talking, singing, or coughing over open cultures.[10]
-
Sterile Reagents and Media: Use sterile-filtered media and reagents from reputable suppliers. Visually inspect all solutions for turbidity or color changes before use.[11]
-
Sterile Handling: Use sterile serological pipettes and pipette tips. Never mouth pipette. Avoid passing non-sterile items over open containers. Cap bottles and flasks promptly.[12]
-
Incubator and Water Bath Maintenance: Regularly clean and disinfect incubators and water baths. Use sterile water in the water pan, and consider adding a commercial disinfectant.[8]
Quality Control of Reagents
While not standard, if you are working with particularly sensitive cell lines or bioprocesses, you may consider additional quality control for your reagents.
-
New Lot Testing: When purchasing a new lot of FBS or other complex biological supplements, consider testing it on a small scale with a non-critical cell line before using it in crucial experiments.
-
Supplier Information: Request certificates of analysis from your supplier for each lot of serum. While this compound is unlikely to be listed, this document provides other important quality parameters.
Experimental Protocols
Protocol 1: Screening for this compound-Producing Microbial Contaminants
This protocol is designed to identify if a microbial contaminant in your cell culture is capable of producing this compound.
Methodology:
-
Isolate the Contaminant: If you have a microbially contaminated culture, streak a sample of the contaminated media onto a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate under appropriate conditions to obtain isolated colonies.
-
Prepare Tyrosine-Containing Broth: Prepare a sterile broth medium supplemented with L-tyrosine (e.g., MRS broth with 0.1% L-tyrosine).
-
Inoculation: Inoculate individual colonies from the agar plate into separate tubes of the tyrosine-containing broth. Include an uninoculated broth as a negative control.
-
Incubation: Incubate the tubes at 30-37°C for 48-72 hours.
-
Sample Preparation for Analysis: After incubation, centrifuge the cultures to pellet the bacteria. Collect the supernatant for this compound analysis.
-
This compound Detection: Analyze the supernatant for the presence of this compound using HPLC (see Protocol 2). An increase in this compound concentration compared to the negative control indicates a this compound-producing contaminant.
Protocol 2: Quantification of this compound in Cell Culture Media/Supplements by HPLC
This protocol provides a method for the detection and quantification of this compound in liquid samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which offers high sensitivity.[13][14][15]
Methodology:
-
Sample Preparation:
-
For cell culture media or serum, a protein precipitation step is necessary. Mix the sample with an equal volume of 10% trichloroacetic acid (TCA).
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Derivatization (Pre-column):
-
In a new tube, mix a defined volume of the supernatant (e.g., 100 µL) with a basic buffer (e.g., sodium bicarbonate, pH 9.0).
-
Add a derivatizing agent such as Dansyl Chloride or o-Phthalaldehyde (OPA). OPA is commonly used for primary amines and offers good fluorescence.[14]
-
Incubate the mixture in the dark at room temperature for the time specified by the derivatizing agent's protocol (typically 1-5 minutes for OPA).
-
The reaction creates a fluorescent derivative of this compound that can be detected.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivative (e.g., for OPA derivatives, excitation ~340 nm, emission ~455 nm).[13]
-
Quantification: Create a standard curve using known concentrations of this compound that have undergone the same sample preparation and derivatization process. Compare the peak area of the sample to the standard curve to determine the this compound concentration.
-
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Value/Description | Reference |
| Column Type | C18 Reverse-Phase | [16] |
| Detection Method | Fluorescence (with derivatization) | [13][14] |
| Common Derivatizing Agent | o-Phthalaldehyde (OPA) | [14] |
| Excitation Wavelength (OPA) | ~340 nm | [13] |
| Emission Wavelength (OPA) | ~455 nm | [13] |
| Limit of Detection (LOD) | Can reach ppb (ng/mL) levels | [16] |
Signaling Pathways and Logical Relationships
This compound's Intracellular Effects
This compound exerts its effects through various mechanisms, including the activation of trace amine-associated receptors (TAARs) and by inducing oxidative stress.
Caption: Simplified diagram of this compound's cellular effects.
This technical support center provides a framework for understanding and mitigating the potential risks of this compound contamination in cell culture. By focusing on robust aseptic techniques and being aware of the potential for microbial production of this compound, researchers can enhance the reliability and reproducibility of their experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of biogenic amine production by single bacterial cultures and metabiosis on cold-smoked salmon: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. sciex.com [sciex.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and Characterizations of Histamine- and this compound-Producing Strains Isolated from Fermented Soybean Food: Soy Sauce and Soybean Paste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Could excessive production of this compound by the microbiota be a reason for essential hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Contamination [qiagen.com]
- 14. cellmolbiol.org [cellmolbiol.org]
- 15. Dopamine contamination of infused this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound biosynthesis in Enterococcus durans is transcriptionally regulated by the extracellular pH and tyrosine concentration - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the dosing regimen in oral tyramine challenge study design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing regimen in oral tyramine challenge study design. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that arise during the planning and execution of oral this compound challenge studies.
Q1: We are observing high inter-individual variability in the pressor response to this compound. How can we mitigate this?
A1: High variability in blood pressure response is a known challenge in this compound challenge studies, primarily due to differences in this compound bioavailability.[1][2] Here are several strategies to minimize and manage this variability:
-
Standardize Dietary Intake: Implement a strict low-tyramine diet for a defined period before and during the study. Provide subjects with a list of prohibited foods and beverages.[3][4][5][6][7]
-
Fasting State Administration: Administer encapsulated this compound in a fasted state to reduce the impact of food on its absorption.[8] Studies have shown that this compound administered with a meal requires approximately double the dose to elicit the same pressor response as when given in a fasted state.[8]
-
Baseline this compound Sensitivity Assessment: Conduct a baseline this compound challenge before administering the investigational drug. This allows each subject to serve as their own control and helps in identifying individuals with unusual sensitivity.
-
Consider a Pharmacokinetic Endpoint: Instead of relying solely on the pressor response (a pharmacodynamic endpoint), consider using the this compound dose required to achieve a specific peak plasma concentration (Cmax) of this compound (e.g., ≥10 ng/mL) as a primary endpoint.[1][2][8][9] This approach can be more robust as it directly measures this compound exposure, which is the primary driver of the pressor effect.[1]
Q2: What are the key safety considerations when designing a this compound dose-escalation protocol?
A2: Safety is paramount in this compound challenge studies due to the risk of hypertensive crisis.[] Key considerations include:
-
Conservative Starting Dose: Begin with a very low dose of this compound, especially when co-administered with a potential MAO inhibitor.[]
-
Careful Dose Escalation: Employ a gradual dose escalation schedule, allowing sufficient time for monitoring between doses.
-
Strict Blood Pressure Monitoring: Implement continuous or frequent blood pressure monitoring (e.g., every 5-10 minutes) after this compound administration.[1]
-
Predefined Stopping Criteria: Establish clear criteria for halting the dose escalation in an individual, such as reaching a systolic blood pressure (SBP) increase of ≥30 mmHg or experiencing adverse events.[1][11]
-
Emergency Preparedness: Have antihypertensive rescue medication (e.g., phentolamine) and medical personnel readily available to manage severe hypertensive reactions.[11]
Q3: We are designing a study for a novel reversible MAO-A inhibitor. How should our dosing strategy differ from that for an irreversible MAO-B inhibitor?
A3: The dosing strategy should be tailored to the specific characteristics of the MAO inhibitor being investigated.
-
Reversible MAO-A Inhibitors: These inhibitors pose a greater risk for this compound-induced hypertensive reactions because MAO-A is the primary enzyme responsible for metabolizing dietary this compound.[12] Therefore, a more cautious dose-escalation schedule with lower this compound doses is warranted. The potential for competitive displacement of the inhibitor by high local this compound concentrations might also be a factor to consider.[13]
-
Irreversible MAO-B Inhibitors: Selective MAO-B inhibitors at therapeutic doses are generally considered to have a lower risk of potentiating the this compound pressor response.[14] However, at higher doses, selectivity may be lost. The this compound challenge is crucial to confirm the selectivity and establish a safe dose. The dose-escalation can potentially start at a slightly higher dose compared to a potent MAO-A inhibitor study.
Q4: What are the best practices for preparing and administering the oral this compound dose?
A4: To ensure dose accuracy and consistency:
-
Use Encapsulated this compound: Administer this compound in capsules to mask its unpleasant taste and ensure accurate dosing.
-
Standardize Administration: Administer the capsule with a standardized volume of water to ensure consistent dissolution and absorption.
-
Fasting Conditions: As mentioned, administration after an overnight fast is recommended to minimize variability in absorption.[8]
Data Summary Tables
Table 1: Comparison of Classical vs. a Newer Refined Oral this compound Challenge Study Design
| Feature | Classical Design | Refined Design | Rationale for Change |
| Maximum this compound Dose | Up to 800 mg[1][2] | Up to 400 mg[1][2][8][9] | Improved safety by reducing exposure to high this compound doses.[1][2] |
| Primary Endpoint | Dose to elicit a ≥30 mmHg increase in SBP (TYR30)[1][11] | Dose to achieve a this compound Cmax of ≥10 ng/mL (TYRC10)[1][2][8][9] | Reduces variability by focusing on this compound bioavailability, the primary concern.[1] |
| Efficiency | Less efficient in identifying this compound sensitivity.[1][2] | More efficient with lower false-positive and false-negative rates.[1][2][8][9] | Trial simulations show a more than 10-fold reduction in estimation errors.[1][2][8] |
Table 2: this compound Doses and Corresponding Pressor Responses in Unmedicated Healthy Volunteers
| Oral this compound Dose (mg) | Observed Systolic Blood Pressure (SBP) Increase (mmHg) | Notes |
| 200 - 800 | Dose required to raise SBP by 30 mmHg (PD30) in unmedicated volunteers.[11][15] | Significant inter-individual variability exists.[11] |
| 400 | Can lead to SBP increases of up to 103 mmHg above baseline in some individuals.[12][16] | Highlights the high variability in pressor response. |
| >600 (per meal) | Considered possibly unsafe, with increased risk of high blood pressure and headache.[17] | General safety guideline for this compound consumption. |
Detailed Experimental Protocols
Protocol 1: Classical Oral this compound Challenge with Pressor Response Endpoint (TYR30)
1. Subject Preparation:
- Subjects adhere to a strict low-tyramine diet for at least 24 hours prior to the challenge.
- Subjects fast overnight for at least 8 hours before this compound administration.
2. Baseline Measurements:
- Obtain stable baseline supine systolic blood pressure (SBP) and heart rate readings (average of three measurements taken at 5-minute intervals).[1]
3. Dose Escalation:
- Administer the first oral dose of encapsulated this compound (e.g., 50 mg or 100 mg).
- Monitor supine blood pressure and heart rate every 5 minutes for the first 2 hours, then every 15 minutes for an additional 2 hours.[1]
- If the SBP increase is less than 30 mmHg from baseline, a higher dose is administered in a subsequent session (at least 24 hours later).
- The this compound dose is escalated in predefined steps (e.g., 100, 200, 400, 600, 800 mg) until the TYR30 endpoint is reached.
4. Endpoint Definition (TYR30):
- The TYR30 is the lowest dose of this compound that causes a sustained increase in SBP of ≥30 mmHg from the pre-dose baseline.[1][11] A sustained increase is often defined as being maintained for at least three consecutive measurements.[1]
Protocol 2: Refined Oral this compound Challenge with Pharmacokinetic Endpoint (TYRC10)
1. Subject Preparation:
- Same as Protocol 1.
2. Baseline Measurements:
- Same as Protocol 1.
- Place an intravenous catheter for serial blood sampling.
3. Dose Escalation and Pharmacokinetic Sampling:
- Administer the first oral dose of encapsulated this compound (e.g., 50 mg or 100 mg).
- Collect blood samples at predefined time points (e.g., pre-dose, and 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose) for the determination of this compound plasma concentrations.
- Monitor blood pressure and heart rate as in Protocol 1.
- The this compound dose is escalated in predefined steps (e.g., 100, 200, 400 mg) in subsequent sessions until a this compound Cmax of ≥10 ng/mL is likely to have been achieved (this is confirmed post-study through analysis). The escalation is stopped if the SBP increase meets a predefined safety threshold (e.g., ≥30 mmHg).[1]
4. Endpoint Definition (TYRC10):
- The TYRC10 is the estimated dose of this compound that results in a peak plasma concentration (Cmax) of ≥10 ng/mL.[1][2][8][9] This is typically determined by interpolation from the dose-concentration data for each subject after the completion of the dose escalation phase.
Visualizations
Caption: Signaling pathway of oral this compound leading to a pressor response.
References
- 1. Rethinking, reducing, and refining the classical oral this compound challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rethinking, reducing, and refining the classical oral this compound challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. niagarahealth.on.ca [niagarahealth.on.ca]
- 4. myrtuemedical.org [myrtuemedical.org]
- 5. Dietary restriction, this compound, and the use of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. health.qld.gov.au [health.qld.gov.au]
- 7. This compound-Free Foods: MAOIs and Diet [healthline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 13. Oral absorption and concentration-effect relationship of this compound with and without cimoxatone, a type-A specific inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oral this compound pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Technical Support Center: Statistical Approaches for Inter-Individual Variability in Tyramine Pressor Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyramine pressor response data. The significant inter-individual variability in this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties presents unique challenges in experimental design and data analysis. This guide offers insights into statistical methodologies, particularly nonlinear mixed-effects (NLME) modeling, to address this variability effectively.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is there such high inter-individual variability in the this compound pressor response? | The high variability is multifactorial. A primary reason is the extensive and variable first-pass metabolism of orally administered this compound by monoamine oxidase A (MAO-A) in the gut and liver, leading to low and unpredictable bioavailability.[1][2] Genetic polymorphisms in metabolic enzymes and transporters may also contribute to this variability, although studies have not consistently identified specific genotypes as major determinants.[1][3][4][5] |
| What is a this compound challenge study? | A this compound challenge study is a clinical trial designed to assess the pressor effect of this compound, particularly in the context of co-administration with other drugs, most notably monoamine oxidase inhibitors (MAOIs).[2] The classic design involves administering escalating doses of oral this compound to subjects until a predefined increase in systolic blood pressure (e.g., ≥30 mmHg) is observed.[2] |
| What are the limitations of the classical this compound challenge study design? | The classical design has several limitations, including safety concerns due to the potential for exaggerated hypertensive responses.[2][6][7] The high variability in this compound bioavailability can lead to unpredictable blood pressure excursions. Furthermore, the endpoint (a specific blood pressure increase) is a downstream effect and may not directly reflect the extent of drug-drug interaction with this compound metabolism.[6][7] |
| Are there alternative designs for this compound challenge studies? | Yes, a refined study design has been proposed that involves escalating to a lower maximum dose of this compound (e.g., 400 mg) and using the this compound dose that achieves a target plasma concentration (e.g., ≥10 ng/mL) as the primary endpoint.[2][6][7] This approach focuses on the pharmacokinetic interaction, which is the primary driver of the pressor response, and is considered safer and more efficient.[2][6][7] |
| What are nonlinear mixed-effects (NLME) models and why are they suitable for analyzing this compound pressor response data? | NLME models, also known as population models, are statistical models that account for both inter-individual and intra-individual variability in data. They are ideal for analyzing sparse and/or dense data from multiple individuals to understand population-level trends and individual deviations. For this compound pressor response, NLME models can simultaneously characterize the typical pharmacokinetic profile of this compound and its relationship to the pressor response, while quantifying the variability in parameters like clearance, volume of distribution, and the concentration-effect relationship across a population. |
Troubleshooting Guides
High Variability in Pharmacokinetic Data
Issue: You observe large inter-individual differences in this compound plasma concentrations even at the same dose level.
Possible Causes and Solutions:
-
Variable Bioavailability: This is the most likely cause. The oral bioavailability of this compound is very low and highly variable due to extensive first-pass metabolism.[1][2]
-
Statistical Approach: Employ a population pharmacokinetic (PK) model to estimate the typical bioavailability (F) and its inter-individual variability (IIV). A one-compartment model with first-order absorption and elimination is a common starting point. The IIV on bioavailability is expected to be high.
-
Experimental Design: Consider a study design that includes intravenous this compound administration to determine absolute bioavailability, although this is not always feasible. Standardize food intake, as food can significantly reduce and delay this compound absorption.
-
-
Covariate Effects: Subject-specific factors might influence this compound pharmacokinetics.
-
Statistical Approach: In your NLME model, investigate the influence of covariates such as body weight, age, and genetic markers on PK parameters. For example, clearance (CL) and volume of distribution (V) are often allometrically scaled by body weight.
-
Data Collection: Ensure you collect relevant demographic and genetic data from your study participants.
-
Difficulty in Establishing a Clear Dose-Response Relationship
Issue: A direct correlation between the administered this compound dose and the pressor response is weak or absent across the study population.
Possible Causes and Solutions:
-
Disconnect between Dose and Exposure: Due to variable PK, the administered dose is a poor predictor of the systemic this compound concentration.
-
Statistical Approach: Develop a population pharmacokinetic-pharmacodynamic (PK/PD) model. This approach links the pressor response to the predicted individual this compound plasma concentrations rather than the administered dose. A common PD model for pressor effects is a simple Emax model or a linear model, relating the change in blood pressure to the this compound concentration in a central or effect compartment.
-
Experimental Design: Ensure you have adequate blood sampling to characterize the pharmacokinetic profile of this compound in each individual.
-
NLME Model Convergence Issues
Issue: Your population PK/PD model fails to converge or produces unreliable parameter estimates.
Possible Causes and Solutions:
-
Poor Initial Parameter Estimates: The optimization algorithm requires reasonable starting values for the parameters.
-
Troubleshooting Step: Perform a non-compartmental analysis (NCA) on individual subject data to obtain initial estimates for PK parameters like clearance and volume of distribution. For PD parameters, visually inspect individual concentration-response plots to estimate Emax and EC50.
-
-
Over-parameterization: The model may be too complex for the available data.
-
Troubleshooting Step: Start with a simpler model. For instance, begin with a one-compartment PK model and a simple linear PD model. Gradually increase complexity by adding compartments or more complex PD models only if supported by the data and goodness-of-fit diagnostics. Simplify the random effects structure; for example, initially assume no covariance between random effects.
-
-
Data Issues: Outliers or errors in the dataset can hinder model convergence.
-
Troubleshooting Step: Carefully review your data for any anomalies. Plot individual subject data to identify potential outliers. Check for errors in dosing records, sampling times, and concentration measurements.
-
-
Choice of Optimizer: The optimization algorithm used can affect convergence.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers (400 mg dose)
| Parameter | Geometric Mean (95% CI) | Reference |
| AUC (min*µg/mL) | 3.74 (not specified) | [1] |
| CL/F (L/min) | 107 (not specified) | [1] |
| tmax (min) | 13 - 120 (range) | [1] |
| t1/2 (h) | 0.53 (0.33 - 0.67) (range) | [1] |
Data from a study with 88 healthy volunteers.[1]
Table 2: Inter-individual Variability in this compound Pressor Response (400 mg dose)
| Parameter | Observation | Reference |
| Subjects with >10 mmHg increase in systolic blood pressure | 71% | [1] |
| Subjects with >40 mmHg increase in systolic blood pressure | < 10% | [1] |
| Correlation between this compound concentration and systolic blood pressure increase | Strong | [1] |
Data from a study with 88 healthy volunteers.[1]
Experimental Protocols
Classical this compound Challenge Study Protocol (Example)
-
Subject Selection: Healthy adult volunteers with normal blood pressure.
-
Screening: Subjects undergo a medical history review, physical examination, ECG, and routine laboratory tests.
-
Dietary and Medication Restrictions: Subjects are instructed to avoid this compound-rich foods and medications that could interfere with the pressor response for a specified period before and during the study.
-
Baseline Period:
-
Subjects are admitted to the clinical research unit.
-
A baseline blood pressure and heart rate are established.
-
An initial low dose of oral this compound (e.g., 25 mg or 50 mg) is administered.
-
Blood pressure and heart rate are monitored at frequent intervals (e.g., every 5-10 minutes) for a defined period (e.g., 2 hours).
-
-
Dose Escalation:
-
If the pressor response criterion (e.g., an increase in systolic blood pressure of ≥30 mmHg from baseline) is not met, the this compound dose is escalated in subsequent study sessions (e.g., 50, 100, 200, 400, 800 mg).
-
A sufficient washout period is allowed between dose escalations.
-
-
Endpoint: The study for an individual subject is typically stopped once the pressor response criterion is met. The dose that elicits this response is recorded as the "this compound sensitivity."
-
Safety Monitoring: Continuous monitoring of vital signs and adverse events is crucial throughout the study. Emergency medical support should be readily available.
Mandatory Visualization
Caption: this compound metabolism and mechanism of pressor response.
Caption: Workflow for a this compound challenge study.
Caption: Logical relationship in a population PK/PD model.
References
- 1. Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rethinking, reducing, and refining the classical oral this compound challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 6. Rethinking, reducing, and refining the classical oral this compound challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Convergence test for mixed effects models — check_convergence • performance [easystats.github.io]
- 9. r - Why running into convergence issue in nlme? - Stack Overflow [stackoverflow.com]
- 10. stats.stackexchange.com [stats.stackexchange.com]
Validation & Comparative
A Comparative Guide to LC-MS and HPLC Methods for Tyramine Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of tyramine is critical for food safety, toxicological studies, and pharmaceutical research. The choice of analytical methodology is paramount in achieving reliable results. This guide provides an objective comparison of two common powerful techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is supported by experimental data from various studies to aid in the selection of the most appropriate method for specific research needs.
Method Performance Comparison
The selection of an analytical method often involves a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. LC-MS/MS is generally considered a more sensitive and selective technique, while HPLC with UV or fluorescence detection is a robust and more accessible alternative.[1][2] The following table summarizes the performance characteristics of various HPLC and LC-MS/MS methods for this compound determination.
| Parameter | HPLC with Fluorescence Detection (Pre-column Dansyl Chloride Derivatization) | HPLC with Fluorescence Detection (Post-column OPA Derivatization) | LC-MS/MS (No Derivatization) |
| Limit of Detection (LOD) | 0.05 mg/L[3] | Not explicitly stated, but sensitive for a 1 mg/L standard[4] | 0.13 to 19.90 nM[5] |
| Limit of Quantification (LOQ) | 0.25 mg/L[3][6] | Not explicitly stated[4] | 10 µg/g[7][8] |
| Linearity Range | 25-300 ng per 10 µL injection[4] | 0.1 mg/L to 100 mg/L (R² > 0.9998)[9] | R² > 0.99[7][8] |
| Recovery | 87.3% - 96.8%[3] | 92-93% in chicken meat[10] | 84.6% to 119.3%[5] |
| Precision (RSD) | 2.1% (repeatability), 3.1% (reproducibility)[3][6] | < 1.1% (peak area), < 0.2% (retention time)[9] | RSDr and RSDR ≤ 25%[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both LC-MS/MS and HPLC-based this compound analysis.
LC-MS/MS Method for this compound Analysis in Meat Products
This method allows for the direct quantification of this compound without the need for a derivatization step.[7]
Sample Preparation:
-
Homogenize 1 gram of the meat sample with 4 mL of 0.5 M hydrochloric acid (HCl).[7]
-
Centrifuge the homogenate at 9000 rpm for 10 minutes at 4°C.[7]
-
Filter the supernatant through qualitative filter paper and then subject it to a second centrifugation under the same conditions for 5 minutes to ensure clarity.[7]
-
Dilute an aliquot of the final supernatant 1:10 (v/v) with a mixture of acetonitrile (B52724) containing 0.2% formic acid and water containing 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid (1:1, v/v). A second 1:50 (v/v) dilution is also performed.[7]
Chromatographic Conditions:
-
Column: C18 column[7]
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid[7]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid[7]
-
Gradient Elution: 0.0–0.5 min, 95% A; 0.5–1.0 min, 40% A; 1.1–5.0 min, 95% A[7]
-
Flow Rate: 0.2 mL/min[7]
-
Column Temperature: 40°C[7]
-
Injection Volume: 10 µL[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[7]
-
Detection: Multiple Reaction Monitoring (MRM)[7]
HPLC Method with Pre-column Dansylation and Fluorescence Detection
This widely used HPLC method involves a derivatization step to enhance the fluorescence of this compound, thereby increasing sensitivity.[3]
Sample Preparation and Derivatization:
-
Extract this compound from the sample using an acidic solution, such as perchloric acid or trichloroacetic acid.[11][12]
-
Adjust the pH of the extract to be alkaline.
-
Add dansyl chloride solution to the extract and incubate to allow for the derivatization reaction to complete. Benzylamine can be used as an internal standard.[3]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column[3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer is typically used.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for dansylated this compound.
Analytical Workflow Comparison
The following diagram illustrates the key steps in the analytical workflow for both LC-MS and HPLC methods for this compound analysis.
Caption: Comparative workflow for this compound analysis by HPLC and LC-MS.
Objective Comparison
LC-MS/MS:
-
Advantages: This technique offers high sensitivity and selectivity, often allowing for the analysis of this compound without the need for derivatization.[13][14] This simplifies sample preparation and reduces analysis time. The use of mass spectrometry provides a high degree of confidence in compound identification through the monitoring of specific precursor and product ions.[13]
-
Disadvantages: The instrumentation is more expensive and requires a higher level of technical expertise to operate and maintain.[2] Matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, can be a challenge and may require the use of internal standards or advanced sample cleanup techniques.[5]
HPLC with Fluorescence Detection:
-
Advantages: HPLC systems are more widely available and generally less expensive than LC-MS/MS instruments. The methodology, particularly with pre- or post-column derivatization, can achieve good sensitivity and is robust for routine analysis.[9][15] Many validated HPLC methods for biogenic amines are available in the literature.[10][16]
-
Disadvantages: The requirement for a derivatization step adds complexity and time to the sample preparation process.[1] The selectivity of fluorescence detection is lower than that of mass spectrometry, which can be a limitation when analyzing complex matrices where interfering compounds may be present.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. journal.gnest.org [journal.gnest.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. fardapaper.ir [fardapaper.ir]
- 12. mitrask.com [mitrask.com]
- 13. sciex.com [sciex.com]
- 14. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Tyramine and Octopamine in Insect Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacology of tyramine and octopamine (B1677172), two closely related biogenic amines that act as crucial neurotransmitters, neuromodulators, and neurohormones in insects. Understanding the distinct roles and mechanisms of these amines is paramount for the development of novel and selective insecticides, as well as for advancing our fundamental knowledge of insect neurobiology.
Introduction
This compound and octopamine are the invertebrate counterparts to the vertebrate adrenergic signaling molecules, norepinephrine (B1679862) and epinephrine.[1] While this compound is the metabolic precursor to octopamine, it is now well-established that both amines have independent and often opposing physiological functions, mediated by distinct families of G protein-coupled receptors (GPCRs).[2][3] Octopamine is generally associated with "fight-or-flight" responses, increasing arousal and energy metabolism, whereas this compound often elicits inhibitory or opposing effects, such as the suppression of locomotion.[4][5] This guide delves into the comparative pharmacology of these two amines, presenting quantitative data on receptor binding and activation, detailed experimental protocols, and visualizations of their signaling pathways.
Data Presentation: Receptor Pharmacology
The following tables summarize the binding affinities (Kd/Ki) and potencies (EC50) of this compound and octopamine at various receptor subtypes in different insect models. This quantitative data highlights the pharmacological distinctions between these two signaling molecules and their receptors.
Table 1: Binding Affinities of this compound and Octopamine at Insect Receptors
| Insect Species | Receptor | Radioligand | Ligand | Binding Affinity (Kd/Ki in nM) | Reference |
| Locusta migratoria (Locust) | Brain Membranes | [³H]this compound | This compound | 6.11 ± 0.71 | [6] |
| Locusta migratoria (Locust) | Brain Membranes | [³H]Octopamine | Octopamine | 5.65 ± 0.91 | [6] |
| Drosophila melanogaster (Fruit Fly) | Head Membranes | [³H]Octopamine | Octopamine | ~5 | [7] |
Table 2: Potency of this compound and Octopamine in Activating Insect Receptors (cAMP and Ca²⁺ Assays)
| Insect Species | Receptor | Second Messenger | Ligand | Potency (EC50 in nM) | Reference |
| Periplaneta americana (American Cockroach) | PaOctβ2R | cAMP | Octopamine | 0.467 | [2] |
| Periplaneta americana (American Cockroach) | PaOctβ2R | cAMP | This compound | 43 | [2] |
| Drosophila melanogaster (Fruit Fly) | Dmoa2 | cAMP | Octopamine | ~30 | [8] |
| Drosophila melanogaster (Fruit Fly) | Dmoa2 | cAMP | This compound | >3000 | [8] |
| Drosophila melanogaster (Fruit Fly) | OAMB | cAMP | Octopamine | 190 ± 50 | [9] |
| Drosophila melanogaster (Fruit Fly) | OAMB | cAMP | This compound | >10000 | [9] |
| Drosophila melanogaster (Fruit Fly) | OAMB | Ca²⁺ | Octopamine | ~1000 | [9] |
| Drosophila melanogaster (Fruit Fly) | OAMB | Ca²⁺ | This compound | ~1000 | [9] |
Signaling Pathways
This compound and octopamine receptors couple to different G proteins, leading to distinct intracellular signaling cascades. Octopamine receptors are broadly classified as α-adrenergic-like (activating phospholipase C and leading to an increase in intracellular calcium) and β-adrenergic-like (activating adenylyl cyclase and increasing cAMP levels).[10] this compound receptors (TyrR) can be coupled to the inhibition of adenylyl cyclase (decreasing cAMP) or the activation of phospholipase C.[11]
Caption: Generalized signaling pathways for octopamine and this compound in insects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound and octopamine receptors in insects.
Radioligand Binding Assay
This protocol is adapted from studies on locust brain membranes and can be generalized for other insect tissues.[6]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.
Materials:
-
Insect tissue (e.g., brains)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Radioligand (e.g., [³H]this compound or [³H]octopamine)
-
Unlabeled ligand (this compound or octopamine) for determining non-specific binding
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect insect tissue on ice and homogenize in ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
For total binding, add increasing concentrations of the radioligand.
-
For non-specific binding, add the same increasing concentrations of radioligand in the presence of a high concentration (e.g., 10 µM) of the corresponding unlabeled ligand.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis (e.g., using Prism software) to determine the Kd and Bmax values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The PEDtracker: An Automatic Staging Approach for Drosophila melanogaster Larvae [frontiersin.org]
- 4. The Insect Type 1 this compound Receptors: From Structure to Behavior [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Characterization of this compound and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Octopamine and this compound signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles | PLOS One [journals.plos.org]
- 11. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
a comparative analysis of tyramine concentrations in artisanal vs. industrial cheeses
A detailed guide for researchers, scientists, and drug development professionals on the varying concentrations of tyramine in cheeses, influenced by production methods. This guide provides quantitative data, experimental methodologies, and visual pathways to understand and analyze this compound content.
This compound, a biogenic amine derived from the amino acid tyrosine, is a naturally occurring compound found in a variety of fermented foods, most notably cheese.[1] Its concentration in cheese can vary widely, influenced by factors such as the type of milk used, the starter cultures, and the ripening process.[2][3] For individuals on monoamine oxidase inhibitors (MAOIs), consumption of foods high in this compound can lead to a hypertensive crisis, often referred to as the "cheese effect".[1] This guide provides a comparative analysis of this compound concentrations in artisanal versus industrial cheeses, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Concentrations
The distinction between artisanal and industrial cheese often lies in the scale of production, the use of raw versus pasteurized milk, and the degree of control over the ripening environment. These factors significantly impact the microbial ecology of the cheese, which in turn influences the formation of biogenic amines like this compound.[4]
Generally, artisanal cheeses, which are often made with raw milk and undergo longer ripening periods, tend to exhibit higher and more variable this compound content compared to their industrial counterparts produced with pasteurized milk and standardized starter cultures.[4] However, it is important to note that high this compound levels are not exclusive to artisanal products and can be found in aged industrial cheeses as well.[1]
The following table summarizes this compound concentrations found in various cheese types, categorized to infer a comparison between artisanal and industrial production styles.
| Cheese Category | Cheese Type Examples | This compound Concentration (mg/kg) | Key Influencing Factors |
| Artisanal/Farmstead (often raw milk) | Farmhouse Blue Cheese, some aged Cheddars, Fiore Sardo | 115 - 1398 | Raw milk microbiota, non-starter lactic acid bacteria (NSLAB), long ripening times, environmental conditions.[2][4] |
| Imported Ripened Cheeses | Pecorino Romano, Grana Padano, Appenzeller | Can exceed 1000, with one sample of Pecorino Romano reaching 1468.46 | Ripening period, specific starter cultures, and potential for contamination with this compound-producing bacteria.[5] |
| Domestic/Industrial Cheeses | Processed cheese, some domestic cheddars | 19.0 - 37.6 (average for domestic cheeses) | Use of pasteurized milk, defined starter cultures with low decarboxylase activity, shorter ripening times, stricter hygienic controls.[4][6] |
| Fresh Cheeses | Cottage, Halloumi | Generally undetectable to low levels (<125) | Minimal ripening, lower proteolytic activity, and thus less free tyrosine available for conversion.[5] |
This compound Biosynthesis Pathway
This compound is produced from the amino acid tyrosine through the action of the enzyme tyrosine decarboxylase, which is present in certain lactic acid bacteria and other microorganisms found in cheese.[1][7] The presence of these microorganisms and the availability of free tyrosine are the primary drivers of this compound formation.[3]
Caption: The enzymatic conversion of tyrosine to this compound during cheese production.
Experimental Protocols for this compound Quantification
The most common and reliable method for quantifying this compound in cheese is High-Performance Liquid Chromatography (HPLC).[2][6] The following protocol provides a generalized workflow based on established methodologies.
Experimental Workflow: this compound Analysis in Cheese
Caption: A typical workflow for the analysis of this compound in cheese samples using HPLC.
Detailed Methodology
-
Sample Preparation and Extraction:
-
A representative sample of the cheese is homogenized.
-
This compound is extracted from the cheese matrix using a 5% perchloric acid solution.[6] This acidic environment helps to precipitate proteins and release the amines.
-
The mixture is then centrifuged to separate the solid cheese particles from the liquid extract containing the this compound.
-
-
Clean-up:
-
The supernatant is passed through a solid-phase extraction (SPE) cartridge, typically a C18 cartridge, to remove interfering substances and further purify the sample.[6]
-
-
Chromatographic Separation:
-
The purified extract is injected into an HPLC system equipped with a reversed-phase column (e.g., LiChrosorb RP-Select B).[6]
-
A mobile phase, often a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile, is used to separate the components of the extract.[6]
-
-
Detection and Quantification:
-
This compound can be detected using a fluorescence detector (excitation at ~225 nm, emission at ~305 nm) for high sensitivity or a UV detector.[6][8]
-
For quantification, a standard curve is generated using known concentrations of this compound. The concentration in the cheese sample is then determined by comparing its peak area to the standard curve.
-
Conclusion
The concentration of this compound in cheese is highly variable and is significantly influenced by the production methods. Artisanal cheeses, particularly those made with raw milk and aged for extended periods, have a higher potential for accumulating significant levels of this compound due to the complex and less controlled microbial environment. In contrast, industrial cheeses, which typically utilize pasteurized milk and defined starter cultures, tend to have lower and more consistent this compound concentrations. For researchers and professionals in drug development, understanding these differences is crucial for providing accurate dietary recommendations to individuals at risk for this compound-induced hypertensive events. The use of standardized analytical methods like HPLC is essential for the accurate monitoring of this compound in cheese products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors Influencing Biogenic Amines Accumulation in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Biogenic Amines in Cheeses: Their Origin, Chemical Characteristics, Hazard and Reduction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analysis of this compound in Cheese by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 7. scispace.com [scispace.com]
- 8. Determination of this compound in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Tyramine Monoclonal Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of tyramine, a biologically active monoamine, is critical in various fields, from food safety analysis to neuroscience and drug development. Immunoassays employing monoclonal antibodies offer a highly specific and sensitive method for this purpose. However, the utility of any this compound monoclonal antibody is fundamentally dependent on its cross-reactivity profile with other structurally similar biogenic amines. This guide provides a framework for comparing the performance of this compound monoclonal antibodies, complete with experimental protocols and supporting data to aid in the selection of the most suitable reagent for your research needs.
The Significance of this compound and the Need for Specific Detection
This compound is a naturally occurring monoamine found in a variety of foods, plants, and within the mammalian body.[1] It acts as a catecholamine-releasing agent and is involved in physiological processes such as the regulation of blood pressure.[1] In individuals taking monoamine oxidase inhibitors (MAOIs), ingestion of this compound-rich foods can lead to a hypertensive crisis, colloquially known as the "cheese reaction".[2] Given its physiological activity and potential for adverse drug interactions, the ability to specifically detect this compound without interference from other endogenous compounds is paramount.
Comparing Antibody Specificity: Cross-Reactivity Analysis
An antibody's specificity is its ability to bind to its intended target antigen while minimizing binding to other molecules. Cross-reactivity occurs when an antibody binds to structurally similar compounds, which can lead to inaccurate quantification and false-positive results. To assess the performance of this compound monoclonal antibodies, a cross-reactivity analysis is performed against a panel of relevant biogenic amines.
Table 1: Example Cross-Reactivity Profile of an Anti-Conjugated this compound Antibody
| Compound Tested | Cross-Reactivity Ratio* |
| This compound-G-ALM | 1 |
| Octopamine-G-ALM | 1 : 42 |
| L-DOPA-G-ALM | 1 : 100 |
| Dopamine-G-ALM | 1 : 1,587 |
| Noradrenaline-G-ALM | 1 : 2,430 |
| This compound (unconjugated) | 1 : 6,320 |
*Cross-reactivity ratio is defined as the ratio of the concentration of the this compound-conjugate to the concentration of the competing compound required to achieve 50% displacement in a competitive ELISA. A higher ratio indicates lower cross-reactivity. Data is illustrative and based on a polyclonal antibody datasheet.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody. In this assay, the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.
Materials
-
Microtiter plate (96-well)
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
This compound monoclonal antibody (Antibody A, Antibody B, etc. to be compared)
-
This compound standard
-
Potentially cross-reacting compounds (e.g., octopamine, dopamine, histamine, L-tyrosine, norepinephrine)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Methodology
-
Coating: Coat the wells of a microtiter plate with 100 µL of this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the potentially cross-reacting compounds.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the this compound monoclonal antibody with the various concentrations of the this compound standard or the test compounds for 1 hour at 37°C.
-
Add 100 µL of these mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each potentially cross-reacting compound, determine the IC50 value from its respective inhibition curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing the Workflow and Related Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Conclusion
The selection of a this compound monoclonal antibody with high specificity is crucial for obtaining reliable and accurate results in research and diagnostic applications. While direct comparative data for monoclonal antibodies can be challenging to find, researchers can and should perform their own cross-reactivity assessments using standardized methods like the competitive ELISA protocol detailed in this guide. By systematically evaluating potential cross-reactants, scientists can confidently choose the most appropriate antibody for their needs, ensuring the integrity of their experimental outcomes.
References
comparing the in vivo effects of reversible vs. irreversible MAOIs on tyramine potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of reversible and irreversible monoamine oxidase inhibitors (MAOIs) on tyramine potentiation. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the critical safety and pharmacological distinctions between these two classes of drugs.
Introduction
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of the monoamine oxidase (MAO) enzyme family, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine.[1][2] MAOIs are effective in treating depression and other neurological disorders.[2][3] They are broadly categorized into two groups: irreversible and reversible inhibitors. A significant clinical concern with MAOI therapy is the "cheese reaction," a hypertensive crisis that can occur when patients consume this compound-rich foods.[4][5] this compound, a monoamine found in aged cheeses, cured meats, and other fermented products, is normally metabolized by MAO in the gut and liver.[][7] When MAO is inhibited, this compound can enter the systemic circulation, leading to a massive release of norepinephrine and a subsequent dangerous increase in blood pressure.[1][2]
This guide will compare the extent of this compound potentiation by reversible and irreversible MAOIs, presenting quantitative data from in vivo studies, detailing the experimental protocols used to assess this effect, and illustrating the underlying mechanisms and workflows.
Quantitative Comparison of this compound Pressor Response
The this compound pressor response is a key measure used to quantify the potentiation of this compound's effects by MAOIs. This is often expressed as the dose of this compound required to produce a 30 mmHg increase in systolic blood pressure (PD30) or as a this compound sensitivity factor, which indicates the fold-increase in pressor sensitivity compared to a baseline (unmedicated) state.
Table 1: this compound Pressor Dose (PD30) in Healthy Volunteers
| MAOI Type | Drug | This compound PD30 (mg) Before Treatment | This compound PD30 (mg) During Treatment | Fold Increase in Sensitivity | Reference |
| Reversible | Brofaromine (B1663282) | 200-800 | - | 7 | [8] |
| Reversible | Moclobemide (B1677376) | 5.6 (i.v.) | 2.5 (i.v.) | 2.9 | [9][10] |
| Irreversible | Tranylcypromine (B92988) | 200-800 | - | 56 | [8] |
| Irreversible | Phenelzine | - | - | 13-56 | [11][12] |
Table 2: this compound Sensitivity Factor with Various MAOIs
| MAOI Type | Drug | This compound Sensitivity Factor (TSF) | Reference |
| Reversible | Moclobemide | 7 | [12] |
| Reversible | Brofaromine | 10 | [12] |
| Irreversible | Clorgyline | 10 | [12] |
| Irreversible | Selegiline (MAO-B selective at low doses) | 5 | [12] |
| Irreversible | Phenelzine | 13 | [12] |
| Irreversible | Tranylcypromine | 55 | [12] |
These data clearly demonstrate that irreversible MAOIs, particularly tranylcypromine, induce a substantially greater potentiation of the this compound pressor response compared to reversible MAOIs like moclobemide and brofaromine.
Signaling Pathway and Mechanism of Action
The interaction between MAOIs and this compound involves the sympathetic nervous system and the metabolism of biogenic amines. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of this compound-induced hypertensive crisis and the impact of MAOIs.
Experimental Protocols
The primary method for assessing the in vivo effects of MAOIs on this compound potentiation is the This compound Challenge Test . This can be conducted in both animal models and human subjects under strict medical supervision.
Human this compound Challenge Protocol (Oral Administration)
This protocol is adapted from methodologies described in clinical pharmacology studies.[8][13]
1. Subject Selection and Preparation:
- Healthy adult volunteers are recruited.
- A washout period for any medications is enforced.
- Subjects fast overnight prior to the test.
2. Baseline Measurements:
- Baseline systolic and diastolic blood pressure and heart rate are recorded at regular intervals until stable.
3. This compound Administration:
- An initial low dose of this compound hydrochloride (e.g., 5-10 mg) is administered orally in a capsule or solution.[]
- Blood pressure and heart rate are monitored continuously or at frequent intervals (e.g., every 5-10 minutes) for at least 2 hours.
4. Dose Escalation:
- If the pressor response is below the target (e.g., a 30 mmHg increase in systolic blood pressure), the dose of this compound is incrementally increased in subsequent sessions (e.g., doubling the dose) until the target pressor response is achieved or a maximum dose (e.g., 400-800 mg) is reached.[8][13]
- A sufficient washout period is allowed between dose escalations.
5. MAOI Treatment and Re-challenge:
- Subjects are treated with the MAOI (either reversible or irreversible) for a specified period (e.g., 8-16 days).[8]
- The this compound challenge is repeated, starting with a much lower dose of this compound due to expected sensitization.
6. Data Analysis:
- The dose of this compound required to produce a 30 mmHg increase in systolic blood pressure (PD30) is determined before and during MAOI treatment.
- The this compound sensitivity factor is calculated as the ratio of the pre-treatment PD30 to the on-treatment PD30.
Animal Model this compound Challenge Protocol (Intravenous Administration)
This protocol is based on preclinical pharmacology study designs.[]
1. Animal Preparation:
- Rodents (e.g., rats) are anesthetized.
- A carotid artery is cannulated for direct blood pressure monitoring.
- A jugular vein is cannulated for intravenous drug administration.
2. Baseline and MAOI Administration:
- Baseline blood pressure is recorded.
- The test MAOI is administered intravenously or orally, followed by a suitable absorption period.
3. This compound Infusion:
- Increasing doses of this compound are administered intravenously.
- Continuous blood pressure recordings are taken to determine the dose-response curve for this compound's pressor effect.
4. Data Analysis:
- The dose of this compound required to elicit a specific increase in blood pressure (e.g., 30 mmHg) is calculated for control (no MAOI) and MAOI-treated animals.
- The potentiation ratio is determined by comparing the this compound doses.
Experimental Workflow
The following diagram outlines the general workflow for a clinical this compound challenge study.
Caption: General workflow of a clinical this compound challenge study.
Conclusion
The in vivo data conclusively show that irreversible MAOIs cause a significantly greater potentiation of the this compound pressor effect than reversible MAOIs. This is attributed to the prolonged and non-competitive inhibition of MAO-A by irreversible inhibitors, which drastically reduces the body's capacity to metabolize dietary this compound.[1][3] In contrast, reversible inhibitors can be displaced from the enzyme by high concentrations of this compound, allowing for some metabolism to occur and thereby mitigating the pressor response.[2][] This fundamental difference in the nature of enzyme inhibition has critical implications for the safety profile of these two classes of drugs and underscores the necessity of strict dietary restrictions for patients on irreversible MAOIs. For researchers and drug development professionals, understanding these differences is paramount in the design of novel MAOIs with improved safety profiles.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound and irreversible monoamine oxidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Prescriber’s Guide to the MAOI Diet—Thinking Through this compound Troubles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral this compound pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound pressor response with moclobemide--a reversible monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound pressor response with moclobemide- A reversible monoamine oxidase inhibitor : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rethinking, reducing, and refining the classical oral this compound challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
a comparative study on the cytotoxic effects of tyramine and other biogenic amines in cell lines
A comprehensive analysis of the cytotoxic profiles of tyramine, histamine (B1213489), putrescine, cadaverine (B124047), spermidine (B129725), and spermine (B22157) across various cell lines reveals distinct differences in their potency and mechanisms of action. This guide synthesizes available experimental data to provide a comparative overview for researchers in toxicology, pharmacology, and drug development.
Biogenic amines, organic nitrogenous compounds derived from the decarboxylation of amino acids, play crucial roles in physiological processes but can exhibit cytotoxic effects at elevated concentrations. Understanding their comparative toxicity is essential for food safety, toxicology, and the development of therapeutic agents. This guide provides a detailed comparison of the cytotoxic effects of this compound and other significant biogenic amines, including histamine, putrescine, cadaverine, and the polyamines spermidine and spermine, on various cell lines.
Comparative Cytotoxicity Data
The cytotoxic potential of biogenic amines varies significantly depending on the specific amine, its concentration, the cell line tested, and the duration of exposure. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other key cytotoxicity metrics reported in the literature.
| Biogenic Amine | Cell Line | IC50 Value | Exposure Time | Cytotoxicity Assay | Reference |
| This compound | HT29 | 3.2 ± 0.04 mM | 24 h | Real-Time Cell Analysis | [1] |
| HCT 116 | Induces necrosis | 24, 48, 72 h | AlamarBlue, Flow Cytometry | [2] | |
| Histamine | HT29 | 26.0 ± 1.2 mM | 24 h | Real-Time Cell Analysis | [1] |
| Putrescine | HT29 | 39.76 ± 4.83 mM | 24 h | Real-Time Cell Analysis | [1] |
| Cadaverine | HT29 | 40.72 ± 1.98 mM | 24 h | Real-Time Cell Analysis | [1] |
| Spermine | Intestinal Cells | 0.6 g/L | 24 h | Real-Time Cell Analysis | [3] |
| Spermidine | Intestinal Cells | 3.3 g/L | 24 h | Real-Time Cell Analysis | [3] |
Key Observations:
-
This compound consistently demonstrates a higher cytotoxic potential compared to histamine, putrescine, and cadaverine in intestinal cell lines.[1][4]
-
The mode of cell death induced by this compound is primarily necrosis , whereas histamine tends to induce apoptosis .[4][5]
-
Spermine is more cytotoxic than spermidine in intestinal cell cultures.[3][6][7]
-
Putrescine and cadaverine exhibit the lowest cytotoxicity among the tested biogenic amines in HT29 cells, with their cytotoxic effects also attributed to necrosis rather than apoptosis.[1][8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of biogenic amines.
Cell Culture and Treatment
Human colorectal adenocarcinoma cell lines such as HT29 , HCT 116 , and Caco-2 are frequently used. Cells are maintained in appropriate culture media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the biogenic amines to be tested.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the desired incubation period with the biogenic amines, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Following treatment with biogenic amines, the culture supernatant is collected.
-
The supernatant is then incubated with a reaction mixture containing diaphorase/NADH, lactate, and a tetrazolium salt (INT).
-
The amount of formazan produced, which is proportional to the amount of LDH released, is measured colorimetrically at 490 nm.
-
Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells lysed with a detergent).
Flow Cytometry for Apoptosis and Necrosis Analysis
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is employed to differentiate between viable, apoptotic, and necrotic cells.
-
Cells are harvested by trypsinization and washed with cold PBS.
-
The cells are then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The mixture is incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of biogenic amines.
Caption: Workflow for in vitro cytotoxicity assessment of biogenic amines.
Signaling Pathways in Biogenic Amine-Induced Cytotoxicity
The mechanisms underlying the cytotoxic effects of biogenic amines are complex and can involve multiple signaling pathways.
This compound-Induced Necrosis: this compound-induced cytotoxicity is often associated with the induction of oxidative stress and subsequent necrotic cell death.[2][9]
Caption: Proposed pathway for this compound-induced necrotic cell death.
Histamine-Induced Apoptosis: Histamine can induce apoptosis in certain cancer cell lines, a process that may be mediated by specific histamine receptors and downstream signaling cascades, including the activation of the cyclooxygenase-2 (COX-2) pathway.[10]
Caption: Signaling pathway for histamine-induced apoptosis.
References
- 1. The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of the in vitro cytotoxicity of the dietary biogenic amines this compound and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The role of cyclooxygenase-2 in mediating the effects of histamine on cell proliferation and vascular endothelial growth factor production in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Pressor Effects of Tyramine and Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pressor effects of two closely related trace amines: tyramine and phenylethylamine. By examining their mechanisms of action, quantitative effects in various experimental models, and the protocols used to elicit these effects, this document aims to serve as a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound and phenylethylamine are endogenous trace amines that elicit pressor effects, primarily by inducing the release of norepinephrine (B1679862) from sympathetic nerve endings. While their mechanisms are similar, their potency can vary significantly depending on the specific tissue and experimental conditions. Evidence suggests that this compound is generally more potent in eliciting pressor and contractile responses in certain vascular tissues, while phenylethylamine may be more potent in others, such as the rat aorta. Both compounds also exert direct effects on trace amine-associated receptors (TAARs), further contributing to their complex pharmacological profiles.
Data Summary
The following tables summarize the quantitative data on the pressor and vascular effects of this compound and phenylethylamine from various experimental studies.
| Preparation | Parameter | This compound | Phenylethylamine | Reference |
| Perfused Central Ear Artery (Rabbit) | Increase in Smooth Muscle Tone | More Potent | Less Potent | [1] |
| Isolated Rat Aorta | Vasoconstriction | Less Potent | More Potent | [2] |
| Isolated Rat Aorta | Vasorelaxation | More Potent | Less Potent | [3] |
Mechanism of Action: A Dual Signaling Pathway
The pressor effects of both this compound and phenylethylamine are primarily mediated through two distinct mechanisms:
-
Indirect Sympathomimetic Action: This is the classical and most well-understood mechanism. Both amines are taken up into sympathetic nerve terminals by the norepinephrine transporter (NET). Once inside the neuron, they displace norepinephrine from vesicular stores, leading to its release into the synaptic cleft and subsequent activation of adrenergic receptors on vascular smooth muscle cells, causing vasoconstriction and an increase in blood pressure.[1][4]
-
Direct Action on Trace Amine-Associated Receptors (TAARs): this compound and phenylethylamine are also agonists for TAARs, particularly TAAR1.[5] Activation of TAAR1 can modulate the activity of monoamine transporters and influence neurotransmitter release, adding another layer of complexity to their pharmacological effects.[5] The direct activation of TAARs on vascular smooth muscle may also contribute to vasoconstriction, independently of norepinephrine release.[2]
Caption: Signaling pathways for the pressor effects of this compound and phenylethylamine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro: Isolated Tissue Bath Assay for Vasoconstriction
This protocol is used to assess the direct contractile effects of this compound and phenylethylamine on isolated blood vessels.
1. Tissue Preparation:
- Male Sprague-Dawley rats (250-300g) are euthanized by an approved method.
- The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
- The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.
2. Apparatus Setup:
- Aortic rings are mounted on stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, the viability of the tissue is assessed by contracting the rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM).
- Once a stable baseline is re-established, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or phenylethylamine to the organ bath.
- The contractile response is recorded until a maximal effect is achieved.
4. Data Analysis:
- The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine or KCl).
- Dose-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values are calculated using non-linear regression analysis.
A[label="Tissue Dissection\n(e.g., Rat Aorta)"];
B[label="Mounting in\nOrgan Bath"];
C [label="Equilibration"];
D [label="Viability Test\n(e.g., Phenylephrine)"];
E [label="Cumulative Drug\nAddition"];
F [label="Data Recording\n(Isometric Tension)"];
G [label="Data Analysis\n(EC50, Emax)"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for the isolated tissue bath experiment.
In Vivo: Measurement of Pressor Response in Anesthetized Rats
This protocol is used to evaluate the overall effect of this compound and phenylethylamine on systemic blood pressure.
1. Animal Preparation:
- Male Sprague-Dawley rats (300-350g) are anesthetized with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, i.p.).
- The trachea is cannulated to ensure a patent airway.
- The right carotid artery is cannulated with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure.
- The left jugular vein is cannulated for intravenous administration of the test compounds.
2. Experimental Procedure:
- After a stabilization period of at least 20 minutes following surgery, baseline blood pressure is recorded.
- This compound or phenylethylamine is administered intravenously, either as bolus injections of increasing doses or as a continuous infusion.
- Blood pressure is continuously recorded throughout the experiment and for a sufficient period after drug administration to observe the full pressor response and return to baseline.
3. Data Analysis:
- The change in mean arterial pressure (MAP) from baseline is calculated for each dose.
- Dose-response curves are constructed by plotting the change in MAP against the log of the administered dose.
- The ED50 (dose required to produce 50% of the maximal pressor response) can be determined from these curves.
A[label="Anesthesia and\nSurgical Preparation"];
B[label="Cannulation of\nArtery and Vein"];
C [label="Stabilization and\nBaseline Recording"];
D [label="Intravenous Drug\nAdministration"];
E [label="Continuous Blood\nPressure Monitoring"];
F [label="Data Analysis\n(ΔMAP, ED50)"];
A -> B -> C -> D -> E -> F;
}
Caption: Workflow for in vivo measurement of pressor response.
Discussion and Conclusion
The pressor effects of this compound and phenylethylamine are complex and multifaceted, involving both indirect sympathomimetic actions and direct receptor activation. The relative potency of these two amines can vary depending on the vascular bed and the experimental model used. The provided experimental protocols offer a standardized approach to further investigate and compare the pharmacological properties of these and other vasoactive compounds. A thorough understanding of these mechanisms and the ability to quantify their effects are crucial for the development of new therapeutics targeting the cardiovascular and nervous systems.
References
- 1. Phenylethylamine and this compound are mixed-acting sympathomimetic amines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of trace-amine-associated receptors (TAAR) in the rat aorta and their role in vasoconstriction by β-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the vasorelaxant activity of this compound and other phenylethylamines in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Tyramine-Producing and Non-Producing Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of tyramine production in bacteria is critical for food safety, biotechnology, and therapeutic development. This guide provides a comparative analysis of this compound-producing and non-producing bacterial strains, leveraging transcriptomic data to elucidate the molecular mechanisms involved.
This compound, a biogenic amine, is synthesized by various bacteria through the decarboxylation of the amino acid tyrosine.[1][2] Its presence in fermented foods like cheese and sausage is a significant food safety concern due to its potential to cause hypertensive crises in susceptible individuals. Comparative transcriptomics, particularly RNA sequencing (RNA-Seq), offers a powerful lens to identify the genes and regulatory networks that differentiate this compound-producing strains from their non-producing counterparts.
The this compound Biosynthesis Pathway
The primary mechanism for this compound production in bacteria is the conversion of tyrosine to this compound, a reaction catalyzed by the enzyme tyrosine decarboxylase (TDC).[1][2][3] This enzyme is encoded by the tyrosine decarboxylase gene (tyrDC). In many lactic acid bacteria, the tyrDC gene is part of a conserved gene cluster, often considered an operon.[1][4] This cluster typically includes:
-
tyrDC : The gene encoding the core enzyme, tyrosine decarboxylase.
-
tyrP : A gene encoding a tyrosine/tyramine permease, which facilitates the transport of tyrosine into the cell and this compound out of the cell.[1][4][5]
-
tyrS : A gene for a tyrosyl-tRNA synthetase, thought to be involved in the regulation of the operon.[1][4]
The coordinated expression of these genes allows for efficient uptake of tyrosine, its conversion to this compound, and the expulsion of the final product. This process has been linked to bacterial acid resistance, as the decarboxylation reaction consumes a proton, helping to maintain the cytosolic pH in acidic environments.[3][6]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound biosynthesis is transcriptionally induced at low pH and improves the fitness of Enterococcus faecalis in acidic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Capability of this compound Production and Correlation between Phenotypic and Genetic Characteristics of Enterococcus faecium and Enterococcus faecalis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in Enterococcus durans is transcriptionally regulated by the extracellular pH and tyrosine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Phenotypic Analysis of Tyramine Receptor Knockout Versus Wild-Type Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tyramine receptor knockout (TyrR-KO) animals versus their wild-type (WT) counterparts, supported by experimental data. The information is intended to facilitate research and drug development efforts targeting the tyraminergic system.
Introduction to this compound Receptors
This compound (TA) is a biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to that of epinephrine (B1671497) and norepinephrine (B1679862) in vertebrates.[1][2] In mammals, TA is considered a trace amine and modulates neuronal activity through a distinct family of receptors.[3][4] this compound receptors are G protein-coupled receptors (GPCRs) that, upon activation, can trigger various intracellular signaling cascades, most commonly leading to changes in cyclic AMP (cAMP) and intracellular calcium ([Ca2+]) levels.[1][5][6][7][8][9] The study of TyrR-KO animals is crucial for elucidating the physiological roles of this compound signaling and for identifying potential therapeutic targets for a range of conditions, from metabolic and reproductive disorders in insects to neuropsychiatric conditions in mammals.
Invertebrate Models: Phenotypic Comparisons
The functional analysis of this compound receptors in invertebrates, particularly in Drosophila melanogaster, Caenorhabditis elegans, and the diamondback moth (Plutella xylostella), has revealed their significant role in a variety of behaviors and physiological processes.
Table 1: Quantitative Phenotypic Comparison in Drosophila melanogaster
| Phenotype | Wild-Type (WT) | This compound Receptor Knockout (TyrR-KO) | Key Findings | Reference |
| Locomotion (Larvae) | Normal crawling speed and pausing time. | TyrRhonoka mutants show reduced locomotor speed.[10][11] | This compound, via the TyrRhonoka receptor, reduces motoneuron excitability, leading to decreased locomotion.[10][11] | Saraswati et al., 2004; Schwaerzel et al., 2003 |
| Starvation Resistance | Standard survival time under starvation. | TyrRf05682 and TyrRIIΔ29 mutants exhibit increased survival during starvation.[12][13] | This compound receptor signaling is involved in the physiological response to nutrient deprivation.[12][13] | Li et al., 2016 |
| Sugar Responsiveness | Normal proboscis extension response to sucrose (B13894) after starvation. | TyrRf05682 and honoka mutants show a decreased response to sugar.[13] | This compound signaling modulates feeding behavior in response to hunger.[13] | Li et al., 2016 |
| Olfactory-Mediated Behavior | Normal avoidance response to repellents. | The honoka mutant (TAR1-defective) shows reduced behavioral responses to repellents.[14] | TAR1 is implicated in olfactory-mediated avoidance behaviors.[14] | Kutsukake et al., 2000 |
| Male Courtship Behavior | Wild-type levels of male-male courtship. | Loss of TyrR leads to a significant increase in courtship activity between males.[15] | TyrR-expressing neurons regulate male sexual drive.[15] | Huang et al., 2016 |
Table 2: Quantitative Phenotypic Comparison in Caenorhabditis elegans
| Phenotype | Wild-Type (WT) | This compound Receptor Knockout (TyrR-KO) | Key Findings | Reference |
| Aversive Behavior (Octanol Response) | Inhibition of aversive responses to 100% octanol (B41247) by exogenous this compound. | tyra-3(ok325) null mutants do not show this compound-mediated inhibition of aversive responses to dilute octanol.[7][16] | The TYRA-3 receptor is crucial for this compound's modulation of sensory-mediated aversive behaviors.[7][16] | Wragg et al., 2007 |
| Egg-Laying Behavior | Exogenous this compound reduces egg-laying. | lgc-55 mutants are resistant to the inhibitory effects of exogenous this compound on egg-laying.[17] | The LGC-55 this compound-gated chloride channel inhibits the activity of HSN motor neurons that control egg-laying.[17] | Collins et al., 2016 |
Table 3: Quantitative Phenotypic Comparison in Plutella xylostella
| Phenotype | Wild-Type (WT) Female | TAR1 Knockout (Mut7) Female | Key Findings | Reference |
| Fecundity (Egg Yield) | Normal egg production. | Significantly lower egg yield compared to WT.[18][19] | TAR1 is essential for normal ovary development and oviposition.[18][19] | Guo et al., 2023 |
| Mating Frequency | Normal mating occurrence. | Significantly reduced mating frequency.[18][19] | TAR1 knockout impairs reproductive behaviors, leading to decreased mating success.[18][19] | Guo et al., 2023 |
| Sex Pheromone Production | Normal levels of sex pheromone release. | Significantly lower amounts of sex pheromone released before mating.[18][19] | TAR1 is involved in the regulation of sex pheromone biosynthesis.[18][19] | Guo et al., 2023 |
Vertebrate Models: Phenotypic Comparisons
In mammals, the study of this compound receptors has focused on the Trace Amine-Associated Receptor (TAAR) family, with TAAR1 being the most extensively studied. Knockout mouse models have been instrumental in understanding the role of this receptor in the central nervous system.
Table 4: Quantitative Phenotypic Comparison in TAAR1 Knockout Mice
| Phenotype | Wild-Type (WT) Mice | TAAR1 Knockout (TAAR1-KO) Mice | Key Findings | Reference |
| Anxiety-like Behavior | Standard behavior in anxiety tests. | In the Novelty-Suppressed Feeding Test, TAAR1-KO mice have a significantly shorter latency to approach food.[20] | TAAR1 may play a role in modulating anxiety levels.[20] | Simon et al., 2024 |
| Depressive-like Behavior | Standard immobility time in the Forced Swim Test. | In the Porsolt forced swim test, TAAR1-KO mice show a significantly longer latency to the first immobilization and a lower total duration of immobilization.[20] | TAAR1 deficiency may have an antidepressant-like effect in this behavioral paradigm.[20] | Simon et al., 2024 |
| Cognition (Novel Object Recognition) | Vehicle-treated WT mice show a preference for the novel object. | RO5263397 (a TAAR1 partial agonist) does not enhance short-term memory in TAAR1-KO mice, unlike in WT mice.[14] | The pro-cognitive effects of TAAR1 agonists are dependent on the presence of the TAAR1 receptor.[14] | Pei et al., 2022 |
| Spontaneous Locomotor Activity | No significant difference in total distance traveled in the Open Field Test. | No significant difference from WT in total distance traveled.[21] | Basal locomotor activity appears unaffected by the absence of TAAR1.[21] | Zhang et al., 2022 |
| Sexual Motivation | No significant differences in the number of visits to the female zone or time in the nose zone in the Sexual Incentive Motivation Test. | No significant differences compared to WT.[22] | TAAR1 does not appear to be essential for sexual motivation in male mice.[22] | Knyazeva et al., 2022 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Drosophila Larval Locomotion Assay
This assay quantifies the crawling behavior of Drosophila larvae to assess motor function.
-
Animal Preparation: Third instar larvae are collected, washed in a saline solution, and gently dried.
-
Assay Arena: Larvae are placed on a 2% agar (B569324) plate.
-
Data Acquisition: The movement of individual larvae is recorded for a defined period (e.g., 5 minutes) using a video camera mounted above the arena.
-
Analysis: The video recordings are analyzed using software such as the Dynamic Image Analysis System (DIAS) to quantify parameters like crawling speed, pausing time, and linear translocation.[18]
-
Statistical Analysis: A Student's t-test or ANOVA is used to compare the means of the quantified parameters between WT and TyrR-KO larvae.
C. elegans Octanol Avoidance Assay
This assay measures the aversive response of C. elegans to the volatile repellent octanol.
-
Animal Preparation: Young adult worms are washed from their culture plates with M9 buffer to remove bacteria and transferred to unseeded NGM plates.[20]
-
Assay Procedure: A paintbrush hair is dipped in a solution of 100% octanol and placed in front of a forward-moving worm.[12][20][23][24]
-
Data Collection: The time it takes for the worm to stop its forward movement and initiate a reversal is recorded. A maximum response time (e.g., 10 seconds) is typically set.
-
Analysis: The mean response time for a population of worms is calculated.
-
Statistical Analysis: The response times of WT and TyrR-KO worms are compared using a Student's t-test or a similar statistical method.
Mouse Forced Swim Test
This test is widely used to assess depressive-like behavior in rodents.[3][5][15][25][26]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.[5][15][25][26]
-
Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session.[15][25][26] The behavior is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored, often during the last 4 minutes of the test.[26]
-
Analysis: The total time spent immobile is calculated for each animal.
-
Statistical Analysis: The mean immobility times for WT and TAAR1-KO groups are compared using a Student's t-test or ANOVA.
Drosophila Starvation Resistance Assay
This assay measures the lifespan of flies in the absence of food.
-
Animal Preparation: Adult flies of a specific age and mating status are collected.
-
Assay Vials: Vials are prepared containing a non-nutritive agar medium (e.g., 1-2% agar in water) to provide a source of water.[4][27]
-
Procedure: A cohort of flies (e.g., 20-30 individuals) is placed in each starvation vial.[27]
-
Data Collection: The number of dead flies is counted at regular intervals (e.g., every 2-4 hours) until all flies have perished.[27]
-
Analysis: Survival curves are generated, and the mean or median survival time is calculated.
-
Statistical Analysis: Survival curves are compared using a log-rank test.
Signaling Pathways and Visualization
This compound receptors, as GPCRs, can couple to various G proteins to initiate different intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase (AC) and phospholipase C (PLC) activity.
-
Gαs Coupling: Activation of a Gαs-coupled this compound receptor leads to the stimulation of adenylyl cyclase, which increases the production of cyclic AMP (camp).
-
Gαi/o Coupling: Activation of a Gαi/o-coupled this compound receptor inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
-
Gαq Coupling: Activation of a Gαq-coupled this compound receptor stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: General overview of this compound receptor signaling pathways.
Caption: Logical workflow for comparing TyrR-KO and WT animals.
References
- 1. Agonist-specific coupling of a cloned Drosophila octopamine/tyramine receptor to multiple second messenger systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Insect Type 1 this compound Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Evolution of starvation resistance in Drosophila melanogaster: measurement of direct and correlated responses to artificial selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. DSpace [dr.lib.iastate.edu]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the signalling properties of two this compound receptors from Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound action on motoneuron excitability and adaptable this compound/octopamine ratios adjust Drosophila locomotion to nutritional state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound action on motoneuron excitability and adaptable this compound/octopamine ratios adjust Drosophila locomotion to nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Octopamine and this compound Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila [frontiersin.org]
- 14. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and Octopamine Independently Inhibit Serotonin-Stimulated Aversive Behaviors in Caenorhabditis elegans through Two Novel Amine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of the C. elegans egg-laying behavior circuit is controlled by competing activation and feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Knockout of this compound receptor 1 results in a decrease of oviposition, mating, and sex pheromone biosynthesis in female Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Chemosensory Response to Volatile Compounds in Healthy, Aged, and Neurodegenerative Caenorhabditis elegans Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Approach to a Conspecific and Blood Biochemical Parameters in TAAR1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of avoidance assay techniques to determine the response to 1-octanol in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of avoidance assay techniques to determine the response to 1-octanol in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tyramine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of tyramine, a biogenic amine, ensuring compliance with safety regulations and promoting a secure laboratory environment. Adherence to these protocols is critical to mitigate potential hazards associated with this compound.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, especially in solid form, the formation of dust should be minimized.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Body Protection: A lab coat or other impervious clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, a suitable respirator should be used.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]
This compound Disposal Protocol
This compound waste is considered hazardous and must be disposed of following specific procedures to ensure safety and environmental compliance.[2] Do not dispose of this compound or its containers in regular trash or down the sanitary sewer.[2][3]
Step 1: Waste Segregation and Containerization
-
Original Containers: Whenever possible, leave waste this compound in its original container.[1] This ensures it is clearly labeled and all hazard information is readily available.
-
Designated Waste Container: If the original container is not usable, transfer the waste to a designated, leak-proof, and sturdy hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."[4] Ensure the container is tightly sealed.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[1]
Step 2: Handling Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, paper towels, and pipette tips, must be treated as hazardous waste.[4]
-
Collect these contaminated solids in a designated, labeled, and sealed container separate from non-contaminated waste.[4]
Step 3: Accidental Spills
In the event of a this compound spill:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, prevent the formation of dust.[1]
-
Carefully sweep or shovel the spilled solid material.[1]
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
Step 4: Final Disposal Arrangement
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[4]
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.[4]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should only be performed by a licensed disposal company.
Quantitative Data
Currently, publicly available safety data sheets and disposal guidelines do not specify quantitative limits for this compound disposal by laboratory personnel. All quantities of this compound waste should be treated as hazardous. For institution-specific limits or requirements, consult your EHS office.
| Parameter | Value | Source |
| Reportable Quantity (RQ) | Not specified in search results | - |
| Concentration Limits for Sewer Disposal | Not permitted | [2][3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyramine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling tyramine, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these protocols will minimize risk and support the integrity of your research.
Hazard Summary
This compound is a bioactive amine that requires careful handling due to its potential hazards. It is classified with the following risks:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles with side-shields | Essential for all operations to protect against splashes and dust.[1] |
| Face Shield | Required in addition to safety goggles when there is a significant risk of splashing or dust generation.[4] | |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for degradation or punctures before each use and removed using the proper technique to avoid skin contact.[4][5] |
| Body | Laboratory Coat | A flame-resistant lab coat must be worn and kept fully buttoned to protect against skin contact.[4] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for added protection, especially when handling larger quantities or during procedures with a higher risk of splashes. | |
| Respiratory | NIOSH-Approved Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to control dust, a respirator is required to prevent inhalation.[4][5] |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[4] |
Operational Plan: From Receipt to Disposal
A strict operational workflow is crucial for minimizing the risk of exposure to this compound. The following step-by-step procedure outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][7] Protect from UV radiation and sunlight.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6]
Handling and Use
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Dust Formation: Handle the substance carefully to avoid generating dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][7] Keep away from food, drink, and animal feedingstuffs.[1]
-
Contamination: Immediately change contaminated clothing.[7]
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent material to control dust.
-
Mechanically take up the spilled material and place it in a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly.
-
-
Fire Response:
-
First Aid:
-
Inhalation: Move the person to fresh air.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: Do NOT induce vomiting. Immediately have the person drink water (two glasses at most) and consult a physician.[7]
-
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[1][2] Adherence to proper disposal protocols is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
-
Disposal Procedure:
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for safe this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
